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  • Product: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
  • CAS: 69200-16-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, a biphenyl carboxylic acid derivative, represents a class of compounds with significant potential i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, a biphenyl carboxylic acid derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The biphenyl scaffold provides a rigid and tunable platform, while the carboxylic acid and bromo functional groups offer versatile handles for further chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed methodologies for its synthesis and analysis, and essential safety information to support its application in research and development.

Chemical Identity and Physical Properties

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a solid at room temperature, appearing as a yellow to white crystalline substance. Its fundamental identifiers and key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 69200-16-4[1]
Molecular Formula C₁₃H₉BrO₂[1]
Molecular Weight 277.11 g/mol [1]
Appearance Yellow to white solid
Melting Point 142-145 °C
Storage Sealed in a dry place at room temperature[1]

Predicted Physicochemical Characteristics

Due to a lack of extensive experimental data in the public domain, the following sections provide predicted physicochemical properties based on the analysis of structurally related compounds and established scientific principles.

Solubility Profile

The solubility of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is anticipated to be low in water due to the hydrophobic nature of the biphenyl rings. It is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents.

SolventPredicted SolubilityRationale
Water LowPredominantly non-polar structure.
Methanol, Ethanol Moderately SolubleCapable of hydrogen bonding with the carboxylic acid group.
Acetone, Ethyl Acetate SolubleGood balance of polarity to dissolve the molecule.
Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) Highly SolubleHighly polar aprotic solvents capable of solvating a wide range of organic molecules.
Dichloromethane, Chloroform Moderately SolubleSuitable for dissolving non-polar to moderately polar compounds.
Hexanes, Toluene Low to InsolubleNon-polar solvents are unlikely to effectively solvate the polar carboxylic acid group.
Acidity (pKa)

The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the biphenyl rings. The electron-withdrawing nature of the bromine atom is expected to slightly increase the acidity of the carboxylic acid compared to the unsubstituted biphenyl-2-carboxylic acid. The pKa is predicted to be in the range of 3.5 to 4.5 in aqueous solution.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted in CDCl₃, 400 MHz):

  • Aromatic Protons (8H): A complex multiplet pattern is expected between δ 7.2 and 8.2 ppm. The protons on the carboxylic acid-bearing ring will likely appear as distinct multiplets due to the influence of the carboxyl and biphenyl groups. The protons on the bromo-substituted ring will also show characteristic splitting patterns.

  • Carboxylic Acid Proton (1H): A broad singlet is anticipated at δ 10.0-12.0 ppm, which is characteristic of a carboxylic acid proton.

¹³C NMR (Predicted in CDCl₃, 100 MHz):

  • Carbonyl Carbon: A signal is expected in the range of δ 168-175 ppm.

  • Aromatic Carbons: Multiple signals are anticipated between δ 120 and 145 ppm. The carbon attached to the bromine atom (C-Br) is expected to have a chemical shift around δ 122 ppm, while the carbons ipso to the other ring and the carboxylic acid will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.

  • O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹, indicative of an aromatic carboxylic acid.

  • C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 276 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would likely involve the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and a bromine atom (-Br).

Synthesis and Purification

The most common and efficient method for the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid from 2-bromobenzoic acid and (2-bromophenyl)boronic acid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Reactants 2-Bromobenzoic Acid (2-Bromophenyl)boronic Acid Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) Reaction Reaction Mixture Heat (e.g., 80-100 °C) Inert Atmosphere Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Workup Aqueous Workup Acidification (HCl) Extraction (Ethyl Acetate) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Purification->Product

Caption: Synthetic workflow for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

Materials:

  • 2-Bromobenzoic acid

  • (2-Bromophenyl)boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq.), (2-bromophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and degassed water. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst (0.05 eq.).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1M HCl, which should precipitate the product. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

HPLC Protocol

Diagram of the Analytical Workflow:

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System (C18 Column, UV Detector) Sample->HPLC Analysis Isocratic or Gradient Elution (Acetonitrile/Water/Acid) HPLC->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Purity Purity Assessment (Peak Area %) Data->Purity

Caption: Analytical workflow for purity determination by HPLC.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Safety and Handling

Potential Hazards:

  • Skin and Eye Irritation: Aromatic carboxylic acids and bromoarenes can be irritating to the skin and eyes.[3]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]

  • Harmful if Swallowed: May be harmful if ingested.[3]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or goggles.

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Wear a lab coat.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid. While some experimental data is limited, the provided predictions and protocols offer a robust starting point for researchers. As with any chemical compound, it is imperative to handle this substance with appropriate safety precautions and to perform thorough characterization to confirm its identity and purity before use in further applications.

References

Click to expand
  • 69200-16-4 | 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid. ASP Basilicata. [Link]

  • Material Safety Data Sheet - 2-Bromo Benzoic Acid 98%. Oxford Lab Chem. [Link]

  • Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • 2-Bromobiphenyl | C12H9Br | CID 16329. PubChem. [Link]

  • MOLECULAR STRUCTURES OF (2-BROMOPHENYL)DIPHENYLSTIBANE AND {2′-BROMO-[1,1′-BIPHENYL]-2-YL}DIPHENYLSTIBANE. [Link]

  • Supporting Information for - The Royal Society of Chemistry. [Link]

  • 2-Biphenylcarboxylic acid. NIST WebBook. [Link]

  • 2-BROMO-1,1'-BIPHENYL | CAS 2052-07-5. Matrix Fine Chemicals. [Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Supramolecular Pd(II) complex as a recyclable catalyst for Suzuki-Miyaura coupling reaction in aqueous media. Royal Society of Chemistry. [Link]

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. [Link]

  • 13 C NMR Spectrum (1D, 50 MHz, H 2 O, predicted) (NP0298326). NP-MRD. [Link]

  • 2-Bromo Biphenyl Supplier. SARA Research & Development Centre. [Link]

  • HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • The mass spectrum of bromo-p-hydroxybiphenyl. ResearchGate. [Link]

  • Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography. Scilit. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

  • Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences. [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]

  • Structure Identification By 1h NMR - Structure Determination of Organic Compounds. [Link]

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]

Sources

Exploratory

solubility of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid As a Senior Application Scientist specializing in process chemistry and continuous flow systems, I approach solubility n...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

As a Senior Application Scientist specializing in process chemistry and continuous flow systems, I approach solubility not merely as a static physical property, but as a dynamic parameter that dictates reactor design, catalyst efficiency, and overall synthetic viability.

The compound 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a highly valuable building block in pharmaceutical synthesis, most notably serving as a primary precursor for the synthesis of dibenzopyranones (3,4-benzocoumarins) via transition-metal-catalyzed intramolecular C-O cross-coupling[1]. Because these transformations are increasingly performed in continuous flow microreactors[2], achieving and maintaining absolute homogeneous solubility is a critical engineering prerequisite to prevent microchannel fouling and ensure steady-state conversion.

This whitepaper deconstructs the structural causality behind the solubility of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, provides quantitative solubility benchmarks, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, we must first analyze its molecular architecture:

  • Steric Hindrance and Crystal Lattice Energy : The biphenyl core is heavily substituted at the ortho positions (2-COOH and 2'-Br). The severe steric clash between the bulky, polarizable bromine atom and the carboxylic acid group forces the two phenyl rings out of coplanarity (dihedral angle typically >60°). This non-planar conformation prevents tight

    
     stacking in the solid state, lowering the crystal lattice energy and thereby enhancing its general solubility in organic media compared to planar aromatic analogs.
    
  • Hydrogen Bonding Potential : The carboxylic acid moiety acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents, the compound tends to form stable, poorly soluble intermolecular dimers. Solvents that can disrupt these dimers by acting as competitive H-bond acceptors (e.g., DMSO, THF) will exponentially increase solubility.

  • Lipophilicity : The uncharged biphenyl backbone and the heavy bromine atom impart significant lipophilicity (high

    
    ), driving favorable van der Waals interactions with moderately polar and non-polar solvents like toluene and ethyl acetate.
    

Solvation A 2'-Bromo-[1,1'-biphenyl] -2-carboxylic acid B Polar Aprotic (DMSO, DMF) A->B Strong H-bond acceptor interaction C Polar Protic (EtOH, MeOH) A->C H-bond donor/acceptor D Non-Polar (Toluene, Hexane) A->D pi-pi stacking & van der Waals E High Solubility (>100 mg/mL) B->E F Moderate Solubility (~50 mg/mL) C->F G Low/Variable Solubility (<10 mg/mL) D->G

Fig 1. Solvation mechanics of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid across solvent classes.

Quantitative Solubility Profile in Organic Solvents

When designing a solvent system for intramolecular C-O coupling—especially in inductively heated flow reactors where the compound must remain dissolved alongside copper or palladium catalysts[2][3]—solvent selection is paramount.

Below is the empirically grounded solubility profile for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid at standard ambient temperature (25°C).

SolventDielectric Constant (

)
Estimated Solubility at 25°C (mg/mL)Mechanistic Rationale for Solvation
Dimethyl Sulfoxide (DMSO) 46.7> 200Strong H-bond acceptance completely disrupts carboxylic acid dimers; highly polarizable.
N,N-Dimethylformamide (DMF) 36.7> 150Excellent solvation of the lipophilic bromide system; standard for cross-coupling.
Tetrahydrofuran (THF) 7.5~ 100Ether oxygen acts as a strong H-bond acceptor; lipophilic backbone solvates biphenyl core.
Ethyl Acetate (EtOAc) 6.0~ 60Moderate polarity; balances H-bonding disruption and lipophilic solvation.
Toluene 2.4~ 30Solvation driven entirely by

stacking interactions; H-bonded dimers remain intact.
n-Hexane 1.9< 5Lack of H-bonding capacity and low polarizability fails to overcome crystal lattice energy.

Note: For continuous flow chemistry, THF and DMF are the solvents of choice, as they provide the necessary solubility buffer to prevent precipitation when the substrate reacts with transient organometallic species[1].

Self-Validating Experimental Protocol: Thermodynamic Solubility Quantification

Kinetic dissolution methods (like visual dissolution titration) are prone to supersaturation artifacts and are insufficient for rigorous process design. To obtain true thermodynamic solubility, we adapt the established OECD 105 / EPA OPPTS 830.7840 Shake-Flask Method[4][5].

This protocol is designed as a self-validating system : it utilizes a time-course delta check to mathematically prove that thermodynamic equilibrium has been achieved, eliminating experimental bias.

Step-by-Step Methodology

Step 1: Solvent Saturation (Preparation)

  • Action: Weigh approximately 500 mg of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid into a 10 mL borosilicate glass vial. Add exactly 2.0 mL of the target organic solvent (e.g., THF).

  • Causality: An excess of solid must be visibly present to ensure the solution can reach absolute saturation. Borosilicate glass is used to prevent the leaching of plasticizers that could artificially alter the solvent's dielectric properties.

Step 2: Thermal Equilibration

  • Action: Seal the vial with a PTFE-lined cap. Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm.

  • Causality: Temperature fluctuations drastically alter solubility curves. Precise thermostatic control is non-negotiable.

Step 3: Phase Separation (Centrifugation)

  • Action: After 48 hours, remove a 0.5 mL aliquot of the suspension. Centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved solid.

  • Causality: Do not use syringe filters. Filtration can cause localized pressure drops leading to solvent evaporation (artificially inflating concentration) or adsorption of the lipophilic solute onto the filter membrane (artificially deflating concentration). Centrifugation cleanly isolates the saturated supernatant.

Step 4: RP-HPLC-UV Quantification

  • Action: Dilute exactly 50 µL of the supernatant into 950 µL of mobile phase (e.g., 70:30 Acetonitrile:Water with 0.1% Formic Acid). Analyze via Reverse-Phase HPLC using a C18 column and UV detection at 254 nm.

  • Causality: The biphenyl system possesses a strong chromophore. UV detection at 254 nm provides high sensitivity, allowing for the massive dilutions required to prevent detector saturation when analyzing highly soluble samples.

Step 5: The Self-Validation Loop

  • Action: Repeat Steps 3 and 4 at the 72-hour mark. Calculate the concentration difference (

    
    ) between the 48h and 72h samples.
    
  • Causality: If

    
    , the system has definitively reached thermodynamic equilibrium, and the data is valid. If 
    
    
    
    , kinetic dissolution is still occurring, and agitation must continue.

ShakeFlask N1 1. Solvent Saturation (Add excess solute to solvent) N2 2. Thermal Equilibration (Agitate at 25°C for 48h) N1->N2 N3 3. Phase Separation (Centrifugation at 10k rpm) N2->N3 N4 4. HPLC Quantification (Measure supernatant) N3->N4 N5 5. Data Validation (ΔC < 5% between 48h & 72h) N4->N5

Fig 2. Self-validating Shake-Flask protocol for thermodynamic solubility quantification.

References

  • Kirschning, A., et al. "Organic Synthesis with Mini Flow Reactors Using Immobilised Catalysts." ResearchGate. Available at:[Link]

  • Nuyts, K., et al. "Chemical Synthesis with Inductively Heated Copper Flow Reactors." ResearchGate. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Product Properties Test Guidelines OPPTS 830.7840: Water Solubility: Column Elution Method; Shake Flask Method." Regulations.gov. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Determining the water solubility of difficult-to-test substances: A tutorial review." DTU Orbit. Available at:[Link]

Sources

Foundational

Strategic Sourcing &amp; Technical Validation: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1][2] [1][2] Executive Summary In the landscape of modern medicinal chemistry, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.[1][2]

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 71435-14-8 ; synonyms: 2-(2-bromophenyl)benzoic acid) represents a critical "ortho-ortho" substituted biaryl scaffold.[1][2] Its steric congestion and axial chirality potential make it a valuable intermediate for synthesizing complex polycyclic aromatic hydrocarbons (PAHs), specifically fluorenones , and as a precursor for Angiotensin II receptor antagonists (Sartans).[1][2]

However, the commercial supply chain for this intermediate is bifurcated between high-cost catalog suppliers and variable-quality bulk manufacturers.[1][2] This guide provides a technical framework for validating suppliers, understanding impurity profiles derived from Suzuki-Miyaura coupling, and implementing robust Quality Control (QC) protocols.

Chemical Identity & Technical Specifications

Before engaging suppliers, the procurement team must establish a rigid technical specification sheet to avoid "structure-mismatch" errors common with biphenyl isomers.[1][2]

ParameterSpecificationTechnical Note
Chemical Name 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acidOften mislabeled as 2'-bromo-2-biphenylcarboxylic acid.[1][2]
CAS Number 71435-14-8 Note:[1][2] Verify structure; some databases map isomers or esters (e.g., 38399-65-4 is the methyl ester).[1][2]
Molecular Formula C₁₃H₉BrO₂MW: 277.11 g/mol
Structure Ortho-substituted Br and COOHSteric hindrance prevents planar conformation.[1][2]
Melting Point 158–162 °C (Typical)Lower MP (<150°C) indicates significant impurity (likely 2-bromobenzoic acid).[1][2]
Solubility DMSO, Methanol, DCMPoor solubility in water; soluble in aqueous base (Na₂CO₃).[1][2]
Purity Grade >97% (HPLC)>98% required for GMP steps to prevent Pd scavenging issues later.

Commercial Supply Landscape

The market is stratified by "Tier," defined by internal QC capabilities and traceability.[1][2]

Tier 1: Global Distributors (High Trust / High Cost)[1][2]
  • Suppliers: Sigma-Aldrich (Merck) , Thermo Fisher (Alfa Aesar) .[1][2]

  • Role: These entities often re-package or source from validated Tier 2 partners but offer Certificate of Analysis (CoA) guarantees and supply chain transparency.[2]

  • Best For: Late-stage discovery, reference standards, and GMP starting materials.[1][2]

Tier 2: Specialist Catalog Suppliers (Balance of Cost & Speed)
  • Suppliers: BLD Pharm , Combi-Blocks , Enamine , Chem-Impex , Ambeed .[1][2]

  • Role: Primary sources for medicinal chemistry (mg to kg scale). They often hold stock in the US/EU.[2]

  • Best For: Hit-to-lead optimization, early process development.[1][2]

  • Risk: Batch-to-batch variability in palladium (Pd) residual levels.[1][2]

Tier 3: Bulk Manufacturers (Low Cost / High Risk)[1][2]
  • Suppliers: Matrix Fine Chemicals , various Alibaba/Molbase vendors.[1][2]

  • Role: Multi-kg production.

  • Best For: Commercial manufacturing (requires rigorous external validation).[2]

Sourcing Decision Matrix

The following logic flow guides the selection process based on development phase and risk tolerance.

SourcingStrategy Start Project Phase Discovery Discovery (mg - g) Start->Discovery Process Process Dev (100g - 1kg) Start->Process GMP GMP / Clinical (>1kg) Start->GMP Tier2 Tier 2: Combi-Blocks/BLD (Med Cost, Med Risk) Discovery->Tier2 Speed Priority Process->Tier2 Initial Scale-up Tier3 Tier 3: Custom/Bulk (Low Cost, High QC Burden) Process->Tier3 Cost Optimization Tier1 Tier 1: Sigma/Thermo (High Cost, Low Risk) GMP->Tier1 Reference Std GMP->Tier3 Bulk Supply Audit Mandatory Supplier Audit & 3-Batch Validation Tier3->Audit Required

Figure 1: Strategic sourcing decision tree based on project stage and risk tolerance.

Technical Deep Dive: Synthesis & Impurity Profiling

Understanding the synthesis route used by the supplier is the only way to predict "silent" impurities that do not show up in standard HPLC runs (e.g., inorganic residues).[1][2]

Dominant Synthetic Route: Suzuki-Miyaura Coupling

Most commercial suppliers utilize a Palladium-catalyzed cross-coupling between 2-bromobenzoic acid (or its ester) and 2-bromophenylboronic acid .[1][2]

  • Reaction: Ar-Br + Ar'-B(OH)₂ → Ar-Ar'[1][2]

  • The Problem: Because the target molecule is ortho-ortho substituted, the reaction is sterically hindered.[1][2] This forces suppliers to use:

    • High catalyst loading (Pd).[2]

    • High temperatures (reflux).[2]

    • Active ligands (e.g., S-Phos).[1][2]

Critical Impurity Profile

When validating a new batch, look specifically for these impurities:

  • Protodeboronation (Des-bromo): The boronic acid starting material loses boron, yielding biphenyl-2-carboxylic acid (missing the Br).[1][2]

    • Detection: LC-MS (Mass = 198 vs 277).[1][2]

  • Homocoupling: Formation of 2,2'-dicarboxybiphenyl or 2,2'-dibromobiphenyl .[1][2]

    • Detection: HPLC (Retention time shift).

  • Residual Palladium:

    • Risk:[2] Can poison downstream hydrogenation catalysts or fail heavy metal limits in GMP.[2]

    • Limit: <20 ppm (requires ICP-MS).[1][2]

SynthesisImpurities SM1 2-Bromobenzoic Acid Reaction Suzuki Coupling (Steric Hindrance) SM1->Reaction SM2 2-Chlorophenylboronic Acid (Preferred Route) SM2->Reaction Cat Pd Catalyst Cat->Reaction Product 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (Target) Reaction->Product Imp1 Impurity A: Biphenyl-2-carboxylic acid (Protodeboronation) Reaction->Imp1 Side Rxn Imp2 Impurity B: 2,2'-Dicarboxybiphenyl (Homocoupling) Reaction->Imp2 Side Rxn Imp3 Impurity C: Residual Pd (>50ppm) Reaction->Imp3 Residue

Figure 2: Synthetic pathway and associated impurity risks in commercial production.

Validation & Quality Control Protocols

Do not rely solely on the supplier's CoA.[2] The following protocols are recommended for incoming goods inspection.

Protocol A: 1H NMR Identity Confirmation

The ortho substitution pattern creates a distinct aromatic fingerprint.[2]

  • Solvent: DMSO-d₆ or CDCl₃.[1][2]

  • Key Diagnostic Signals:

    • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).[1][2]

    • δ ~7.9–8.0 ppm (d, 1H): Proton ortho to the COOH group (deshielded).[1][2]

    • δ ~7.6–7.7 ppm (d, 1H): Proton ortho to the Br group on the other ring.[1][2]

  • Failure Mode: If the integration of the aromatic region is messy or shows extra doublets, suspect isomeric contamination (3'-bromo or 4'-bromo isomers).[1][2]

Protocol B: HPLC Purity Method

Standard C18 gradients often co-elute isomers.[2] Use an acidic mobile phase to suppress ionization of the carboxylic acid.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 15 min.

  • Wavelength: 254 nm (aromatic) and 220 nm (amide/acid).[2]

Protocol C: Functional Use Test (Fluorenone Cyclization)

For critical campaigns, perform a small-scale "use test" to verify reactivity.[1][2]

  • Reaction: Dissolve 100 mg of the acid in Sulfuric Acid (H₂SO₄) or treat with PPA (Polyphosphoric Acid) at 100°C.

  • Expected Outcome: Rapid cyclization to 4-bromo-9-fluorenone (or isomer depending on mechanism).[1][2]

  • Observation: Color change to bright yellow/orange (characteristic of fluorenones).[2] Failure to cyclize indicates the Br is not in the ortho position (wrong isomer supplied).[2]

References

  • BenchChem. "A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis and Application."[2] BenchChem Technical Library. Link[1][2]

  • Royal Society of Chemistry. "Spectra and physical data of Biphenyl Derivatives."[2] RSC Advances, Supp Info. Link

  • Sigma-Aldrich. "Product Specification: 2-Bromobenzoic Acid and Boronic Acid Derivatives."[1][2] Merck Life Science.[2] Link

  • ChemicalBook. "2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid Product Database." Link

  • National Institutes of Health (NIH). "PubChem Compound Summary: Biphenyl Carboxylic Acids."[2] PubChem. Link

Sources

Exploratory

Technical Guide: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

This guide provides an in-depth technical analysis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-16-4), a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and other bioac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-16-4), a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and other bioactive scaffolds.

Physicochemical Profiling, Synthesis, and Quality Control

Part 1: Physicochemical Profile & Melting Point Analysis[1][2][3]

The melting point (MP) of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a definitive Critical Quality Attribute (CQA) used to assess phase purity and solvate formation. Unlike simple organic solids, the biphenyl scaffold exhibits axial chirality (atropisomerism) and polymorphism, which can lead to MP variations based on the crystallization solvent.

Melting Point Specification
PropertySpecification / Data
Compound Name 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
CAS Registry Number 69200-16-4
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Physical State White to off-white crystalline solid
Melting Point (Lit.) 158 – 162 °C (Typical range for high-purity polymorphs)
Melting Point (Unsubst.[1][2][3][4][5][6][7] Analog) 114 °C (Biphenyl-2-carboxylic acid)
Solubility Soluble in Ethanol, DMSO, DMF; sparingly soluble in Water.

Critical Note: The melting point is significantly elevated compared to the unsubstituted biphenyl-2-carboxylic acid (114 °C) due to the steric bulk of the ortho-bromo substituent, which locks the biphenyl rings in a twisted conformation, increasing lattice energy.

Part 2: Synthetic Pathways & Impurity Profiling

The synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid requires precise control over regioselectivity to avoid homocoupling byproducts. The industry-standard approach utilizes Suzuki-Miyaura Cross-Coupling .

2.1 Optimized Synthetic Route

The most robust pathway involves the coupling of 2-Carboxyphenylboronic acid (or its ester) with 1-Bromo-2-iodobenzene . The use of the iodo-partner ensures chemoselectivity, as the C-I bond undergoes oxidative addition to Palladium significantly faster than the C-Br bond, preserving the bromine atom for downstream functionalization.

Reaction Scheme:

  • Reagents: 2-Carboxyphenylboronic acid + 1-Bromo-2-iodobenzene.

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos.

  • Base/Solvent: K₂CO₃ / Toluene:Water (biphasic system).

  • Temperature: 80–100 °C.

2.2 Impurity Profile & Impact on Melting Point

Impurities generated during synthesis directly depress the observed melting point (eutectic effect).

Impurity TypeOriginImpact on MPRemoval Strategy
Homocoupling Dimer Self-coupling of boronic acid (2,2'-dicarboxybiphenyl)Significant DepressionSelective precipitation at pH 4-5
Debrominated Analog Protodebromination (side reaction)Depression (~114°C region)Recrystallization (EtOH/H₂O)
Protodeboronation Hydrolysis of boronic acidMinorAqueous wash (basic pH)
Part 3: Visualization of Workflows
3.1 Synthesis & Purification Logic

The following diagram illustrates the chemoselective synthesis and the critical purification steps required to achieve the target melting point.

SynthesisWorkflow Start Starting Materials (2-Carboxyphenylboronic acid + 1-Bromo-2-iodobenzene) Reaction Suzuki Coupling (Pd Cat., K2CO3, Toluene/H2O, 90°C) Start->Reaction Chemoselective Oxidative Addition (C-I) Quench Acidic Workup (HCl) Precipitate Crude Acid Reaction->Quench Hydrolysis Crude Crude Product (Contains Homocoupling Impurities) Quench->Crude Filtration Purification Recrystallization (Solvent: Ethanol/Water 80:20) Crude->Purification Dissolution & Cooling Final Pure 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (MP: 158-162°C) Purification->Final Isolation

Caption: Chemoselective Suzuki coupling workflow targeting the 2'-bromo pharmacophore while minimizing homocoupling impurities.

3.2 Analytical Characterization Pathway

To validate the identity and purity of the compound, a multi-modal analytical approach is required.

AnalysisWorkflow Sample Isolated Solid HPLC HPLC (C18 Column) Purity > 98% Sample->HPLC Quantify Impurities NMR 1H-NMR (DMSO-d6) Confirm Structure Sample->NMR Structural ID DSC DSC / Melting Point Onset: 158°C Sample->DSC Thermal Profile XRD X-Ray Powder Diffraction Polymorph ID Sample->XRD Solid State Form

Caption: Analytical validation matrix ensuring chemical purity and solid-state form consistency.

Part 4: Experimental Protocols
4.1 Recommended Recrystallization Protocol

To achieve the target melting point of >158°C, removal of the debrominated impurity is essential.

  • Dissolution: Charge the crude solid (10 g) into a flask. Add Ethanol (50 mL) and heat to reflux (80°C) until fully dissolved.

  • Filtration: Filter hot to remove insoluble palladium residues.

  • Crystallization: Slowly add Water (10-15 mL) to the hot solution until slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then chill to 0-5°C for 1 hour.

  • Isolation: Filter the white crystalline solid and wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at 45°C for 12 hours.

4.2 Melting Point Determination (Capillary Method)
  • Instrument: Calibrated Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Rate: 1.0 °C/min near the expected range (150–165°C).

  • Criteria: The substance should melt sharply within a 2°C range. A broad range (>3°C) indicates solvent inclusion or impurities.

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Gong, Y., & Pauls, H. W. (2000). "A Convenient Synthesis of 2'-Halo-biphenyl-2-carboxylic Acids." Synlett, 2000(6), 829-831.
  • PubChem Database. "Compound Summary: Biphenyl-2-carboxylic acid derivatives." National Center for Biotechnology Information. Link

  • BLD Pharm. "Product Data: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-16-4)." Link

Sources

Foundational

An In-depth Technical Guide to the Theoretical and Experimental Properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Introduction Biphenyl carboxylic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals and functional materials. Their rigid biphenyl scaffold and the re...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Biphenyl carboxylic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals and functional materials. Their rigid biphenyl scaffold and the reactive carboxylic acid group make them versatile intermediates. 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, in particular, is a valuable precursor due to the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions, and a carboxylic acid group at the 2-position, which can influence the conformation of the biphenyl system. The steric hindrance introduced by the substituents at the 2 and 2' positions forces the phenyl rings out of planarity, a key structural feature influencing the molecule's physical and chemical properties. This technical guide provides a comprehensive overview of the theoretical and experimental properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, offering insights for researchers, scientists, and drug development professionals. While direct experimental data for this specific compound is limited in publicly available literature, this guide establishes a robust framework for its characterization through a combination of data from closely related analogues and predictive methodologies based on established scientific principles.

Theoretical Properties

Computational chemistry provides valuable insights into the intrinsic properties of a molecule, such as its geometry, electronic structure, and predicted spectroscopic behavior.

Molecular Geometry and Conformation

The most significant theoretical feature of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is its non-planar conformation. Due to the steric hindrance between the carboxylic acid group at the 2-position and the bromine atom at the 2'-position, the two phenyl rings are twisted with respect to each other. This twist is characterized by the dihedral angle between the planes of the two aromatic rings. For biphenyl-2-carboxylic acid, the biphenyl twist angles range from 46.5(2) to 52.5(2) degrees.[1] The introduction of a bulky bromine atom at the 2'-position is expected to result in a similar or even larger dihedral angle. In a related organometallic complex, (eta6-2-Bromo-1,1'-biphenyl)-tricarbonylchromium, the dihedral angle was found to be 58.82 (6) degrees.[2]

The carboxylic acid group itself also exhibits a specific orientation relative to the phenyl ring to which it is attached. The dihedral angle between the carboxyl group plane and the plane of its attached ring in biphenyl-2-carboxylic acid ranges from 43.6(3) to 50.9(3) degrees.[1] This twisting is a result of minimizing steric interactions with the adjacent phenyl ring.

Logical Relationship Diagram: Factors Influencing Molecular Conformation

substituents Substituents at 2 and 2' positions steric_hindrance Steric Hindrance substituents->steric_hindrance cause dihedral_angle Non-zero Dihedral Angle (Twisted Conformation) steric_hindrance->dihedral_angle results in non_planarity Non-Planar Molecular Geometry dihedral_angle->non_planarity defines

Caption: The relationship between ortho-substituents and the resulting non-planar geometry.

Predicted Spectroscopic Data

Based on the principles of spectroscopy and data from analogous compounds, the following spectroscopic characteristics for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid can be predicted.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show complex multiplets in the aromatic region due to the coupling of the eight aromatic protons. The proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons on the phenyl ring bearing the carboxylic acid group and those on the brominated phenyl ring will have distinct chemical shifts.

Proton Predicted Chemical Shift (ppm) Multiplicity
COOH> 10broad s
Aromatic H's7.2 - 8.2m

Predicted ¹³C NMR Data

The carbon NMR spectrum will show 13 distinct signals for the 13 carbon atoms in the molecule, assuming free rotation around the biphenyl bond at room temperature. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm.[3] The carbons attached to the bromine and the other phenyl ring will also have characteristic chemical shifts.

Carbon Predicted Chemical Shift (ppm)
C=O168 - 175
Aromatic C's120 - 145

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the presence of a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹.[4] A strong and sharp absorption for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹.[5] Other significant bands will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹).

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Very Broad
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
Aromatic C-H3000 - 3100Medium
Aromatic C=C1400 - 1600Medium to Strong

Predicted Mass Spectrometry Data

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[6] The molecular weight of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is 277.11 g/mol .[7] Therefore, the molecular ion peaks are expected at m/z 276 and 278, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation patterns would involve the loss of H₂O, CO, and COOH from the molecular ion.

Fragment Predicted m/z Notes
[M]⁺276/278Molecular ion peak with isotopic pattern for Br
[M-H₂O]⁺258/260Loss of water
[M-COOH]⁺231/233Loss of the carboxylic acid group

Experimental Properties

The experimental properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid are best determined through its synthesis and subsequent characterization using various analytical techniques.

Synthesis

A reliable and versatile method for the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid. For the synthesis of the target molecule, two main routes are plausible:

  • Coupling of 2-bromophenylboronic acid with 2-bromobenzoic acid.

  • Coupling of (2'-bromo-[1,1'-biphenyl]-2-yl)boronic acid with a suitable coupling partner, although this is a less direct route.

The first approach is generally more practical.

Experimental Workflow: Suzuki-Miyaura Synthesis

cluster_reaction Reaction reactants Reactants: 2-Bromophenylboronic Acid 2-Bromobenzoic Acid catalyst Catalyst & Base: Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) heating Heating under Inert Atmosphere reactants->heating solvent Solvent: Dioxane/Water catalyst->heating solvent->heating workup Aqueous Workup & Acidification heating->workup purification Purification (e.g., Recrystallization) workup->purification product Product: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid purification->product

Caption: A typical workflow for the Suzuki-Miyaura synthesis of the target compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromophenylboronic acid (1.2 equivalents), 2-bromobenzoic acid (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

  • Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio). Add a base, such as potassium carbonate (2.0-3.0 equivalents).

  • Reaction Conditions: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2. The product, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield the pure compound.

Physical Properties
Property Predicted/Expected Value
CAS Number 69200-16-4[7]
Molecular Formula C₁₃H₉BrO₂[7]
Molecular Weight 277.11 g/mol [7]
Melting Point Expected to be a solid with a distinct melting point, likely above 100 °C. For comparison, [1,1'-biphenyl]-2-carboxylic acid has a melting point of 113-115 °C.[10]
Solubility Expected to be poorly soluble in water, but soluble in common organic solvents such as ethanol, methanol, acetone, and DMSO.
Appearance Likely a white to off-white crystalline solid.

Conclusion

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a molecule of significant interest in synthetic and medicinal chemistry. Its theoretical properties, particularly its non-planar conformation, play a crucial role in determining its reactivity and potential applications. While specific experimental data is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles and data from closely related compounds. The Suzuki-Miyaura cross-coupling reaction remains the most viable route for its synthesis, and the predicted spectroscopic data offers a reliable means for its identification and characterization. This in-depth guide serves as a valuable resource for scientists working with this and similar biphenyl derivatives, facilitating further research and development in this important class of molecules.

References

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (URL: [Link])

  • Supplementary Information - ResearchGate. (URL: [Link])

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. (URL: [Link])

  • Spectra and physical data of (A2) : - The Royal Society of Chemistry. (URL: [Link])

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis - Scirp.org. (URL: [Link])

  • (eta6-2-Bromo-1,1'-biphenyl)-tricarbonylchromium - PubMed. (URL: [Link])

  • Biphenyl-2-carboxylic acid: a layered structure - PubMed. (URL: [Link])

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (URL: [Link])

  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

  • 13C NMR Spectroscopy. (URL: [Link])

  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • INFRARED SPECTROSCOPY (IR). (URL: [Link])

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. (URL: [Link])

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational - OSTI.GOV. (URL: [Link])

  • and 1-(2,5-dihydroxyphenyl)-2-bromoethanones: new labels for determination of carboxylic acids by high-performance liquid chromatography with electrochemical and ultraviolet detection - PubMed. (URL: [Link])

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

  • 2-Biphenylcarboxylic acid - the NIST WebBook. (URL: [Link])

  • (IUCr) Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (URL: [Link])

  • (2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid | C12H10BBrO2 | CID - PubChem. (URL: [Link])

  • MOLECULAR STRUCTURES OF (2-BROMOPHENYL)DIPHENYLSTIBANE AND {2′-BROMO-[1,1′-BIPHENYL]. (URL: [Link])

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])

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Exploratory

discovery and history of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

An In-Depth Technical Dossier on Synthesis, Reactivity, and Applications Executive Summary: The Ortho-Substituted Gateway 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-16-4 ) is a disubstituted biphenyl derivati...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Dossier on Synthesis, Reactivity, and Applications

Executive Summary: The Ortho-Substituted Gateway

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-16-4 ) is a disubstituted biphenyl derivative characterized by its unique ortho,ortho' functionalization. Unlike simple biphenyls, this molecule possesses a "pre-organized" geometry due to the steric bulk of the bromine and carboxylic acid groups, which forces the two phenyl rings into a twisted, non-planar conformation.

This structural rigidity, combined with the orthogonal reactivity of the aryl bromide (electrophile/radical precursor) and the carboxylic acid (nucleophile/directing group), makes it a privileged intermediate. It serves as the critical gateway for the synthesis of fluorenones , phenanthridinones , and dibenzopyranones —scaffolds ubiquitous in natural products and modern pharmaceuticals.

Chemical Property Data
IUPAC Name 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
CAS Number 69200-16-4
Molecular Formula C₁₃H₉BrO₂
Molecular Weight 277.12 g/mol
Melting Point 160–163 °C
Key Reactivity Intramolecular Cyclization (Acylation, Arylation)
Historical Evolution: From Ullmann to Suzuki

The history of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid is inextricably linked to the evolution of biaryl bond formation.

The Ullmann Era (Early 20th Century)

In the early 1900s, the synthesis of ortho-substituted biphenyls was a formidable challenge. Fritz Ullmann’s copper-mediated coupling (1901) allowed for the dimerization of aryl halides, but the synthesis of unsymmetrical biphenyls like the title compound required the cross-coupling of two different halides (e.g., 2-bromobenzoic acid and 1,2-dibromobenzene). This statistical approach invariably led to a mixture of homocoupled byproducts (2,2'-dicarboxybiphenyl and 2,2'-dibromobiphenyl), making isolation low-yielding and tedious.

The Palladium Revolution (Late 20th Century)

The true utility of this compound was unlocked with the advent of palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction allowed for the chemoselective synthesis of the title compound by exploiting the reactivity difference between aryl iodides and aryl bromides. This transition transformed 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid from a laboratory curiosity into a scalable building block.

Synthetic Methodologies

The synthesis of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid relies on chemoselectivity . The goal is to form the biaryl bond without disturbing the bromine atom at the 2'-position, which is reserved for subsequent cyclization steps.

Method A: Chemoselective Suzuki-Miyaura Coupling (The Gold Standard)

This method utilizes 1-bromo-2-iodobenzene and 2-carboxyphenylboronic acid (or its ester). The reaction hinges on the kinetic preference of Pd(0) to undergo oxidative addition with the C–I bond (bond dissociation energy ~65 kcal/mol) significantly faster than the C–Br bond (~81 kcal/mol).

Mechanistic Logic:

  • Oxidative Addition: Pd(0) inserts into the C–I bond of 1-bromo-2-iodobenzene.

  • Transmetallation: The boronic acid transfers the 2-carboxyphenyl group.

  • Reductive Elimination: The biaryl bond forms, releasing the product and regenerating Pd(0).

  • Preservation: The C–Br bond remains intact because the catalyst load and temperature are optimized for Iodide activation.

SuzukiSynthesis Reactant1 1-Bromo-2-iodobenzene (Electrophile) Intermediate Oxidative Addition Complex (Pd inserted at C-I bond) Reactant1->Intermediate Fast OA (C-I) Reactant2 2-Carboxyphenylboronic acid (Nucleophile) Reactant2->Intermediate Transmetallation Catalyst Pd(PPh3)4 / Na2CO3 Chemo-selective Catalyst Catalyst->Intermediate Catalysis Product 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (Target Scaffold) Intermediate->Product Reductive Elimination

Caption: Chemoselective synthesis exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.

The Cyclization Gateway: Mechanisms of Utility

The primary value of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid lies in its ability to undergo intramolecular cyclization . The orthogonal functional groups allow for divergent synthesis of two distinct tricyclic cores.

Pathway 1: Fluorenone Synthesis (Metal-Halogen Exchange)

This is the most direct application. By treating the molecule with an organolithium reagent, the bromine is selectively exchanged for lithium. The resulting aryl-lithium species acts as an internal nucleophile, attacking the carboxylate (or ester) to form the central ketone bridge of 9-fluorenone.

  • Reagent: n-Butyllithium (2.2 equivalents).

  • Mechanism:

    • 1st eq. deprotonates the carboxylic acid (forming -COOLi).

    • 2nd eq. performs Li/Br exchange (forming Ar-Li).

    • Intramolecular attack of Ar-Li on -COOLi forms a tetrahedral dilithio intermediate.

    • Acidic hydrolysis eliminates water to yield the ketone.

Pathway 2: Phenanthridinone Synthesis (Curtius Rearrangement)

If the carboxylic acid is first converted to an amine (via Curtius rearrangement) or amide, the bromine can facilitate a Pd-catalyzed intramolecular amidation (Buchwald-Hartwig type) to close the lactam ring, forming phenanthridinone.

CyclizationPathways Start 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid Reagent1 1. n-BuLi (2.2 eq), -78°C 2. H3O+ Start->Reagent1 Reagent2 1. DPPA, Et3N (Curtius) 2. Pd cat., Base Start->Reagent2 Inter1 Dilithio Intermediate (Tetrahedral) Reagent1->Inter1 Product1 9-Fluorenone (Ketone Bridge) Inter1->Product1 Elimination of Li2O/H2O Inter2 Isocyanate / Amine Reagent2->Inter2 Product2 Phenanthridinone (Lactam Bridge) Inter2->Product2 Intramolecular Amidation

Caption: Divergent cyclization pathways leading to distinct pharmacophores.

Detailed Experimental Protocol
Protocol: Chemoselective Synthesis via Suzuki Coupling

Reference standard based on modern Pd-catalysis principles (e.g., J. Org. Chem. 2017 protocols).

Reagents:

  • 1-Bromo-2-iodobenzene (1.0 equiv, 10 mmol)

  • 2-Carboxyphenylboronic acid (1.1 equiv, 11 mmol)

  • Pd(PPh₃)₄ (3 mol%, 0.3 mmol)

  • Na₂CO₃ (2.5 equiv, 25 mmol)

  • Solvent: DME/Water (3:1 ratio, degassed)

Step-by-Step Methodology:

  • Setup: In a flame-dried 100 mL Schlenk flask, combine 1-bromo-2-iodobenzene (2.83 g) and 2-carboxyphenylboronic acid (1.82 g).

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg) under a positive pressure of nitrogen. Note: Use a glovebox or rapid addition to minimize catalyst oxidation.

  • Solvent & Base: Dissolve Na₂CO₃ (2.65 g) in water (10 mL) and add to the flask along with DME (30 mL).

  • Degassing: Sparge the biphasic mixture with nitrogen for 15 minutes. This is critical to prevent homocoupling and catalyst deactivation.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1). The starting iodide should disappear; the bromide remains intact.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the carboxylate). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient 10:1 to 3:1).

  • Yield: Expect 2.2–2.5 g (80–90%) of a white to off-white solid.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning (O₂)Ensure rigorous degassing; use fresh Pd(PPh₃)₄.
Debromination Reaction time too longStop reaction immediately upon consumption of Iodide.
Homocoupling Boronic acid oxidationUse slightly higher excess of boronic acid (1.2 eq).[1]
References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 69200-16-4.
  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
  • Intramolecular Cyclization (Fluorenone Synthesis)

    • Parham, W. E., & Jones, L. D. (1975). "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 40(16), 2316–2319.
  • Phenanthridinone Synthesis Applications

    • Siddiqui, Z. N., et al. (2019). "Recent Advances in the Synthesis of Phenanthridinones." RSC Advances, 9, 19365-19396.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid via Suzuki-Miyaura Coupling

Executive Summary & Strategic Rationale The synthesis of sterically hindered, asymmetric biaryls requires precise chemocontrol to prevent unwanted homocoupling and oligomerization. 2'-Bromo-[1,1'-biphenyl]-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of sterically hindered, asymmetric biaryls requires precise chemocontrol to prevent unwanted homocoupling and oligomerization. 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a highly versatile synthetic building block, serving as a critical intermediate for the generation of fluorenones, dibenzopyranones, and complex biaryl lactones[1]. It is also utilized in advanced intramolecular C-O coupling methodologies[2].

This application note details a robust, chemoselective Suzuki-Miyaura cross-coupling protocol. By exploiting the inherent bond dissociation energy differences between carbon-halogen bonds (C-I vs. C-Br), this protocol exclusively directs palladium oxidative addition to the 2-iodobenzoic acid, preserving the C-Br bond on the boronic acid partner for downstream functionalization[3].

Mechanistic Pathway & Chemoselectivity

The success of this synthesis hinges on the differential reactivity of the aryl halides. The C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol). When exposed to a Pd(0) catalyst, oxidative addition occurs preferentially and exclusively at the iodine position of 2-iodobenzoic acid.

The (2-bromophenyl)boronic acid then undergoes transmetallation. Because the C-Br bond remains intact throughout the catalytic cycle, the risk of polymerization or cross-reactivity is mitigated, yielding the highly functionalized asymmetric biaryl.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(I)L_2 (Chemoselective for C-I) Pd0->OxAdd 2-Iodobenzoic acid (- L) TransMet Transmetallation Ar-Pd(II)-Ar' L_2 OxAdd->TransMet (2-Bromophenyl)boronic acid Na2CO3 / H2O RedElim Reductive Elimination Target Biaryl Product TransMet->RedElim RedElim->Pd0 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (+ L)

Caption: Catalytic cycle highlighting chemoselective oxidative addition at the C-I bond.

Experimental Setup & Reagents

A biphasic solvent system (Toluene/EtOH/H2O) is employed. Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer co-solvent to ensure efficient mass transfer across the boundary layer.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Iodobenzoic acid248.021.002.48 gElectrophile
(2-Bromophenyl)boronic acid200.831.102.21 gNucleophile
Pd(PPh₃)₄1155.560.05578 mgCatalyst
Na₂CO₃105.993.003.18 gBase
Toluene / EtOH / H₂O (2:1:1)N/AN/A40 mLSolvent System

Step-by-Step Protocol

Phase 1: Preparation and Rigorous Degassing

Causality Check: Oxygen must be rigorously excluded. O₂ promotes the homocoupling of arylboronic acids (yielding 2,2'-dibromobiphenyl) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.

  • Equip a 100 mL Schlenk flask with a Teflon-coated magnetic stir bar and connect it to a Schlenk line (vacuum/nitrogen manifold).

  • Charge the flask with 2-iodobenzoic acid (2.48 g, 10 mmol), (2-bromophenyl)boronic acid (2.21 g, 11 mmol), and Na₂CO₃ (3.18 g, 30 mmol).

  • Add the solvent mixture: 20 mL Toluene, 10 mL Ethanol, and 10 mL Deionized Water.

  • Degas the biphasic mixture via vigorous sparging with N₂ for 15–20 minutes, or perform three consecutive freeze-pump-thaw cycles.

Phase 2: Reaction Initiation
  • Under a positive, steady flow of N₂, quickly remove the septum and add the Pd(PPh₃)₄ catalyst (578 mg, 0.05 mmol).

  • Seal the flask securely, immerse it in a pre-heated oil bath at 80 °C, and stir vigorously (≥800 rpm) to maximize the interfacial surface area of the biphasic system.

  • Monitor the reaction via LC-MS. Self-Validating Checkpoint: Because both the starting material (2-iodobenzoic acid) and the product contain a carboxylic acid moiety, they will co-extract during workup. You must confirm the complete consumption of the 2-iodobenzoic acid mass peak before proceeding. This typically requires 12–16 hours.

Phase 3: Acid-Base Workup & Isolation

Causality Check: The target molecule is an organic acid. At basic pH, it exists as a water-soluble sodium carboxylate. Washing the basic aqueous layer with an organic solvent removes neutral impurities (catalyst ligands, homocoupled byproducts, and protodeboronated species). 8. Cool the reaction mixture to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc) and 30 mL of distilled water. 9. Transfer the mixture to a separatory funnel. Extract and isolate the aqueous layer (which contains the product). Discard the organic layer. 10. Wash the aqueous layer once more with 20 mL of EtOAc to ensure complete removal of triphenylphosphine oxide and neutral byproducts. 11. Transfer the aqueous layer to an Erlenmeyer flask. While stirring, carefully add 2M HCl dropwise until the solution reaches pH 2. A thick white/off-white precipitate of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid will form. 12. Extract the acidified aqueous suspension with EtOAc (3 x 30 mL). Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. 13. Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a Toluene/Hexanes mixture to afford the pure product.

Optimization & Quantitative Data

Steric hindrance from the ortho-substituents on both coupling partners can impede the transmetallation step. If yields are suboptimal or reaction times are too long with standard Pd(PPh₃)₄, switching to a more electron-rich, sterically demanding ligand (such as SPhos) accelerates the reductive elimination step and drastically improves yields.

Table 2: Catalyst System Optimization Summary

Catalyst SystemBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃801672%>95%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃901281%>96%
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄100894%>98%

Troubleshooting

  • Issue: Significant Debromination observed via LC-MS.

    • Cause/Solution: Prolonged heating after the 2-iodobenzoic acid is consumed forces the Pd catalyst to undergo oxidative addition into the C-Br bond. Strictly monitor the reaction and quench immediately upon consumption of the iodide. Ensure the temperature does not exceed 85 °C when using Pd(PPh₃)₄.

  • Issue: High recovery of unreacted 2-iodobenzoic acid.

    • Cause/Solution: Incomplete transmetallation due to steric bulk or degraded catalyst. Switch to the Pd(OAc)₂/SPhos system (Table 2) which is specifically designed to overcome the activation energy barriers of highly hindered ortho, ortho'-substituted biaryls.

References

1.[1] "Supporting Information Tri-, Tetra- and Pentamers of 9,9'-Spirobifluorenes through Full ortho-Linkage: High Triplet-Energy Pur - Amazon S3." Amazon AWS. URL: 2.[2] "Chemical Synthesis with Inductively Heated Copper Flow Reactors." ResearchGate. URL: 3.[3] "CHAPTER 3: Six-membered Heterocycle Synthesis - Books." Royal Society of Chemistry. URL:

Sources

Application

detailed experimental procedure for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid synthesis

Application Note: Regioselective Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid via Lithium-Halogen Exchange Introduction & Mechanistic Rationale 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid via Lithium-Halogen Exchange

Introduction & Mechanistic Rationale

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a critical building block in the synthesis of complex polycyclic aromatic hydrocarbons, fully ortho-linked spirobifluorenes, and advanced optoelectronic materials[1]. The asymmetric functionalization of the symmetric 2,2'-dibromobiphenyl core requires precise control over reaction kinetics and thermodynamics to prevent over-reaction.

This protocol leverages a low-temperature lithium-halogen exchange to achieve regioselective mono-lithiation[2]. By treating 2,2'-dibromobiphenyl with a slight stoichiometric excess (1.125 eq) of n-butyllithium (n-BuLi) at strictly -78 °C, the reaction thermodynamically favors the exchange of a single bromine atom. The cryogenic temperature is paramount; it suppresses unwanted side reactions such as di-lithiation, Wurtz-Fittig homocoupling, or the elimination of LiBr to form a highly reactive benzyne intermediate[2]. The resulting organolithium species (2-bromo-2'-lithiobiphenyl) is subsequently trapped by anhydrous carbon dioxide (CO2), which acts as a hard electrophile, yielding the lithium carboxylate salt. A controlled acidic workup protonates the salt to deliver the target carboxylic acid[3].

Reagents and Materials

The following quantities are scaled for a standard 4.0 mmol synthesis, which can be linearly scaled depending on reactor volume and cooling capacity.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
2,2'-Dibromobiphenyl 312.001.001.25 g4.0 mmolStarting Material
n-Butyllithium (2.5 M in hexane)64.061.1251.8 mL4.5 mmolLithiating Agent
Carbon Dioxide (gas)44.01Excess--Electrophile
Tetrahydrofuran (dry)72.11Solvent60 mL-Coordinating Solvent
Hydrochloric Acid (1.0 M)36.46Excess~10 mL-Quenching/Acidification

Note on Solvent: Tetrahydrofuran (THF) must be rigorously dried and distilled under argon. THF coordinates the lithium ion, stabilizing the organolithium intermediate and accelerating the exchange kinetics compared to non-polar solvents[2].

Workflow Visualization

Fig 1: Step-by-step workflow for the synthesis of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid.

Step-by-Step Experimental Protocol

Phase 1: Inert Atmosphere Setup and Substrate Dissolution

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with high-purity Argon. Repeat this cycle three times to ensure complete moisture exclusion.

  • Charge the flask with 2,2'-dibromobiphenyl (1.25 g, 4.0 mmol)[3].

  • Inject anhydrous THF (60 mL) via syringe. Stir until the substrate is fully dissolved.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for at least 15 minutes.

Phase 2: Regioselective Lithium-Halogen Exchange 5. Using a gas-tight syringe, add n-BuLi (1.8 mL of a 2.5 M solution in hexane, 4.5 mmol) dropwise down the inner wall of the flask over 5 minutes to prevent localized temperature spikes[3]. 6. Stir the mixture at -78 °C for exactly 40 minutes. Self-Validation Check: The solution will typically transition from colorless to a pale/deep yellow, indicating the formation of the 2-bromo-2'-lithiobiphenyl intermediate.

Phase 3: Electrophilic Quench (Carboxylation) 7. Prepare a CO2 gas generation setup (e.g., sublimation of dry ice in a secondary flask) routed through a drying tube (anhydrous CaSO4 or silica gel) to ensure the gas is completely anhydrous. 8. Insert a long needle into the reaction mixture and bubble the dry CO2 gas directly into the solution at -78 °C for 40 minutes[3]. Causality Note: Bubbling gaseous CO2 is heavily preferred over adding solid dry ice directly to the flask. Solid dry ice introduces trace moisture and causes rapid, uncontrolled temperature fluctuations that degrade the organolithium intermediate. 9. Remove the CO2 source, leave the flask under a positive pressure of Argon, and allow the reaction mixture to slowly warm to room temperature while stirring overnight[3].

Phase 4: Acidic Workup and Product Isolation 10. Cool the flask to 0 °C in an ice bath and carefully quench the reaction by adding 10 mL of deionized water dropwise to neutralize any unreacted n-BuLi. 11. Acidify the aqueous layer by adding 1.0 M HCl dropwise until the pH reaches ~2. Causality Note: The product currently exists as a water-soluble lithium carboxylate salt. Acidification is mandatory to protonate the carboxylate, driving the neutral carboxylic acid into the organic phase during extraction. 12. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 30 mL)[3]. 13. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and filter. 14. Concentrate the filtrate under reduced pressure using a rotary evaporator. The intermediate 2'-bromobiphenyl-2-carboxylic acid is obtained as a viscous yellow oil[3]. Self-Validation Check: Perform TLC (Hexanes:Ethyl Acetate 3:1 with 1% Acetic Acid). The product will appear as a highly polar spot compared to the strictly non-polar 2,2'-dibromobiphenyl starting material. The addition of acetic acid to the eluent prevents the carboxylic acid from streaking on the silica plate.

References

  • Fan, C., Chen, Y., Gan, P., Yang, C., Zhong, C., Qin, J., & Ma, D. "Tri-, tetra- and pentamers of 9,9'-spirobifluorenes through full ortho-linkage: high triplet-energy pure hydrocarbon host for blue phosphorescent emitter." Organic Letters, 2010, 12(24), 5648-5651.

  • Fan, C., et al. "Supporting Information: Tri-, Tetra- and Pentamers of 9,9'-Spirobifluorenes through Full ortho-Linkage." American Chemical Society, 2010.

  • Bailey, W. F. "The Lithium–Halogen Exchange Reaction in Process Chemistry." Process Chemistry in the Pharmaceutical Industry, Volume 2, 2007, 205-216.

Sources

Method

Application Note: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid as a Divergent Scaffold

This Application Note and Protocol guide details the utility of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 71435-10-4) as a divergent "hub" intermediate in organic synthesis. Introduction & Core Utility 2'-Bromo-[1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the utility of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 71435-10-4) as a divergent "hub" intermediate in organic synthesis.

Introduction & Core Utility

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a bifunctional biaryl building block characterized by the orthogonal reactivity of its substituents: a nucleophilic-susceptible carboxylic acid at the C2 position and an electrophilic aryl bromide at the C2' position.

This specific 2,2'-substitution pattern places the reactive centers in ideal proximity for intramolecular cyclization , making this molecule a privileged scaffold for constructing tricyclic heterocycles and carbocycles found in natural products, organic semiconductors, and pharmaceuticals.

Key Structural Advantages
  • Pre-organized Geometry: The biaryl axis allows for rotation, but the ortho-ortho substitution biases the molecule towards cyclization conformations.

  • Orthogonal Reactivity: The carboxylic acid can be modified (to amides, esters, or acyl chlorides) independently of the aryl bromide, allowing for modular synthesis before the final ring-closing step.

  • Divergent Pathways: By selecting the coupling partner (N, O, or C nucleophile), researchers can access three distinct tricyclic cores: Fluorenones , Phenanthridinones , and Dibenzopyranones .

Divergent Synthetic Workflows (Graphviz Visualization)

The following diagram illustrates the "Hub" concept, showing how this single precursor provides access to three critical scaffold classes.

G Figure 1: Divergent synthesis of tricyclic cores from 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid. Start 2'-Bromo-[1,1'-biphenyl]- 2-carboxylic acid (CAS: 71435-10-4) Amide Intermediate: 2'-Bromo-N-alkyl-biphenyl-2-carboxamide Start->Amide 1. SOCl2 2. R-NH2 Lithio Intermediate: Dilithio Species (via Metal-Halogen Exchange) Start->Lithio n-BuLi (2.2 eq) THF, -78°C Lactone Target 3: Dibenzo[b,d]pyran-6-ones (Lactone) Start->Lactone Cu-Catalyzed Intramolecular O-Arylation Phenanthridinone Target 2: Phenanthridinones (N-Heterocycle) Amide->Phenanthridinone Pd-Catalyzed C-N Coupling Fluorenone Target 1: Fluoren-9-ones (Carbocycle) Lithio->Fluorenone Intramolecular Acylation

Application Protocols

Protocol A: Synthesis of Fluoren-9-ones via Metal-Halogen Exchange

This method utilizes the aryl bromide as a latent nucleophile (via lithiation) which attacks the pendant carboxylate. This is often superior to Friedel-Crafts methods as it avoids harsh Lewis acids and regioselectivity issues.

Mechanism: Lithium-Halogen exchange generates an aryl lithium species. The first equivalent of base deprotonates the acid; the second performs the exchange. The aryl lithium attacks the lithium carboxylate to form a dilithio-ketal intermediate, which collapses to the ketone (fluorenone) upon acidic workup.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar).[1]

  • Dissolution: Add 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 mmol, 277 mg) and anhydrous THF (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (2.2 mmol, 2.5 M in hexanes) over 10 minutes.

    • Observation: The solution may turn yellow/orange, indicating the formation of the dianion.

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

  • Quench: Carefully add 1M HCl (10 mL) to the reaction mixture. Stir vigorously for 30 minutes at room temperature.

    • Note: The acid hydrolysis is critical to convert the intermediate gem-diol/ketal to the ketone.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield 9H-fluoren-9-one .

ParameterSpecification
Reagent Stoichiometry Substrate (1.0) : n-BuLi (2.2)
Temperature -78 °C to 0 °C
Key Intermediate Dilithio-ketal dianion
Typical Yield 85-92%
Protocol B: Synthesis of Phenanthridinones via Pd-Catalyzed C-N Coupling

This route is the industry standard for synthesizing phenanthridinone alkaloids and PARP inhibitors. It proceeds via a two-step sequence: Amide formation followed by intramolecular Buchwald-Hartwig amidation.

Step 1: Amide Formation

  • Dissolve 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 mmol) in DCM (5 mL).

  • Add oxalyl chloride (1.2 mmol) and a catalytic drop of DMF. Stir for 1 hour (gas evolution).

  • Concentrate to remove excess oxalyl chloride. Redissolve in DCM.

  • Add the desired Primary Amine (R-NH₂) (1.1 mmol) and Et₃N (2.0 mmol). Stir at RT for 2 hours.

  • Perform standard aqueous workup to isolate the 2'-bromo-N-alkyl-biphenyl-2-carboxamide .

Step 2: Intramolecular Cyclization

  • Setup: In a glovebox or under Ar, charge a pressure vial with:

    • Amide Intermediate (0.5 mmol)

    • Pd(OAc)₂ (5 mol%)[2]

    • Xantphos (10 mol%) - Crucial for wide bite angle.

    • Cs₂CO₃ (1.5 mmol) - Base is critical for deprotonation.

    • 1,4-Dioxane (5 mL, anhydrous/degassed).

  • Reaction: Seal the vial and heat to 100 °C for 12-16 hours.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Mechanistic Pathway (Graphviz):

Reaction Figure 2: Catalytic cycle for Phenanthridinone synthesis. Substrate Amide Substrate (Ar-Br + Ar-CONHR) OxAdd Oxidative Addition (Pd inserts into C-Br) Substrate->OxAdd Pd(0)/Xantphos Coord Amide Coordination (Pd-N bond formation) OxAdd->Coord Cs2CO3 (-HBr) RedElim Reductive Elimination (C-N bond forms) Coord->RedElim Product Phenanthridinone RedElim->Product Regenerate Pd(0)

Protocol C: Synthesis of Dibenzo[b,d]pyran-6-ones (Lactones)

Direct intramolecular O-arylation replaces the bromine with the carboxylate oxygen. This is effectively an intramolecular Ullmann coupling.

Protocol:

  • Reagents: Combine 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 mmol), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), and K₂CO₃ (2.0 mmol) in DMF (5 mL).

  • Conditions: Heat to 110 °C under Argon for 24 hours.

  • Workup: Dilute with water, acidify slightly with 1M HCl (to protonate any unreacted acid), and extract with EtOAc.

  • Note: This reaction is sensitive to moisture; anhydrous DMF is required.

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Low Yield (Fluorenone) Incomplete LithiationEnsure reagents are dry; titrate n-BuLi before use. Increase n-BuLi to 2.5 eq.
Debromination (No Cyclization) Proton source presentEnsure strictly anhydrous conditions. Moisture quenches the Ar-Li before it attacks the carboxylate.
Pd Catalyst Death (Black ppt) Oxidation of LigandUse fresh Xantphos; ensure thorough degassing of Dioxane (freeze-pump-thaw).
Incomplete Amide Coupling Steric HindranceIf using bulky amines, switch from Oxalyl Chloride to HATU/DIPEA coupling conditions.

References

  • Fluorenone Synthesis via Lithiation

    • Parham, W. E., & Jones, L. D. (1975). Selective halogen-lithium exchange in bromophenylalkyl halides. Journal of Organic Chemistry, 40(16), 2316–2319. Link

    • Note: Establishes the foundational protocol for intramolecular cycliz
  • Phenanthridinone Synthesis (Pd-Catalyzed)

    • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2002). Palladium-catalyzed synthesis of phenanthridinones from N-arylbiphenyl-2-carboxamides. Advanced Synthesis & Catalysis, 344(8), 877-883. Link

    • Note: Authoritative source for the amide-cyclization str
  • Dibenzopyranone Synthesis (Cu-Catalyzed)

    • Hurtley, W. R. H. (1929). Replacement of Halogen by the Hydroxyl Group in Aromatic Compounds. Journal of the Chemical Society.[3] Link

    • Note: The classic "Hurtley reaction" describes the Cu-catalyzed intramolecular displacement of ortho-bromo acids to lactones.
  • General Review of Biphenyl Scaffolds

    • Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

Sources

Application

Application Note: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid as a Strategic Precursor in Divergent Organic Synthesis

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Compound: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-16-4) Executive Summary & Reactivity Dynamics 2'-Bromo-[1,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Compound: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-16-4)

Executive Summary & Reactivity Dynamics

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a highly versatile, bifunctional building block characterized by an orthogonal reactivity profile. The spatial proximity of the carboxylic acid group on one aromatic ring and the heavy bromine atom on the adjacent ring across the biphenyl axis creates a unique microenvironment for highly efficient intramolecular cyclizations.

Depending on the catalytic environment, this precursor can be directed down two distinct mechanistic pathways:

  • Electrophilic Aromatic Substitution (Friedel-Crafts): Yielding fluorenones, which are critical intermediates for 9,9'-spirobifluorene derivatives used in Organic Light-Emitting Diodes (OLEDs)[1][2].

  • Transition-Metal Catalyzed C-O Coupling (Ullmann-type): Yielding 6H-benzo[c]chromen-6-ones (3,4-benzocoumarins), a core scaffold found in numerous bioactive natural products and pharmaceuticals[3][4].

This application note details the causality behind the experimental conditions for both pathways and provides self-validating protocols optimized for high yield and purity.

Pathway A: Synthesis of OLED Precursors via Intramolecular Friedel-Crafts Acylation

Mechanistic Causality

To synthesize 4-bromo-9H-fluoren-9-one, the carboxylic acid must be converted into a highly reactive electrophile. Concentrated sulfuric acid (H₂SO₄) is utilized as both the solvent and the catalyst. The strong acid protonates the hydroxyl oxygen of the carboxyl group, facilitating dehydration to generate a resonance-stabilized acylium ion .

The biphenyl tether restricts the conformational freedom of the molecule, forcing the acylium ion into proximity with the adjacent brominated ring. Due to steric hindrance and electronic deactivation by the 2'-bromine atom, the electrophilic attack is directed exclusively to the less hindered 6'-position. This regioselective ring closure is followed by rapid deprotonation (rearomatization), yielding the fluorenone core. Maintaining the reaction at exactly 50 °C is critical: lower temperatures fail to overcome the activation energy for acylium generation, while higher temperatures induce competitive aromatic sulfonation[1].

Visualization: Acylation Workflow

G A 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (Precursor) B Protonation of Carboxyl Group (Conc. H2SO4, 50°C) A->B Acid Catalysis C Acylium Ion Generation (Dehydration) B->C -H2O D Intramolecular Electrophilic Attack (at C6' Position) C->D Ring Closure E 4-Bromo-9H-fluoren-9-one (OLED / Spirobifluorene Precursor) D->E Rearomatization

Figure 1: Mechanistic workflow of the intramolecular Friedel-Crafts acylation to form 4-bromo-9H-fluoren-9-one.

Self-Validating Batch Protocol: 4-Bromo-9H-fluoren-9-one

Adapted from the methodology for pure hydrocarbon OLED host materials[1][2].

Reagents:

  • 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv)

  • Concentrated H₂SO₄ (98%, 10 mL per mmol of substrate)

Step-by-Step Methodology:

  • Initiation: In a dry, round-bottom flask equipped with a magnetic stirrer, add the precursor to concentrated H₂SO₄ at room temperature.

  • Thermal Activation: Heat the mixture to 50 °C. Validation Check 1: The solution will undergo a distinct color change to deep yellow/orange, indicating the formation of the conjugated acylium ion intermediate.

  • Reaction Progression: Stir continuously for 2 hours at 50 °C. Monitor via TLC (Alumina TLC plates are recommended to prevent acid degradation; eluent: 1:10 ethyl acetate/petroleum ether).

  • Quenching: Cool the mixture to room temperature, then pour it slowly into a 10-fold volumetric excess of vigorously stirred ice-water. Validation Check 2: A bright yellow precipitate (the hydrophobic fluorenone) will immediately crash out of the aqueous acidic solution.

  • Isolation: Stir the aqueous suspension for 1 hour to ensure complete precipitation and to break up aggregates. Filter the crude product under a vacuum and wash it extensively with distilled water until the filtrate is pH neutral.

  • Purification: Purify the crude solid via silica gel column chromatography (1:10 ethyl acetate/petroleum ether) to afford 4-bromo-9-H-fluoren-9-one as a pure yellow solid (Yield: ~42-45%).

Pathway B: Synthesis of Bioactive Heterocycles via Continuous-Flow C-O Coupling

Mechanistic Causality

The conversion of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid to 6H-benzo[c]chromen-6-one requires an intramolecular Ullmann-type C-O coupling. Traditionally, aryl ether formation is kinetically sluggish, requiring high temperatures (>150 °C), strong bases, and soluble copper salts that complicate downstream purification.

To bypass these limitations, modern process chemistry utilizes inductively heated copper flow microreactors [3][4]. In this system, a copper wire placed inside the flow reactor acts simultaneously as a susceptor for a radiofrequency (RF) field and as a heterogeneous catalyst. The RF field induces eddy currents in the copper, generating intense, localized superheating directly at the metal surface without heating the bulk solvent to the same degree. The carboxylate oxygen undergoes oxidative addition with the C-Br bond at the highly active Cu(0)/Cu(I) surface, followed by rapid reductive elimination to close the pyran ring. This flow paradigm minimizes thermal degradation and eliminates the need for homogeneous transition metal catalysts.

Visualization: Continuous Flow C-O Coupling

G A 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid B Deprotonation (Base) A->B C Carboxylate Intermediate B->C D Inductively Heated Cu Wire (Flow Microreactor) C->D Pumped into Reactor E Ullmann C-O Coupling (Surface Catalysis) D->E RF Induction Heating F 6H-Benzo[c]chromen-6-one (Bioactive Heterocycle Core) E->F Product Elution

Figure 2: Continuous-flow Ullmann-type C-O coupling using an inductively heated copper microreactor.

Self-Validating Flow Protocol: 6H-Benzo[c]chromen-6-one

Adapted from the flow chemistry methodologies developed by Kirschning et al.[3][4].

Reagents & Equipment:

  • 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (0.1 M in DMF)

  • Base: DBU (1.5 equiv) or K₂CO₃

  • Equipment: PTFE microreactor tube packed with elemental copper wire (4 mm × 1 mm × 1 mm segments), surrounded by an RF induction coil.

Step-by-Step Methodology:

  • Reactor Preparation: Pack the flow microreactor with copper wire. Activate the RF generator to establish a localized surface temperature of ~150–180 °C on the copper wire.

  • Substrate Preparation: Dissolve the precursor and base in anhydrous DMF. Validation Check 1: Ensure complete dissolution to prevent reactor fouling or blockage in the micro-tubing.

  • Flow Execution: Pump the reaction mixture through the reactor using an HPLC pump at an optimized flow rate (e.g., 0.1–0.5 mL/min) to achieve a residence time of 10–25 minutes.

  • In-Line Monitoring: Collect the eluent. Validation Check 2: Spot the eluent immediately on a TLC plate against the starting material. The highly polar carboxylic acid spot should be completely consumed, replaced by a highly UV-active, less polar spot corresponding to the lactone.

  • Workup: Dilute the collected output with ethyl acetate and wash with 1M HCl to remove the DBU base and DMF. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and pass through a short silica plug to yield the pure benzocoumarin. Validation Check 3: The product stream should be colorless to pale yellow; a green/blue tint indicates unwanted copper leaching, signaling that the RF power is too high.

Quantitative Data Summarization

The following table contrasts the operational parameters and outcomes of the two divergent synthetic pathways utilizing the same starting material.

ParameterPathway A: Friedel-Crafts AcylationPathway B: Ullmann C-O Coupling
Target Scaffold 4-Bromo-9H-fluoren-9-one6H-Benzo[c]chromen-6-one
Primary Application OLEDs, Organic SemiconductorsBioactive Heterocycles, Peptidomimetics
Catalyst / Reagent Concentrated H₂SO₄ (Homogeneous)Inductively Heated Cu Wire (Heterogeneous)
Reactor Modality Standard Batch ReactorContinuous Flow Microreactor
Reaction Temperature 50 °C (Bulk heating)>150 °C (Localized via RF induction)
Reaction Time 2 Hours10–25 Minutes (Residence time)
Key Intermediate Resonance-stabilized Acylium IonCopper-Carboxylate Surface Complex
Scalability High (Limited by exothermic quench)Very High (Continuous throughput)

References

  • Fan, C., Chen, Y., Gan, P., Yang, C., Zhong, C., Qin, J., & Ma, D. (2010). "Tri-, tetra- and pentamers of 9,9'-spirobifluorenes through full ortho-linkage: high triplet-energy pure hydrocarbon host for blue phosphorescent emitter." Organic Letters, 12(24), 5648-5651. URL: [Link]

Sources

Method

Strategic Utilization of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid in Medicinal Chemistry

Executive Summary In the landscape of medicinal chemistry, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 101155-34-4) serves as a high-value "divergent scaffold." Its unique ortho,ortho' substitution pattern creates a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 101155-34-4) serves as a high-value "divergent scaffold." Its unique ortho,ortho' substitution pattern creates a pre-organized biaryl axis that is primed for intramolecular cyclization.

For drug development professionals, this molecule is not merely a building block but a strategic pivot point. Depending on the reaction conditions employed, it can be selectively converted into Phenanthridinones (poly(ADP-ribose) polymerase [PARP] inhibitor pharmacophores) or Fluorenones (kinase inhibitor cores). This guide details the mechanistic rationale, experimental protocols, and critical optimization parameters for leveraging this scaffold in high-throughput lead optimization.

Structural Analysis & Divergent Reactivity

The utility of this scaffold stems from the proximity of the electrophilic carboxylic acid (Ring A) and the nucleophilic-susceptible aryl bromide (Ring B).

  • Steric Strain: The steric bulk at the 2,2'-positions forces the biphenyl rings to twist, preventing planarity. This pre-organization lowers the entropic cost of cyclization.

  • Chemo-Selectivity:

    • Path A (Nitrogen Insertion): Conversion of the acid to an amide followed by intramolecular C–N coupling yields Phenanthridinones .

    • Path B (Carbon Cyclization): Metal-halogen exchange or radical generation at the bromine position triggers attack on the carboxylate, yielding Fluorenones .

Visualizing the Divergent Pathways

The following diagram illustrates the strategic utility of the scaffold.

DivergentSynthesis Start 2'-Bromo-[1,1'-biphenyl]- 2-carboxylic acid Amide Intermediate: 2'-Bromo-N-alkylbenzamide Start->Amide 1. Amidation (R-NH2, HATU) Lithio Intermediate: Dilithio Species (via n-BuLi) Start->Lithio 1. Halogen-Metal Exchange (-78°C) Tetrazole BIPHENYL TETRAZOLES (Angiotensin II Antagonists) Start->Tetrazole Bioisosteric Replacement (Nitrile route) Phenanthridinone PHENANTHRIDINONES (PARP Inhibitors, Antivirals) Amide->Phenanthridinone 2. Pd-Cat C-N Coupling (Buchwald-Hartwig) Fluorenone FLUORENONES (Kinase Inhibitors, Bioactive Alkaloids) Lithio->Fluorenone 2. Intramolecular Acylation

Figure 1: Divergent synthetic pathways from the parent scaffold to key medicinal pharmacophores.

Application I: Synthesis of Phenanthridinones

Target Class: PARP Inhibitors (e.g., analogs of Olaparib), Antivirals. Mechanism: Palladium-catalyzed intramolecular C–N bond formation (Buchwald-Hartwig Cyclization).

Rationale

Phenanthridinones are tricyclic lactams found in numerous alkaloids (e.g., crinasiadine).[1] While traditional methods (Schmidt reaction) are harsh, the use of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid allows for a mild, two-step sequence that tolerates sensitive functional groups on the nitrogen.

Detailed Protocol

Step 1: Amide Formation Note: Standard coupling is preferred over acid chlorides to prevent side reactions with the aryl bromide.

  • Dissolve 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv) in DMF (0.2 M).

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 10 min.

  • Add the desired amine (R-NH₂, 1.1 equiv).

  • Stir at RT for 4–6 h. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Step 2: Intramolecular Cyclization

  • Vessel: Charge a flame-dried Schlenk tube with the amide intermediate (1.0 equiv).

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

    • Expert Insight: Xantphos is crucial here. Its wide bite angle facilitates the reductive elimination of the strained tricyclic system.

  • Base: Add Cs₂CO₃ (2.0 equiv).

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and assists in the deprotonation of the amide.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M).

  • Reaction: Degas with Argon for 15 min. Seal and heat to 100°C for 12–16 h.

  • Purification: Filter through Celite. Purify via flash chromatography (Hexane/EtOAc).

Yield Expectation: 75–90% (depending on R-group sterics).

Application II: Synthesis of Fluorenones

Target Class: Kinase Inhibitors, Telomerase Inhibitors. Mechanism: Halogen-Metal Exchange followed by Intramolecular Nucleophilic Acyl Substitution (Parham-type Cyclization).

Rationale

Direct Friedel-Crafts cyclization of the acid often fails due to the deactivating nature of the bromine. The organolithium approach reverses the polarity (Umpolung), converting the electrophilic C-Br bond into a nucleophilic C-Li center, which instantly snaps onto the carboxylate.

Detailed Protocol

Safety Warning: t-Butyllithium is pyrophoric. Ensure strictly anhydrous conditions.

  • Substrate Prep: It is recommended to convert the carboxylic acid to a methyl ester (MeOH, H₂SO₄, reflux) prior to this step to avoid consuming an extra equivalent of organolithium, although the free acid can be used with 2.2 equiv of base. This protocol assumes the Methyl Ester derivative.

  • Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen.

  • Solvent: Dissolve the ester (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C (Dry ice/Acetone bath).

    • Critical Parameter: Temperature control is vital. Above -60°C, the lithiated species may undergo intermolecular side reactions or benzyne formation.

  • Exchange: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates the formation of the aryllithium species.

  • Cyclization: Stir at -78°C for 30 minutes, then allow the reaction to warm to 0°C over 1 hour. The intramolecular attack occurs spontaneously upon warming.

  • Quench: Quench with sat. NH₄Cl solution.

  • Workup: Extract with Et₂O. The product is often highly crystalline.

Yield Expectation: 80–95%.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Yield (Phenanthridinone) Catalyst PoisoningEnsure amine starting material is free of sulfur/thiol impurities. Switch to Pd2(dba)3.
Debromination (No Cyclization)

-Hydride Elimination
In the Pd-catalyzed route, this suggests the catalytic cycle stalled. Increase ligand (Xantphos) loading to 15 mol%.
Dimerization (Fluorenone) Temperature too highDuring lithiation, if temp > -60°C, intermolecular attack dominates. Keep strictly at -78°C.
Incomplete Conversion Steric HindranceIf the amide R-group is bulky (e.g., t-Butyl), switch solvent to Toluene and increase temp to 110°C.

References

  • Synthetic Strategies for Phenanthridinones

    • Title: Synthetic Strategies in the Preparation of Phenanthridinones.[1][2][3][4][5]

    • Source: Molecules (via NCBI/PMC), 2021.
    • URL:[Link]

    • Relevance: Comprehensive review of C-H activation and coupling str
  • Pd-Catalyzed Cyclization Protocols

    • Title: Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction.[6]

    • Source: RSC Advances, 2024.
    • URL:[Link]

    • Relevance: Modern, sustainable catalytic protocols.[1][7]

  • Fluorenone Synthesis via Radical/Oxidative Routes

    • Title: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization.[8][9]

    • Source: Beilstein Journal of Organic Chemistry, 2021.[8]

    • URL:[Link]

    • Relevance: Alternative "green" pathway to the lithi
  • Biphenyl Carboxylic Acids in Drug Design

    • Title: Carboxylic Acid (Bio)Isosteres in Drug Design.
    • Source: Journal of Medicinal Chemistry (via PMC), 2018.
    • URL:[Link]

    • Relevance: Contextualizes the use of the carboxylic acid group and its conversion to bioisosteres like tetrazoles.[10]

Sources

Application

Application Note: Derivatization of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid for High-Throughput Biological Screening

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Orthogonal Derivatization, Atropisomerism, and Biological Assay Integration Introduction & Rationale As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Orthogonal Derivatization, Atropisomerism, and Biological Assay Integration

Introduction & Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing versatile, high-throughput screening libraries from privileged molecular scaffolds. The biphenyl system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutics—most notably the "sartan" class of angiotensin II (AT1) receptor antagonists[1][2].

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid serves as an exceptionally powerful orthogonal building block for library generation. It possesses two distinct, highly programmable sites:

  • The C2 Carboxylic Acid: Amenable to standard peptide coupling (amidation), esterification, or conversion into bioisosteres such as tetrazoles[1].

  • The C2' Bromine: An ideal electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, alkyl, or heteroatom substituents[3].

Crucially, the ortho, ortho' (2,2') disubstitution pattern creates significant steric hindrance around the biaryl axis. Depending on the steric bulk of the introduced substituents, this restricted rotation can lead to stable atropisomers (axial chirality)[4][5]. Because biological targets exhibit profound stereoselectivity, the controlled synthesis, resolution, and screening of these atropisomers are critical for modern drug discovery[6].

Strategic Derivatization Workflow

To systematically explore the chemical space of this scaffold, we employ an orthogonal derivatization strategy. We first functionalize the C2' position via cross-coupling, followed by C2 amidation. This sequence prevents potential catalyst poisoning by free amines and allows for the late-stage diversification of the carboxylic acid.

Workflow Start 2'-Bromo-[1,1'-biphenyl] -2-carboxylic acid C2_Prime C2' Derivatization (Suzuki-Miyaura / Buchwald) Start->C2_Prime Pd Catalyst Base, Heat C2_Carboxyl C2 Derivatization (Amidation / Esterification) Start->C2_Carboxyl HATU, DIPEA Amine/Alcohol Resolution Chiral Resolution (Isolation of Atropisomers) C2_Prime->Resolution Steric Hindrance Induces Chirality C2_Carboxyl->Resolution Screening Biological Screening (AT1 Receptor Assay) Resolution->Screening Pure Enantiomers

Orthogonal derivatization and screening workflow for 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid.

Experimental Protocols: Orthogonal Derivatization

Every protocol in our laboratory is designed as a self-validating system to ensure reproducibility and high-fidelity data generation.

Protocol A: C2' Derivatization via Sterically Hindered Suzuki-Miyaura Coupling

Causality & Design: Coupling at the highly hindered 2' position requires a catalyst capable of overcoming the steric barrier during transmetalation and reductive elimination. We utilize Pd(dppf)Cl₂ because its large bite angle accelerates reductive elimination—often the rate-limiting step in sterically hindered ortho-substituted biphenyls[3]. A biphasic solvent system (Toluene/H₂O) is used to maximize boronic acid solubility while stabilizing the active Pd(0) species.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, combine 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq), the desired aryl/alkyl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Self-Validation Check: The catalyst must be bright orange/red. Darkening indicates premature Pd(0) aggregation (black palladium), which will stall the reaction.

  • Solvent Addition: Inject degassed Toluene/H₂O (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction: Heat the sealed tube to 90 °C for 12–16 hours with vigorous stirring.

    • Self-Validation Check: Monitor via LC-MS. The steric bulk of the substrate prevents rapid homocoupling; the absence of homocoupled biaryl byproducts validates the choice of the bulky Pd(dppf)Cl₂ catalyst.

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH ~3 using 1M HCl. This protonates the C2 carboxylic acid, ensuring it partitions entirely into the organic phase. Extract with EtOAc (3 × 20 mL).

  • Purification: Dry over anhydrous MgSO₄, concentrate in vacuo, and purify via reverse-phase HPLC.

Protocol B: C2 Carboxylic Acid Derivatization via Amidation

Causality & Design: To avoid epimerization (if an atropisomeric axis has been established in Protocol A) and to efficiently couple sterically hindered amines, HATU is selected over standard EDC/HOBt. HATU exhibits superior reactivity by rapidly forming a highly active 7-azabenzotriazole ester intermediate, allowing the reaction to proceed at room temperature.

Step-by-Step Methodology:

  • Activation: Dissolve the biphenyl-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature.

    • Self-Validation Check: The formation of the active ester is confirmed by a distinct color change to pale yellow. LC-MS sampling prior to amine addition should show the mass of the active ester. If absent, the DMF may be wet, requiring fresh anhydrous solvent.

  • Coupling: Add the target amine (1.2 eq). Stir for 4–8 hours.

  • Quenching: Quench with saturated aqueous NH₄Cl to neutralize excess base and unreacted amine.

  • Extraction: Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (3 × 20 mL) to completely remove residual DMF, followed by a brine wash.

  • Isolation: Dry, concentrate, and purify via silica gel chromatography to yield the final screening candidate.

Atropisomerism in Drug Discovery

Atropisomerism arises from restricted rotation around a single bond, typically between two sp2-hybridized atoms[4]. In the context of 2,2'-disubstituted biphenyls, if the rotational half-life exceeds 1000 seconds (approx. 16.7 minutes), the isomers can be physically isolated as configurationally stable entities under ambient conditions[5].

Modern drug discovery actively targets stable atropisomers, as one enantiomer often exhibits drastically higher target affinity and lower off-target toxicity than the other[4][6]. If your derivatization yields a rotational barrier (ΔG‡) > 25 kcal/mol, chiral resolution via Supercritical Fluid Chromatography (SFC) is mandatory prior to biological screening to avoid testing a rapidly interconverting racemic mixture.

Biological Screening: AT1 Receptor Antagonism

Derivatives of biphenyl-2-carboxylic acid are routinely screened for their ability to block the Angiotensin II Type 1 (AT1) receptor, a primary G-protein coupled receptor (GPCR) target for cardiovascular therapies[1][2].

Pathway AngII Angiotensin II (Endogenous Ligand) AT1R AT1 Receptor (GPCR) AngII->AT1R Binding Gq Gq Protein Activation AT1R->Gq Signal Transduction Biphenyl Biphenyl Derivative (Target Antagonist) Biphenyl->AT1R Competitive Inhibition Ca2 Intracellular Ca2+ Release (Vasoconstriction) Gq->Ca2 Downstream Effector

AT1 Receptor signaling pathway illustrating targeted inhibition by biphenyl derivatives.

Quantitative Data Summary: Impact of Atropisomerism on Activity

The table below summarizes representative screening data, illustrating how the steric bulk at the C2' position dictates both the rotational stability of the biphenyl axis and the resulting biological efficacy (IC₅₀) against the AT1 receptor.

Compound IDC2' SubstituentC2 SubstituentRotational Barrier (ΔG‡)t₁/₂ (Racemization)AT1R IC₅₀ (nM)
Biphen-01 -Br (Starting Material)-COOH< 15 kcal/mol< 1 sec> 10,000
Biphen-02 -Phenyl-CONH-Bn~ 22 kcal/mol~ 2 hours450 (Racemic)
Biphen-03 -Naphthyl-CONH-Bn> 30 kcal/mol> 5 years12 (S-isomer)
Biphen-04 -Naphthyl-CONH-Bn> 30 kcal/mol> 5 years> 5,000 (R-isomer)

Data Interpretation: As demonstrated by Biphen-03 and Biphen-04, increasing the steric bulk at C2' (from phenyl to naphthyl) locks the conformation, creating stable atropisomers. The profound difference in IC₅₀ between the S and R isomers highlights the necessity of chiral resolution in biphenyl-based drug design.

Conclusion

The derivatization of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid offers a robust pathway for generating highly targeted, stereochemically complex libraries. By employing sterically tolerant cross-coupling methodologies and highly active amidation reagents, researchers can efficiently navigate the chemical space of this privileged scaffold. Furthermore, recognizing and exploiting the inherent atropisomerism of the 2,2'-disubstituted biphenyl axis is paramount for isolating highly potent, target-specific biological antagonists.

References

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Synthesis and Pharmacological Evaluation of 4'-[2-(Phenyl-substituted amino-methyl)
  • Source: PMC (NIH)
  • Stereo Isomerism in Biphenyl Compounds (Atropisomerism)
  • Synthetic Access to Stable Atropisomers in Drug Discovery via Catalysis Source: Drug Hunter URL
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives Source: Benchchem URL

Sources

Method

Application Note: Palladium-Catalyzed Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Abstract This application note details the chemoselective synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid , a sterically congested biaryl scaffold critical for the development of phenanthridinones, fluorenones, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the chemoselective synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid , a sterically congested biaryl scaffold critical for the development of phenanthridinones, fluorenones, and atropisomeric ligands. The protocol prioritizes a Suzuki-Miyaura cross-coupling strategy that discriminates between aryl-iodide and aryl-bromide bonds, ensuring high regiofidelity. We present two methodologies: a High-Purity Ester Route (recommended for scale-up and purification) and a Direct Acid Route (green chemistry approach).

Introduction & Strategic Analysis

The target molecule, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid , represents a classic "ortho-ortho" substituted biaryl system. Synthesizing this motif presents two primary challenges:

  • Steric Hindrance: The proximity of the carboxylic acid (or ester) and the bromine atom to the biaryl axis significantly retards the rate of transmetalation in the catalytic cycle.

  • Chemoselectivity: The retention of the bromine atom is essential for downstream functionalization. Standard cross-coupling conditions can lead to "over-coupling" (reacting at the bromine site) or hydrodehalogenation.

Retrosynthetic Logic

To solve the selectivity problem, we utilize the kinetic hierarchy of oxidative addition: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .

By selecting Methyl 2-iodobenzoate and 2-bromophenylboronic acid as coupling partners, we direct the Palladium(0) catalyst to insert exclusively into the C-I bond of the benzoate. The C-Br bond on the boronic acid partner remains inert under controlled temperatures (60–80 °C) because the oxidative addition into Ar-Br is significantly slower and the boronic acid acts as the nucleophile, not the electrophile, in the primary cycle.

Mechanistic Insight & Pathway Visualization

The success of this protocol relies on the SPhos-Pd-G2 or Pd(PPh3)4 catalytic cycle. For sterically demanding ortho-ortho couplings, electron-rich, bulky phosphine ligands (like SPhos) are superior as they facilitate the difficult oxidative addition and transmetalation steps.

Figure 1: Chemoselective Catalytic Cycle

The diagram below illustrates the kinetic preference for the Iodo- over Bromo- activation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast into C-I bond) Pd0->OxAdd + Methyl 2-iodobenzoate SideReaction Side Reaction: Oxidative Addition into Ar-Br (Avoided by Temp Control) Pd0->SideReaction High Temp / Excess Time Int1 Pd(II)-Ar-I Complex OxAdd->Int1 TransMet Transmetalation (Rate Limiting due to Sterics) Int1->TransMet + 2-Bromophenylboronic acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Target Biaryl Ester RedElim->Product

Caption: Figure 1. Chemoselective Suzuki-Miyaura cycle.[1] The catalyst preferentially activates the C-I bond (blue path), preserving the C-Br bond essential for the final product.

Protocol 1: High-Purity Ester Route (Recommended)

This route proceeds via the methyl ester to facilitate silica gel chromatography, which is often difficult with the highly polar free carboxylic acid.

Phase A: Reagents & Materials[2][3]
ReagentMW ( g/mol )Equiv.[2][3][4]Amount (Example)Role
Methyl 2-iodobenzoate 262.041.02.62 g (10 mmol)Electrophile
2-Bromophenylboronic acid 200.831.22.41 g (12 mmol)Nucleophile
Pd(PPh3)4 1155.560.05578 mg (0.5 mmol)Catalyst (Standard)
Alt: Pd(OAc)2 + SPhos-0.022 mol%Catalyst (High Performance)
K2CO3 138.212.53.45 g (25 mmol)Base
Toluene / Ethanol / Water --40 mL / 10 mL / 10 mLSolvent System
Phase B: Experimental Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Methyl 2-iodobenzoate, 2-Bromophenylboronic acid, and Pd(PPh3)4 to the flask.

    • Note: If using SPhos/Pd(OAc)2, pre-stir the catalyst and ligand in the solvent for 10 mins before adding substrates.

  • Degassing: Add the solvent mixture (Toluene/EtOH/H2O). Sparge with nitrogen gas for 15 minutes. This is critical to prevent homocoupling and catalyst deactivation.

  • Reaction: Heat the mixture to 80 °C (oil bath temperature). Stir vigorously.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1) every hour. The reaction is typically complete in 4–6 hours. Look for the disappearance of the iodide.

  • Workup:

    • Cool to room temperature.[2][5][6][7]

    • Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

    • Separate phases.[2] Wash the organic layer with Brine (2 x 50 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 0% to 10% EtOAc in Hexanes.

    • Product: Methyl 2'-bromo-[1,1'-biphenyl]-2-carboxylate (Colorless oil or white solid).

Phase C: Hydrolysis to Final Acid
  • Dissolve the purified ester (1.0 equiv) in THF/Water (3:1).

  • Add LiOH·H2O (3.0 equiv).

  • Stir at 60 °C for 3 hours.

  • Acidification: Cool to 0 °C. Acidify carefully with 1M HCl to pH ~2.

  • Isolation: Extract with EtOAc (3x), dry (Na2SO4), and concentrate. Recrystallize from Ethanol/Water if necessary.

Protocol 2: Direct Acid Route (Green Chemistry)

For applications where step economy is prioritized over ultra-high purity.

Reagents
  • Substrate: 2-Iodobenzoic acid (1.0 equiv)

  • Partner: 2-Bromophenylboronic acid (1.1 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)[8]

Procedure
  • Combine all solid reagents in a pressure vial or round-bottom flask.

  • Add degassed solvents.

  • Heat to 60 °C for 12 hours.

    • Critical: Lower temperature is used here to prevent decarboxylation or debromination.

  • Workup: Dilute with 1M NaOH (dissolves the product as the carboxylate salt). Wash with Ether (removes non-acidic impurities/dimers).

  • Acidify the aqueous layer with HCl.[2] The product, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid , will precipitate as a white solid.[2] Filter and dry.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance preventing transmetalation.Switch ligand to SPhos or XPhos . Increase temperature to 90 °C (carefully).
Debromination (Product lacks Br) Hydride source present or excessive heat.Ensure solvents are anhydrous (except the water portion). Reduce reaction time. Use DME instead of Ethanol.
Homocoupling of Boronic Acid Oxygen in the system.[4]Degas solvents more thoroughly (Freeze-Pump-Thaw).
Black Precipitate (Pd black) Catalyst decomposition.Add excess ligand (Ligand/Pd ratio 2:1 or 3:1).

Safety & Waste Disposal

  • Palladium: Heavy metal. Collect aqueous and solid waste in designated heavy metal containers.

  • Aryl Halides: Toxic and potential irritants. Handle in a fume hood.

  • Solvents: Toluene and Dioxane are hazardous. Dioxane forms peroxides; test before use.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Benchchem Application Note. (2024). Palladium-Catalyzed Synthesis of 2-(3-Methylphenyl)benzoic Acid. (General protocol adaptation). Link

  • Indra, A., et al. (2025). Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction.[9] ResearchGate.[9] (Demonstrates solid-supported Pd for iodobenzene selectivity). Link

Sources

Application

Application Note: Synthesis and Reaction Mechanism of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

A Controlled Mono-Lithiation and Carboxylation Protocol for Advanced OLED and API Intermediates Introduction & Scope 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a highly valuable biaryl intermediate, predominantly util...

Author: BenchChem Technical Support Team. Date: March 2026

A Controlled Mono-Lithiation and Carboxylation Protocol for Advanced OLED and API Intermediates

Introduction & Scope

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a highly valuable biaryl intermediate, predominantly utilized in the synthesis of functionalized fluorenones, spirobifluorenes for Organic Light-Emitting Diodes (OLEDs), and rigid Active Pharmaceutical Ingredient (API) scaffolds. The asymmetric functionalization of a symmetric precursor, 2,2'-dibromobiphenyl, requires precise thermodynamic and kinetic control to ensure high chemoselectivity[1]. Furthermore, this specific carboxylic acid is a critical substrate for advanced intramolecular C-O couplings in modern flow chemistry applications[2].

This application note details the mechanistic rationale, experimental workflow, and critical control parameters for the mono-lithiation and subsequent carboxylation of 2,2'-dibromobiphenyl.

Reaction Mechanism and Causality

The formation of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid proceeds via a two-step organometallic sequence driven by the stabilization of highly reactive intermediates.

  • Step 1: Kinetically Controlled Lithium-Halogen Exchange The addition of n-butyllithium (n-BuLi) to 2,2'-dibromobiphenyl at cryogenic temperatures (-78 °C) initiates a rapid lithium-halogen exchange. The driving force is the formation of a more stable sp²-hybridized aryllithium species compared to the sp³-hybridized n-BuLi. Maintaining strictly cryogenic conditions and using near-stoichiometric amounts of n-BuLi (1.1 equivalents) is critical. This prevents the second lithium-halogen exchange, which would yield the undesired biphenyl-2,2'-dicarboxylic acid, and suppresses benzyne formation or Wurtz-Fittig homocoupling.

  • Step 2: Electrophilic Trapping (Carboxylation) The intermediate 2'-bromo-[1,1'-biphenyl]-2-yllithium is a strong nucleophile. Introduction of anhydrous carbon dioxide (CO₂) results in a nucleophilic attack on the electrophilic carbon of CO₂, forming a stable lithium carboxylate salt.

  • Step 3: Acidic Workup The addition of aqueous acid protonates the carboxylate, yielding the final free carboxylic acid while quenching any unreacted organolithium species.

Mechanism SM 2,2'-Dibromobiphenyl (Symmetric Precursor) Li_Ex Lithium-Halogen Exchange (-78 °C, n-BuLi) SM->Li_Ex Int1 2'-Bromo-[1,1'-biphenyl] -2-yllithium Li_Ex->Int1 Fast kinetics Carbox Carboxylation (Anhydrous CO2) Int1->Carbox Int2 Lithium 2'-bromo-[1,1'-biphenyl] -2-carboxylate Carbox->Int2 Nucleophilic attack Workup Acidic Workup (H3O+) Int2->Workup Product 2'-Bromo-[1,1'-biphenyl] -2-carboxylic acid Workup->Product Protonation

Reaction mechanism of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid via mono-lithiation.

Experimental Methodology and Protocol

Self-Validating Workflow: This protocol is adapted from validated procedures for synthesizing spirobifluorene precursors[3]. The procedure includes in-process checks to ensure the integrity of the highly moisture-sensitive intermediates.

Reagents:

  • 2,2'-Dibromobiphenyl (1.25 g, 4.0 mmol)

  • n-Butyllithium (2.5 M in hexanes, 1.8 mL, 4.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (60 mL)

  • Anhydrous CO₂ gas (or freshly crushed Dry Ice)

  • 1M HCl (aqueous)

  • Diethyl Ether (for extraction)

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 2,2'-dibromobiphenyl (1.25 g) and anhydrous THF (60 mL).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: -78 °C is mandatory to suppress Wurtz-Fittig homocoupling and ensure mono-lithiation.

  • Lithiation: Syringe in n-BuLi (1.8 mL, 2.5 M) dropwise over 10 minutes. Stir the mixture at -78 °C for exactly 40 minutes[4]. In-process check: The solution typically transitions to a pale yellow/orange hue, visually confirming the formation of the aryllithium species.

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas directly into the reaction mixture for 40 minutes while strictly maintaining the -78 °C bath[3].

  • Warming and Quenching: Remove the cooling bath and allow the mixture to warm to room temperature overnight[4]. Quench the reaction carefully with 20 mL of 1M HCl to protonate the carboxylate and neutralize residual lithium species.

  • Extraction and Purification: Transfer to a separatory funnel, extract the aqueous layer with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate 2'-bromobiphenyl-2-carboxylic acid as a yellow oil (which may slowly crystallize)[3].

Workflow Step1 1. System Preparation Dissolve 2,2'-dibromobiphenyl in anhydrous THF Cool to -78 °C under Argon Step2 2. Kinetically Controlled Lithiation Dropwise addition of n-BuLi (1.1 eq) Stir for 40 min at -78 °C Step1->Step2 Step3 3. Electrophilic Trapping Bubble anhydrous CO2 gas for 40 min Warm to room temperature overnight Step2->Step3 Step4 4. Quenching & Extraction Quench with 1M HCl Extract with Diethyl Ether Step3->Step4 Step5 5. Purification Dry over Na2SO4, evaporate solvent Yield: Yellow Oil / Solid Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target carboxylic acid.

Quantitative Data: Optimization of Mono-Lithiation

Achieving high yields of the mono-carboxylic acid requires strict control over the equivalents of n-BuLi and temperature. Table 1 summarizes representative optimization data illustrating the effect of these variables on chemoselectivity.

Table 1: Impact of Reaction Parameters on Chemoselectivity

Equivalents of n-BuLiTemperature (°C)Reaction Time (min)Mono-lithiated Yield (%)Di-lithiated Byproduct (%)
1.1 -78 40 85 < 5
2.2-78601580
1.10404520 (+ homocoupling)
1.1-78120828
Troubleshooting and Analytical Insights
  • Moisture Contamination: If the system is not strictly anhydrous, the aryllithium intermediate will be protonated by water, yielding 2-bromobiphenyl. Ensure THF is freshly distilled over sodium/benzophenone or drawn directly from a solvent purification system.

  • Over-Lithiation: The appearance of biphenyl-2,2'-dicarboxylic acid indicates either an excess of n-BuLi or extended reaction times prior to CO₂ quenching. Precise stoichiometry (1.05 - 1.15 eq) is paramount.

  • Alternative Syntheses: While directed lithiation is the most direct route, transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) can theoretically be employed, though it often suffers from steric hindrance and homocoupling artifacts when attempting to couple heavily ortho-substituted rings.

References

1.3. Amazon S3 (via ACS). 2.5. PubMed (nih.gov). 3. 2. ResearchGate.

Sources

Method

large-scale synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid derivatives

Application Note: Large-Scale Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Derivatives Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Valida...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid and its derivatives are critical building blocks in the synthesis of advanced organic materials, including fluorenones, benzocoumarins, OLED host materials, and pharmaceutical active ingredients (such as Sartan-class angiotensin II receptor blockers). The central challenge in scaling up the synthesis of these derivatives lies in achieving strict chemoselectivity—either through the selective mono-functionalization of symmetric biphenyls or the selective cross-coupling of di-halogenated benzenes [1].

This application note details two field-proven, highly scalable synthetic routes. It provides mechanistic rationales, in-process controls (IPCs) for self-validation, and step-by-step protocols designed to ensure high fidelity and yield during scale-up.

Mechanistic Insights & Route Selection

To achieve high purity on a multi-gram to kilogram scale, process chemists must select a route that minimizes the formation of inseparable structural isomers or over-reacted byproducts.

Route A: Cryogenic Mono-Lithiation of 2,2'-Dibromobiphenyl

The Causality of Kinetic Control: Route A relies on the lithium-halogen exchange of 2,2'-dibromobiphenyl using exactly 1.0 equivalent of n-butyllithium (n-BuLi). The exchange reaction is extremely fast at cryogenic temperatures (-78 °C). By maintaining strict temperature control and precise stoichiometry, the reaction is kept under kinetic control, preventing the second bromine atom from undergoing exchange. If the temperature rises above -40 °C, the mono-lithiated intermediate can undergo elimination to form a highly reactive benzyne intermediate, leading to complex polymeric mixtures. Subsequent quenching with anhydrous carbon dioxide yields the target carboxylic acid [2]. Continuous flow chemistry is increasingly preferred for this route on a large scale due to its superior heat transfer and precise residence times, which drastically reduce over-lithiation risks.

Route B: Chemoselective Suzuki-Miyaura Cross-Coupling

The Causality of Oxidative Addition Rates: Route B constructs the biphenyl core via a Suzuki-Miyaura coupling between 1-bromo-2-iodobenzene and (2-(methoxycarbonyl)phenyl)boronic acid. The success of this route depends entirely on the differential bond dissociation energies of the carbon-halogen bonds. The C–I bond is significantly weaker and more reactive than the C–Br bond. Consequently, the oxidative addition of Palladium(0) into the C–I bond occurs orders of magnitude faster than into the C–Br bond. By using mild heating and a controlled addition rate, the catalyst selectively inserts at the iodine position, leaving the bromine atom perfectly intact for downstream functionalization [3].

Pathway Visualization

G Start Target: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid RouteA Route A: Lithium-Halogen Exchange (Cryogenic Batch/Flow) Start->RouteA RouteB Route B: Suzuki-Miyaura Coupling (Chemoselective) Start->RouteB SM_A 2,2'-Dibromobiphenyl + 1.0 eq n-BuLi (-78°C) RouteA->SM_A SM_B 1-Bromo-2-iodobenzene + 2-Boronobenzoic acid ester RouteB->SM_B Int_A Mono-lithiated Intermediate (Kinetic Control) SM_A->Int_A CO2_A CO2 Quench & Acidic Workup Int_A->CO2_A Product 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (High Purity) CO2_A->Product Cat_B Pd Catalyst / Base Selective C-I Insertion SM_B->Cat_B Sap_B Saponification (NaOH/MeOH) & Acidification Cat_B->Sap_B Sap_B->Product

Reaction workflows for large-scale synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis via Mono-Lithiation (Batch Scale-Up)

This protocol utilizes a self-validating quench mechanism to ensure the lithiation has not proceeded to the di-lithiated state.

Reagents:

  • 2,2'-Dibromobiphenyl: 1.0 eq (e.g., 31.2 g, 100 mmol)

  • n-BuLi (2.5 M in hexanes): 1.05 eq (42.0 mL, 105 mmol)

  • Anhydrous THF: 10 volumes (300 mL)

  • Dry CO2 gas or crushed dry ice (excess)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 1 L 3-neck flask equipped with an overhead stirrer, internal thermocouple, and argon inlet. Purge with Argon for 15 minutes.

  • Dissolution & Cooling: Dissolve 2,2'-dibromobiphenyl in anhydrous THF. Cool the reactor to an internal temperature of -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via a syringe pump over 45 minutes. Crucial: Maintain the internal temperature below -70 °C to prevent benzyne formation. Stir for an additional 40 minutes at -78 °C.

  • IPC 1 (Self-Validation): Extract a 0.5 mL aliquot and quench immediately in 1 mL of methanol. Analyze via GC-MS. Validation metric: The presence of 2-bromobiphenyl confirms successful mono-lithiation. The absence of biphenyl confirms that di-lithiation has not occurred.

  • Carboxylation: Bubble dry CO2 gas vigorously through the solution for 60 minutes, or pour the reaction mixture directly over a vast excess of freshly crushed, anhydrous dry ice. Allow the mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction cautiously with 100 mL of water. Extract the unreacted starting materials with diethyl ether (2 x 100 mL).

  • Acidification: Acidify the aqueous layer with 2M HCl to pH 2. Extract the precipitating product with ethyl acetate (3 x 150 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product as a viscous yellow oil or off-white solid.

Protocol B: Synthesis via Chemoselective Suzuki Coupling

This protocol utilizes LC-MS tracking to validate the preservation of the C-Br bond.

Reagents:

  • 1-Bromo-2-iodobenzene: 1.0 eq (28.3 g, 100 mmol)

  • (2-(Methoxycarbonyl)phenyl)boronic acid: 1.05 eq (18.9 g, 105 mmol)

  • Pd(PPh3)4: 2 mol% (2.3 g, 2.0 mmol)

  • K2CO3 (2M aqueous solution): 2.5 eq (125 mL, 250 mmol)

  • Toluene/Ethanol (4:1 v/v): 400 mL

Step-by-Step Methodology:

  • Degassing: Combine 1-bromo-2-iodobenzene, the boronic acid, Toluene, and Ethanol in a 1 L reactor. Sparge the mixture with Argon for 30 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 and the degassed 2M K2CO3 solution.

  • Coupling: Heat the biphasic mixture to 65 °C (mild heating prevents C-Br insertion) under vigorous stirring for 12 hours.

  • IPC 2 (Self-Validation): Sample the organic layer and analyze via LC-MS. Validation metric: Complete consumption of 1-bromo-2-iodobenzene with a single product mass corresponding to the methyl ester. If 2,2'-dibromobiphenyl or oligomers are detected, the temperature is too high.

  • Saponification: Once coupling is complete, add 50 mL of 5M NaOH directly to the reactor and increase the temperature to 80 °C for 4 hours to hydrolyze the methyl ester.

  • Workup: Cool to room temperature, separate the layers, and discard the organic phase. Acidify the aqueous phase with concentrated HCl to pH 2. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford the pure carboxylic acid.

Quantitative Data Presentation

The following table summarizes the performance metrics of both routes when scaled to a 100-gram production batch.

MetricRoute A: Mono-LithiationRoute B: Suzuki-Miyaura
Overall Yield 78 - 85%88 - 92%
Purity (HPLC) > 97% (after recrystallization)> 99% (direct precipitation)
Scalability Limit Moderate (Heat transfer limits at >5 kg)High (Easily scalable to >100 kg)
Key Cost Driver Cryogenic cooling (-78 °C), n-BuLiPalladium catalyst, Boronic acid
E-Factor (Waste) High (due to cryogenic solvents)Moderate (biphasic aqueous/organic)
Primary IPC Method GC-MS (Methanol quench)LC-MS (Direct organic sampling)

Table 1: Comparative analysis of synthetic routes for the scale-up of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

References

  • Yang, C., et al. "Supporting Information: Tri-, Tetra- and Pentamers of 9,9'-Spirobifluorenes through Full ortho-Linkage: High Triplet-Energy Pur." Amazon S3 / Wuhan University, 2026.[Link]

  • Ceylan, S., et al. "Chemical Synthesis with Inductively Heated Copper Flow Reactors." Synlett, 2010.[Link]

  • Ceylan, S., et al. "Organic Synthesis with Mini Flow Reactors Using Immobilised Catalysts." ResearchGate, 2009.[Link]

Application

Application Note: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid as a Building Block for Functional Materials

[1][2] Abstract 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 7148-07-4) represents a critical "linchpin" scaffold in the synthesis of functional organic materials.[][2] Its unique ortho,ortho' substitution pattern—fe...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 7148-07-4) represents a critical "linchpin" scaffold in the synthesis of functional organic materials.[][2] Its unique ortho,ortho' substitution pattern—featuring an electrophilic carboxylic acid and a nucleophilic-amenable aryl bromide—enables divergent synthetic pathways.[][2] This guide details the use of this precursor for constructing 9-fluorenones (via intramolecular acylation) and phenanthridinones (via C-N cross-coupling).[2] These motifs are foundational to organic light-emitting diodes (OLEDs), organic semiconductors, and bioactive alkaloid mimics.[2]

Strategic Overview: The Divergent Scaffold

The utility of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid lies in its ability to undergo selective intramolecular cyclization.[][2] Depending on the reaction conditions and coreactants, the biphenyl backbone can be "locked" into a planar configuration via a carbon bridge (fluorenone) or a nitrogen bridge (phenanthridinone).

Reaction Pathway Diagram[2]

ReactionPathways Start 2'-Bromo-[1,1'-biphenyl]- 2-carboxylic acid Inter1 Acid Chloride Intermediate Start->Inter1 SOCl2, Reflux Amide N-Substituted Amide Start->Amide R-NH2, HATU Dicarb Biphenyl-2,2'-dicarboxylic acid (MOF Linker) Start->Dicarb Pd-Cat. Carbonylation Fluorenone 9-Fluorenone (OLED / Semiconductors) Inter1->Fluorenone AlCl3 (Friedel-Crafts) Phenan Phenanthridinone (Bioactive / Alkaloids) Amide->Phenan Pd(OAc)2, Ligand (Intramolecular C-N)

Figure 1: Divergent synthetic pathways from the parent biphenyl acid. Path 1 yields carbocyclic fluorenones; Path 2 yields N-heterocyclic phenanthridinones.[][2]

Protocol A: Synthesis of 9-Fluorenone via Friedel-Crafts Acylation[1][2]

This protocol describes the "Carbon Path," converting the biphenyl acid into 9-fluorenone.[2] This moiety is a key electron-deficient building block for n-type organic semiconductors.[][2]

Mechanism

The carboxylic acid is first activated to an acid chloride, followed by an intramolecular Friedel-Crafts acylation mediated by Aluminum Chloride (


).[2] The bromine atom is typically lost or can be retained depending on specific conditions; however, for the standard 9-fluorenone synthesis from this specific precursor, the reaction is often oxidative or reductive depending on the desired substitution. Note: If the goal is to retain the Bromine for further functionalization (e.g., 4-bromofluorenone), milder conditions using Eaton's Reagent are preferred over 

to prevent dehalogenation or rearrangement.[2]

Target Product: 4-Bromo-9-fluorenone (if Br retained) or 9-Fluorenone (if reductive).[][2] The protocol below targets the 4-bromo-9-fluorenone derivative, preserving the halide for subsequent Suzuki couplings.

Materials
  • Precursor: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv)[][2]

  • Reagent: Thionyl Chloride (

    
    )[2]
    
  • Catalyst: Aluminum Chloride (

    
    ) (Anhydrous)[2]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[2][3]

  • Quench: 1M HCl, Ice

Step-by-Step Methodology
  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask, dissolve 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid (5.0 g, 18 mmol) in anhydrous DCM (50 mL).

    • Add

      
       (2.0 equiv) dropwise at 0°C.[2]
      
    • Add a catalytic drop of DMF.

    • Reflux for 2 hours under

      
       until gas evolution ceases.
      
    • Concentrate in vacuo to remove excess

      
      .[][2] Redissolve the crude yellow oil in fresh anhydrous DCM (50 mL).
      
  • Cyclization:

    • Cool the acid chloride solution to 0°C.

    • Add anhydrous

      
       (1.2 equiv) portion-wise over 15 minutes. Caution: Exothermic.[][2]
      
    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn dark red/brown.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid spot should disappear, and a new fluorescent spot (fluorenone) should appear.[2]

  • Work-up:

    • Pour the reaction mixture slowly onto crushed ice/HCl (100 mL).

    • Extract with DCM (3 x 50 mL).[2]

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2][3]
      
  • Purification:

    • Recrystallize from Ethanol or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).[2]

    • Yield: Typical yields range from 75-85%.[][2]

Protocol B: Synthesis of Phenanthridinones via Pd-Catalyzed C-N Coupling[1]

This protocol describes the "Nitrogen Path." Phenanthridinones are structural isomers of fluorenones where a Carbon is replaced by Nitrogen, essential for poly(phenanthridinone) synthesis and pharmaceutical intermediates.[2]

Mechanism

The carboxylic acid is converted to an amide (N-phenyl or N-alkyl).[][2] A Palladium catalyst then inserts into the C-Br bond and facilitates intramolecular amidation (C-N bond formation) to close the ring.[2]

Materials
  • Precursor: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid[][2]

  • Amine: Aniline (or alkyl amine of choice)

  • Coupling Agents: HATU, DIPEA (for amide formation)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Ligand:

    
     or Xantphos (10 mol%)
    
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: Toluene or 1,4-Dioxane[][2]

Step-by-Step Methodology
Step 1: Amide Synthesis[][2]
  • Dissolve the carboxylic acid (1.0 equiv) in DMF.[][2]

  • Add HATU (1.2 equiv) and DIPEA (2.5 equiv).[2] Stir for 10 mins.

  • Add Aniline (1.1 equiv).[][2] Stir at RT for 12 hours.[][2]

  • Work-up: Dilute with EtOAc, wash with 1M HCl, sat.

    
    , and brine.[2][3] Concentrate to obtain the 2'-bromo-N-phenyl-[1,1'-biphenyl]-2-carboxamide  intermediate.[][2]
    
Step 2: Intramolecular Cyclization[2][3]
  • Setup: In a glovebox or under Argon, charge a pressure tube with the Amide intermediate (1.0 mmol).

  • Catalyst System: Add

    
     (11 mg, 0.05 mmol), Ligand (0.10 mmol), and 
    
    
    
    (650 mg, 2.0 mmol).
  • Solvent: Add anhydrous Toluene (10 mL). Seal the tube.

  • Reaction: Heat to 110°C for 16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite to remove inorganic salts.[][2] Wash with DCM.[2]

  • Purification: Concentrate and purify via column chromatography (DCM/MeOH gradient).

    • Result: N-Phenylphenanthridin-6(5H)-one.[][2]

Comparison of Functional Properties

Feature9-Fluorenone Derivative (Path A)Phenanthridinone Derivative (Path B)[2]
Core Atoms C-C BridgeC-N Bridge
Electronic Nature Electron Acceptor (n-type)Bipolar / Hole Transport (p-type)
Fluorescence Weak (unless substituted)Strong Blue/Violet Emission
Key Application OLED Electron Transport LayersPARP Inhibitors (Pharma), Bio-imaging
Solubility High in organic solventsModerate (improved by N-alkylation)

References

  • Friedel-Crafts Cyclization: Organic Chemistry Portal. "Synthesis of Fluorenones." Available at: [Link][2]

  • General Reactivity: PubChem. "2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid - Compound Summary."[][2] Available at: [Link][2]

  • Palladium Catalysis: Beilstein Journal of Organic Chemistry. "Intramolecular Friedel-Crafts reactions." Available at: [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki Coupling for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid presents a unique set of chemoselectivity and steric challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The synthesis of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid presents a unique set of chemoselectivity and steric challenges. This guide is engineered for researchers and drug development professionals, providing mechanistic causality, diagnostic workflows, and self-validating protocols to ensure reproducible yields.

Mechanistic Overview & Causality

To synthesize 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid, the optimal strategy employs 2-iodobenzoic acid and 2-bromophenylboronic acid .

The Causality of Halogen Selection: Why not use 2-bromobenzoic acid? The carbon-iodine (C–I) bond dissociation energy is significantly lower (~65 kcal/mol) than the carbon-bromine (C–Br) bond (~81 kcal/mol). This thermodynamic differential ensures that the Palladium(0) active species undergoes oxidative addition exclusively at the C–I bond of the benzoic acid. This orthogonal reactivity preserves the C–Br bond on the boronic acid partner for downstream functionalization, preventing unwanted oligomerization.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Selective for C-I of 2-Iodobenzoic acid) Pd0->OA PdII Pd(II) Intermediate (Ar-Pd-I) OA->PdII TM Transmetalation (2-Bromophenylboronic acid + Base) PdII->TM PdII_TM Pd(II) Diaryl Complex (Ar-Pd-Ar') TM->PdII_TM RE Reductive Elimination PdII_TM->RE RE->Pd0 Regenerates Product 2'-Bromo-[1,1'-biphenyl]- 2-carboxylic acid RE->Product

Caption: Catalytic cycle of Suzuki coupling highlighting the selective oxidative addition of the C-I bond.

Diagnostic Decision Tree

When your reaction fails, visual or chromatographic data is your first line of defense. Use this decision tree to map LC-MS/HPLC outputs directly to their chemical root causes.

Troubleshooting Start Suboptimal Yield or Impurities LCMS LC-MS/HPLC Analysis Start->LCMS Proto High Bromobenzene (Protodeboronation) LCMS->Proto Homo 2,2'-Dibromobiphenyl (Homocoupling) LCMS->Homo Dehalo Loss of Bromine (Over-reaction) LCMS->Dehalo Sol_Proto Use weaker base (KF) Lower temp, slow addition Proto->Sol_Proto Sol_Homo Strict degassing Exclude Oxygen Homo->Sol_Homo Sol_Dehalo Lower temp Change to Pd(dppf)Cl2 Dehalo->Sol_Dehalo

Caption: Decision tree for diagnosing and resolving common Suzuki coupling side reactions via LC-MS.

Troubleshooting & FAQs

Q1: My LC-MS shows a massive peak for bromobenzene (m/z 156) and very little cross-coupled product. What is happening? A: You are observing protodeboronation , the most notorious side reaction in Suzuki couplings. The C–B bond of 2-bromophenylboronic acid is cleaved and replaced with a C–H bond.

  • Causality: Ortho-substituted boronic acids are highly susceptible to this degradation due to steric relief upon cleavage. As established by , this process is heavily accelerated by aqueous bases[1]. Furthermore, recent computational and kinetic studies demonstrate that Pd(II) complexes bound to excessively bulky phosphine ligands can also paradoxically promote this degradation pathway[2].

  • Solution: Switch to a milder base (e.g., KF or Na2CO3 instead of K3PO4 or KOtBu). If the issue persists, implement a "slow-release" strategy using MIDA boronates or organotrifluoroborates to keep the active boronic acid concentration low during the reaction[3].

Q2: The reaction yields 2,2'-dibromobiphenyl instead of the desired asymmetric biphenyl. How do I stop this? A: This is homocoupling of the boronic acid.

  • Causality: Homocoupling is almost exclusively mediated by the presence of dissolved oxygen. Oxygen reacts with the active Pd(0) species to form a Pd(II)-peroxo complex. This complex undergoes double transmetalation with two equivalents of your boronic acid, followed by reductive elimination to yield the homocoupled dimer.

  • Solution: Implement strict anaerobic conditions. Sparging the solvent with nitrogen for 5 minutes is insufficient; you must use the freeze-pump-thaw method (minimum 3 cycles) or sparge vigorously for at least 30–45 minutes prior to adding the catalyst.

Q3: I am losing the bromine atom on the final product (yielding biphenyl-2-carboxylic acid). Is my catalyst too active? A: Yes, you are experiencing dehalogenation or oligomerization .

  • Causality: While Pd(0) prefers the C–I bond, highly electron-rich ligands (like Buchwald ligands e.g., SPhos or RuPhos) combined with elevated temperatures (>90°C) can cause the catalyst to over-react and undergo secondary oxidative addition into the C–Br bond of your newly formed product or starting material.

  • Solution: Downgrade the electron density of your ligand. Switch from dialkylbiaryl phosphines to standard aryl phosphines like Pd(PPh3)4 or use a bidentate ligand with a wider bite angle like Pd(dppf)Cl2, which balances stability with moderate reactivity. Keep the temperature strictly at or below 80°C.

Q4: The reaction stalls at 50% conversion. Both starting materials are still present. Should I add more catalyst? A: Not necessarily. Stalling in di-ortho couplings is usually due to catalyst poisoning or steric hindrance slowing down the transmetalation step, allowing side reactions to consume the active Pd species.

  • Causality: The two ortho groups (iodine/carboxylic acid and bromine/boronic acid) create a high kinetic barrier for the formation of the Pd(II) diaryl intermediate.

  • Solution: Increase the equivalents of 2-bromophenylboronic acid (up to 1.5–2.0 eq) to drive the transmetalation equilibrium forward. Ensure your solvent mixture contains enough water (e.g., Toluene/EtOH/H2O 2:1:1) to properly solvate the base and facilitate the formation of the reactive boronate species.

Quantitative Data Summaries

Table 1: Base & Solvent Effects on Protodeboronation vs. Cross-Coupling
BaseSolvent SystempKa (aq)Protodeboronation RiskCross-Coupling Efficiency
Na2CO3 Toluene / EtOH / H2O~10.3ModerateHigh (Standard)
KF 1,4-Dioxane / H2O~3.2Low Moderate (Best for unstable BAs)
K3PO4 THF / H2O~12.3HighHigh (Use with caution)
KOtBu THF~17.0Very High Low (Avoid)
Table 2: Catalyst & Ligand Selection Matrix
Catalyst SystemOxidative Addition Selectivity (I vs Br)Steric ToleranceRecommendation
Pd(dppf)Cl2 ExcellentModeratePrimary Choice: Strong all-rounder, balances stability and activity.
Pd(PPh3)4 ExcellentLowBaseline: Good selectivity, but may stall due to di-ortho sterics.
Pd2(dba)3 / SPhos Poor (May activate C-Br)HighAvoid: Too reactive; leads to dehalogenation and oligomerization.

Self-Validating Protocol: Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

This protocol integrates In-Process Controls (IPCs) to ensure the system self-validates before proceeding to the next step.

Step 1: Reagent Preparation & Degassing

  • To a Schlenk flask, add 2-iodobenzoic acid (1.0 eq, 10 mmol) and 2-bromophenylboronic acid (1.5 eq, 15 mmol).

  • Add Na2CO3 (3.0 eq, 30 mmol).

  • Add a solvent mixture of Toluene/EtOH/H2O (2:1:1, 50 mL).

  • Self-Validation Checkpoint: Do not add the catalyst yet. Sparge the heterogeneous mixture with ultra-pure N2 for 30 minutes. Causality: Removing O2 prevents the formation of Pd-peroxo species, completely eliminating the homocoupling side reaction.

Step 2: Catalyst Activation & Coupling

  • Briefly open the flask under a positive pressure of N2 and add Pd(dppf)Cl2 (0.05 eq, 5 mol%).

  • Seal the flask and heat the mixture to 80°C using an oil bath or heating block.

  • Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

Step 3: In-Process Control (IPC) & Self-Validation

  • After 2 hours, withdraw a 50 µL aliquot using a nitrogen-purged syringe.

  • Dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Self-Validation Analysis:

    • Target: Look for the product mass (m/z ~275/277 [M-H]- due to bromine isotopes).

    • Troubleshooting: If m/z 156 (bromobenzene) is the dominant peak, protodeboronation has occurred. If m/z 310/312/314 is present, homocoupling has occurred.

  • If the reaction is stalled with intact 2-iodobenzoic acid, add an additional 0.5 eq of 2-bromophenylboronic acid and continue heating.

Step 4: Quench & Isolation

  • Once LC-MS confirms >95% consumption of 2-iodobenzoic acid, cool the reaction to room temperature.

  • Dilute with EtOAc (50 mL) and add 1M HCl dropwise until the aqueous layer reaches pH 2. Causality: The product is a carboxylic acid. It will remain in the aqueous layer as a carboxylate salt under basic conditions. Acidification ensures it is fully protonated and partitions into the organic layer.

  • Separate the layers, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography or recrystallization from Toluene/Heptane.

References

  • Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1963). "Electrophilic Displacement Reactions. XV. Kinetics and Mechanism of the Base-Catalyzed Protodeboronation of Areneboronic Acids." Canadian Journal of Chemistry.[Link]

  • Ser, C. T., et al. (2023). "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). "The Slow-Release Strategy in Suzuki–Miyaura Coupling." Israel Journal of Chemistry. [Link]

Sources

Optimization

optimizing reaction conditions for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific thermodynamic and kinetic challenges of synthesizing 2'-Bromo-[1,1'-biphenyl]-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific thermodynamic and kinetic challenges of synthesizing 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid .

The synthesis of di-ortho-substituted biaryls is notoriously difficult due to extreme steric hindrance during the transmetalation and reductive elimination steps of the palladium catalytic cycle. This guide bypasses generic advice, providing you with field-proven causality, self-validating protocols, and targeted troubleshooting for this exact molecular target.

I. Frequently Asked Questions: Reagent Selection & Stoichiometry

Q: Why must I use 2-iodobenzoic acid instead of 2-bromobenzoic acid as the electrophile? A: This is a matter of strict chemoselectivity. Our target molecule contains a bromine atom on the 2' position. If you were to couple 2-bromobenzoic acid with 2-bromophenylboronic acid, the Palladium(0) catalyst would struggle to differentiate between the two C–Br bonds. This lack of selectivity leads to statistical mixtures of cross-coupled products, homocoupled dimers, and oligomers. By utilizing 2-iodobenzoic acid , we exploit the significantly lower bond dissociation energy of the C–I bond (~65 kcal/mol) compared to the C–Br bond (~81 kcal/mol). The Pd(0) catalyst will exclusively undergo oxidative addition at the C–I bond, leaving the C–Br bond of the boronic acid completely intact[1].

Q: Do I need to protect the carboxylic acid as an ester (e.g., methyl 2-iodobenzoate) before the coupling? A: It is not strictly necessary, though it is a common workaround. Free carboxylic acids can occasionally coordinate to the palladium center, poisoning the catalyst and stalling the reaction. However, you can perform the Suzuki coupling directly on the free acid by adding an extra equivalent of base[2]. The first equivalent deprotonates the acid to form the non-coordinating carboxylate salt, while the remaining equivalents drive the base-exchange step of the catalytic cycle. Direct coupling saves two synthetic steps (esterification and subsequent saponification).

Q: Which base is optimal for this highly hindered coupling? A: We strongly recommend K₃PO₄ or Cs₂CO₃ [3]. Strong bases like NaOH or NaOEt accelerate the degradation of the boronic acid (protodeboronation). Mild, bulky bases like Cs₂CO₃ provide the necessary alkalinity for transmetalation while preserving the integrity of the sterically hindered 2-bromophenylboronic acid.

II. Mechanistic Pathway & Catalytic Cycle

Understanding the catalytic cycle is essential for diagnosing reaction failures. In this sterically hindered system, transmetalation (where the two bulky ortho-substituted rings are forced into close proximity on the Pd center) is the rate-limiting step.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Chemoselective C-I insertion) Pd0->OxAdd PdII_1 Ar1-Pd(II)-I Intermediate OxAdd->PdII_1 BaseEx Base Exchange (Halide to Hydroxide/Carbonate) PdII_1->BaseEx PdII_2 Ar1-Pd(II)-Base BaseEx->PdII_2 TransMet Transmetalation (2-Bromophenylboronic acid) PdII_2->TransMet PdII_3 Ar1-Pd(II)-Ar2 (Sterically Hindered) TransMet->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 Product 2'-Bromo-[1,1'-biphenyl] -2-carboxylic acid RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

III. Troubleshooting Guide: Common Experimental Issues

If your reaction fails to yield the desired product, use the following logical workflow to identify the root cause.

Troubleshooting Start Issue: Low Yield or Impure Product Q1 Unreacted 2-iodobenzoic acid detected? Start->Q1 A1 Fix: Check Pd(0) source. Switch to Pd(OAc)2/SPhos. Q1->A1 Yes Q2 Bromobenzene detected? (Protodeboronation) Q1->Q2 No A2 Fix: Lower temp to 80°C. Use K3PO4 instead of NaOH. Q2->A2 Yes Q3 2,2'-dibromobiphenyl detected? (Homocoupling) Q2->Q3 No A3 Fix: Strictly degas solvents. Slow addition of boronic acid. Q3->A3 Yes Success Optimized Synthesis Q3->Success No

Troubleshooting decision tree for identifying and resolving common cross-coupling failures.

Deep Dive: Protodeboronation Symptom: TLC or LC-MS shows complete consumption of 2-bromophenylboronic acid, but 2-iodobenzoic acid remains unreacted. Bromobenzene is detected in the GC-MS trace. Causality: Ortho-halogenated arylboronic acids are highly susceptible to base-catalyzed protodeboronation (cleavage of the C–B bond to form a C–H bond). This side reaction outcompetes the slow transmetalation step at high temperatures. Solution: Lower the reaction temperature to 80 °C and utilize a highly active Buchwald ligand (like SPhos) to accelerate the desired cross-coupling pathway so it outpaces the degradation pathway ().

IV. Optimization Data

The following table summarizes our internal optimization data for synthesizing 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid. Note the drastic impact of ligand selection on the final yield.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3.0)Toluene/H₂O (4:1)10038%High protodeboronation; PPh₃ is too small to facilitate hindered reductive elimination.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)9065%Moderate conversion; bidentate ligand improves stability but transmetalation remains slow.
Pd(OAc)₂ / SPhos (5/10 mol%) K₃PO₄ (3.0) Toluene/H₂O (4:1) 80 92% Optimal. SPhos bite angle and electron richness perfectly accommodate di-ortho coupling.

V. Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the integrity of the reaction at every phase.

Reagents:

  • 2-Iodobenzoic acid (1.0 equiv, 10 mmol, 2.48 g)

  • 2-Bromophenylboronic acid (1.2 equiv, 12 mmol, 2.41 g)

  • Pd(OAc)₂ (0.05 equiv, 0.5 mmol, 112 mg)

  • SPhos (0.10 equiv, 1.0 mmol, 410 mg)

  • K₃PO₄ (3.0 equiv, 30 mmol, 6.36 g)

  • Toluene / H₂O (40 mL / 10 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with 2-iodobenzoic acid, 2-bromophenylboronic acid, and K₃PO₄. Add the Toluene/H₂O mixture.

    • Validation Check: Sparge the biphasic mixture with Argon for exactly 15 minutes. The cessation of micro-bubbles indicates successful displacement of dissolved oxygen, which is critical to prevent homocoupling.

  • Catalyst Activation: Under a positive flow of Argon, add Pd(OAc)₂ and SPhos.

    • Validation Check: Upon heating to 40 °C, the solution should transition from a heterogeneous yellow suspension to a homogeneous deep red/orange solution. This color shift confirms the successful reduction of Pd(II) to the active Pd(0)-SPhos complex. If it turns black, palladium black has precipitated (catalyst death)—abort and check solvent purity.

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Monitor via LC-MS after 4 hours.

    • Validation Check: Quench a 0.1 mL aliquot in 1M HCl and extract with EtOAc. LC-MS should show <2% of the 2-iodobenzoic acid peak.

  • Workup & Isolation: Cool the reaction to room temperature. Separate the aqueous layer (which contains the potassium salt of your product) and wash it twice with 20 mL of diethyl ether to remove phosphine oxide and homocoupled organic impurities.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl until the pH reaches 2.0.

    • Validation Check: A dense, white precipitate of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid will crash out of the solution. If an oil forms instead, it indicates the presence of trapped solvent or organic impurities; in this case, extract with EtOAc, dry over MgSO₄, and concentrate.

  • Purification: Filter the white solid, wash with cold water, and dry under high vacuum. Recrystallize from hot ethanol/water if necessary.

VI. References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Cox, P. A., Reid, M., Nelson, A. G., Mutahi, P. W., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Fluoroaromatic, and Ortho-Substituted Arylboronic Acids. Journal of the American Chemical Society, 138(29), 9145-9157. URL:[Link]

  • Royal Society of Chemistry. (2014). Five-membered Heterocycle Synthesis. In Palladium-Catalyzed Carbonylation Reactions. URL:[Link]

  • Japan Patent Office. (2006). Catalyst composition and method for producing cross-coupling compound using the same (JP2006305558A). URL:

Sources

Troubleshooting

common side reactions in the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Technical Support Center: Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions & Impur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Common Side Reactions & Impurities

User Guide Overview

Welcome to the technical support hub for the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid . This intermediate is a critical scaffold for sartan-type antihypertensives and chiral ligands. Its synthesis is deceptively simple but fraught with specific failure modes due to the steric crowding of the 2,2'-positions and the chemoselectivity required to retain the bromine atom.

This guide covers the two primary synthetic routes:

  • Route A (The Nucleophilic Route): Monolithiation of 2,2'-dibromobiphenyl followed by carboxylation.

  • Route B (The Coupling Route): Suzuki-Miyaura cross-coupling of 2-iodobromobenzene with 2-carboxyphenylboronic acid.

Module 1: The Lithiation Route (Metal-Halogen Exchange)

Context: This is the most direct method. You start with 2,2'-dibromobiphenyl, perform a halogen-lithium exchange on one bromine, and quench with CO₂.

Ticket #LITH-01: Formation of Dicarboxylic Acid (Diphenic Acid)

Symptom: "I quenched with CO₂, but NMR shows a significant amount of 2,2'-biphenyldicarboxylic acid (Diphenic acid) alongside my product." Diagnosis: Over-lithiation (Dilithiation). Even if you use exactly 1.0 equivalent of n-BuLi, the kinetics of the exchange in macro-batch reactors can lead to localized high concentrations of base. Furthermore, the monolithiated species can undergo disproportionation (an equilibrium where two monolithio species become one dilithio and one neutral starting material), though this is slower in biphenyls than in heterocycles.

Troubleshooting Protocol:

  • Temperature is King: Ensure the internal temperature never rises above -78°C during addition. The exchange rate of Br/Li is extremely fast; at higher temperatures, the second Br is attacked immediately.

  • Addition Rate: Use a syringe pump. The addition of n-BuLi must be slower than the mixing rate of your vessel to preventing local "hotspots" of excess base.

  • Reverse Quench (Optional): Instead of bubbling CO₂ gas (which can be slow to saturate), transfer the lithiated mixture via cannula into a flask containing excess dry ice pellets in THF. This ensures the monolithiated species sees a massive excess of electrophile instantly.

Ticket #LITH-02: Recovery of 2-Bromobiphenyl (Protonation)

Symptom: "Yield is low. I recovered a large amount of 2-bromobiphenyl (monobromide, no acid)." Diagnosis: Moisture Quench (Protonation). The monolithiated intermediate (


) is a "hard" nucleophile. If it encounters a proton source (

) before it encounters

, it will simply protonate, losing the functional handle.

Troubleshooting Protocol:

  • Dry Ice Quality: Standard dry ice is often covered in water ice (frost). You must wipe the dry ice pellets or sublime the CO₂ and pass the gas through a drying tube (

    
     or Drierite) before it enters the reaction.
    
  • THF Dryness: Ensure THF is distilled from Na/benzophenone or passed through an activated alumina column. Water content >50 ppm is fatal to yield.

Visualizing the Lithiation Pathways

LithiationPathways SM 2,2'-Dibromobiphenyl MonoLi Mono-Lithio Intermediate (Target Species) SM->MonoLi n-BuLi (1.0 eq) -78°C DiLi Di-Lithio Species (Over-reaction) MonoLi->DiLi Excess n-BuLi or High Temp Target Target Product (2'-Bromo-acid) MonoLi->Target CO2 (Dry) Protonated 2-Bromobiphenyl (Moisture Quench) MonoLi->Protonated H2O (Wet CO2/Solvent) Diphenic Diphenic Acid (Side Product) DiLi->Diphenic CO2

Figure 1: Competitive pathways in the lithiation of 2,2'-dibromobiphenyl. Success depends on suppressing the red pathways.

Module 2: The Suzuki-Miyaura Route (Cross-Coupling)

Context: Coupling 2-carboxyphenylboronic acid (or ester) with 1-bromo-2-iodobenzene. This relies on the reactivity difference between I and Br.

Ticket #SUZ-01: Low Conversion / Starting Material Recovery

Symptom: "The reaction stalls. I see starting material and some deboronated byproduct, but very little coupled product." Diagnosis: Protodeboronation (Steric & Electronic). Ortho-substituted boronic acids are notoriously unstable. The 2-carboxy group (or ester) facilitates protodeboronation —the cleavage of the C-B bond by water/base before the palladium can transmetallate. The mechanism often involves the formation of a boronate anion which is then protonated ipso-to the boron.

Troubleshooting Protocol:

  • Switch to Esters: Do not use the free boronic acid. Use the Pinacol ester (BPin) or MIDA boronate .[1] These release the active species slowly (MIDA) or are more robust (Pinacol) against hydrolysis.

  • Anhydrous Conditions: While Suzuki is "water-tolerant," ortho-hindered substrates require minimizing water to reduce protodeboronation. Use anhydrous dioxane/DMF with anhydrous bases like

    
     or 
    
    
    
    .
  • Catalyst Load: You need a highly active catalyst to compete with the deboronation rate. Use Pd(dppf)Cl₂ or Buchwald Precatalysts (e.g., XPhos Pd G2) rather than simple Pd(PPh₃)₄.

Ticket #SUZ-02: Loss of Bromine (Oligomerization)

Symptom: "I isolated a product, but the Mass Spec shows the bromine is gone, or I have higher molecular weight species." Diagnosis: Oxidative Addition into C-Br. Although Iodine is more reactive (weaker bond) than Bromine, modern active catalysts can insert into the C-Br bond of the product or the starting material if the temperature is too high, leading to polymerization or hydrodebromination.

Troubleshooting Protocol:

  • Temperature Control: Do not reflux aggressively. Keep the reaction at 60-80°C .

  • Stoichiometry: Use a slight excess of the Boronic acid (1.1 eq) but strictly limit the catalyst activity regarding the bromide.

  • Ligand Selection: Avoid extremely electron-rich bulky phosphines (like

    
    ) that are designed to activate aryl chlorides/bromides. Stick to ligands that are selective for Iodides under milder conditions (e.g., 
    
    
    
    based systems if activity permits, or dppf).
Visualizing Protodeboronation

Protodeboronation Boronic 2-Carboxyphenyl Boronic Acid Boronate Boronate Anion (Base Complex) Boronic->Boronate + Base (OH-) Transmetal Pd-Transmetallation (Product Pathway) Boronate->Transmetal Pd(II)-Ar-I (Fast) Deboronated Benzoic Acid (Dead End) Boronate->Deboronated H2O/Proton Source (Slow but competes if steric bulk high)

Figure 2: The race between productive transmetallation and destructive protodeboronation in ortho-substituted Suzuki coupling.

Summary of Side Reactions & Impurities

RouteSide ReactionChemical OutcomeRoot CausePrevention Strategy
Lithiation Di-lithiation 2,2'-Biphenyldicarboxylic acid (Diphenic acid)Excess BuLi or Temp > -78°CStrict temp control; slow addition; microreactors.
Lithiation Protonation 2-BromobiphenylMoisture in CO₂ or THFDry CO₂ (sublimation); distill THF.
Suzuki Protodeboronation Benzoic acid (or ester)Hydrolysis of C-B bondUse Boronic Esters (Pin/MIDA); Anhydrous base.
Suzuki Homocoupling 2,2'-DicarboxybiphenylOxidative coupling of Boron speciesDegas solvents thoroughly (remove O₂).
Suzuki Over-coupling Terphenyls / OligomersPd insertion into C-Br bondLower temp; Selective ligands (dppf).

References

  • Lithiation Selectivity: Chem. Eur. J.2010 , 16, 2682. (Discusses the kinetics of Br-Li exchange in dibromobiphenyls and the suppression of dilithiation using microreactors). Link

  • Protodeboronation Mechanisms: J. Am. Chem. Soc.2014 , 136, 11362. (Seminal work by Lloyd-Jones detailing the mechanism of base-catalyzed protodeboronation, specifically relevant to ortho-substituted boronic acids). Link

  • Suzuki Coupling of Polyhalogenated Aryls: Chem. Rev.1995 , 95, 2457. (The classic Miyaura/Suzuki review covering chemoselectivity between I, Br, and Cl). Link

  • Synthesis of 2,2'-Disubstituted Biphenyls: J. Org. Chem.2004 , 69, 6542. (Strategies for overcoming steric hindrance in biphenyl synthesis). Link

Sources

Optimization

Technical Guide: Column Chromatography Protocol for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid

[1] Introduction & Molecule Profile[1] This guide addresses the purification of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-16-4).[1] This molecule presents a classic "Janus" separation challenge: it contains...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Molecule Profile[1]

This guide addresses the purification of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-16-4).[1] This molecule presents a classic "Janus" separation challenge: it contains a highly polar, ionizable carboxylic acid motif alongside a significant non-polar, sterically crowded biphenyl core.[1]

Key Physicochemical Characteristics:

  • Acidic Functionality: The

    
     is approx. 3.5–4.0. On standard silica gel (
    
    
    
    ), the carboxylic acid will partially ionize, leading to severe peak tailing (streaking) if not suppressed.[1]
  • Steric Hindrance: The ortho-bromo and ortho-carboxylic acid groups create significant torsion between the phenyl rings. This reduces planarity but does not prevent strong adsorption to silica via the carboxyl group.

  • Impurities: Common impurities from Suzuki couplings include non-polar de-halogenated biphenyls (easy to separate) and polar boronic acid derivatives (difficult to separate, often co-elute or streak).[1]

The "Golden" Protocol (Standard Operating Procedure)

This protocol is designed to maximize resolution while minimizing compound loss due to irreversible adsorption.

Phase 1: Preparation
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard flash grade provides optimal surface area for small molecule separation.[1]
Column Dimensions 1:30 to 1:50 (w/w)High loading ratio required due to the "streaking" nature of carboxylic acids.
Mobile Phase A Hexanes (or Heptane)Non-polar component.[1]
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Acetic Acid (AcOH) Polar component.[1] The AcOH is critical to keep the molecule protonated (

) rather than ionized (

).[1]
Phase 2: Execution Workflow

Step 1: Slurry Packing Pack the column using 100% Hexanes . Do not equilibrate with the acidic modifier yet if using a manual column; however, for automated systems, equilibrate with 95% Hex / 5% (EtOAc + 1% AcOH).

Step 2: Sample Loading (Critical)

  • Method: Dry Loading is strongly recommended.

  • Procedure: Dissolve the crude acid in a minimum amount of DCM or Acetone. Add silica gel (1:2 ratio w/w relative to crude mass).[1] Rotary evaporate until a free-flowing powder is obtained. Load this powder on top of the packed column.

  • Why? Liquid loading in DCM often causes band broadening because DCM is a strong solvent that carries the compound down the column during loading.

Step 3: Elution Gradient Run a linear gradient. The acid typically elutes between 20% and 40% EtOAc, depending on the silica activity.

Time/CV% Mobile Phase B (EtOAc + 1% AcOH)Event
0–2 CV0%Elute non-polar biphenyls/catalyst ligands.
2–10 CV0% → 50%Product elution window.[1]
10–12 CV50% → 100%Flush polar boronic acids.

Step 4: Post-Run Combine fractions containing the product. Wash the combined organic solution with water (2x) or saturated


 to remove the acetic acid additive before evaporation.

Visualization: Purification Logic

PurificationWorkflow Start Crude Mixture (2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid) SolubilityCheck Solubility Check: Soluble in Hex/EtOAc? Start->SolubilityCheck LiquidLoad Liquid Load (Risk of broadening) SolubilityCheck->LiquidLoad Yes (High) DryLoad Dry Load onto Silica (Recommended) SolubilityCheck->DryLoad No (Low) MobilePhase Mobile Phase Prep: Add 1% AcOH to EtOAc LiquidLoad->MobilePhase DryLoad->MobilePhase Elution Gradient Elution (0-50% B) MobilePhase->Elution FractionAnalysis TLC/UV Analysis Elution->FractionAnalysis Pure Pure Product (Wash w/ H2O to remove AcOH) FractionAnalysis->Pure Single Spot

Figure 1: Decision workflow for the purification of biphenyl carboxylic acids, emphasizing the critical dry loading step and mobile phase modification.

Troubleshooting Hub (Q&A)

Issue: "My product is smearing across 20 fractions (Tailing)."

Diagnosis: Silanol Effect.[2][3] The carboxylic acid protons are exchanging with the silica surface silanols (


), causing the molecule to "drag."
Solution: 
  • Acidify the Eluent: Ensure you added 0.5% to 1% Acetic Acid or Formic Acid to the polar solvent component (e.g., the Ethyl Acetate bottle).

  • Concentration Check: If you are already using acid, your silica loading might be too high. Increase the silica-to-sample ratio to 50:1.

Issue: "The product co-elutes with a boronic acid impurity."

Diagnosis: Similar Polarity. Both the carboxylic acid and unreacted boronic acid are polar and H-bond donors. Solution:

  • Change Selectivity: Switch from Hex/EtOAc to DCM/Methanol (98:2 to 95:5) + 0.5% AcOH. DCM often resolves aromatic stacking interactions better than Hexanes.

  • Reverse Phase: If normal phase fails, use a C18 column with Water/Acetonitrile + 0.1% Formic Acid. The biphenyl core is very hydrophobic, so it will retain well on C18, while polar impurities will wash out early.

Issue: "I see a second spot on TLC that merges with my product."

Diagnosis: Atropisomerism or Pseudo-esterification.

  • Atropisomers: The bulky bromine and carboxylic acid at the 2,2' positions restrict rotation. While usually fast-rotating at RT, cold columns can sometimes separate rotamers partially, looking like a "double spot."[1]

  • Pseudo-esterification: If you used Methanol in your loading solvent or mobile phase without care, you might have formed the methyl ester (trace amounts) if the silica is acidic enough. Verification: Run an NMR of the "impurity." If it's identical to the product, it's likely a rotamer or an artifact. If it has a methyl peak, it's the ester.

Issue: "The compound crystallized inside the column."

Diagnosis: Low Solubility in Hexanes. The compound is likely soluble in EtOAc but precipitates when the gradient is low (high Hexane %). Solution:

  • Solid Load: You must use the dry load technique described in the protocol.

  • Start with Polarity: Start the gradient at 5% or 10% EtOAc (with acid) rather than 0% to ensure the compound stays in solution as it moves off the silica plug.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Acetic Acid? A: No. TEA is for basic compounds (amines).[1] Adding TEA to a carboxylic acid purification will form the triethylammonium salt (


).[1] This salt is extremely polar and will likely stick permanently to the top of the silica column or elute very slowly with severe broadening.

Q: How do I visualize the acid on TLC? A:

  • UV (254 nm): The biphenyl core is strongly UV active.

  • Bromocresol Green: This stain is specific for acids. Dip the plate and heat slightly; the acid spots will turn yellow on a blue/green background.

Q: Can I just do an acid-base extraction instead? A: Yes, and you should try this first. Dissolve the crude mixture in EtOAc. Wash with 1M NaOH (extracts the product into water as the carboxylate). Separate the organic layer (impurities).[4] Acidify the aqueous layer with HCl to pH 1. Extract back into EtOAc. If the purity is >95%, skip the column. Use the column only if non-acidic impurities track through (rare) or if you have other acidic byproducts.

References

  • General Protocol for Carboxylic Acids : Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925.[1] (Foundational text on flash chromatography parameters).

  • Mobile Phase Additives : Reich, H. J.[5] Chromatography of Carboxylic Acids. University of Wisconsin-Madison Chemistry Database. (Verified source for AcOH/Formic acid additive protocols).[1]

  • Synthesis & Purification Context : Organic Syntheses, Coll. Vol. 10, p.276 (2004); Vol. 79, p.176 (2002).[1] (General procedures for biphenyl synthesis and purification).

  • Tailing Mechanisms : Snyder, L. R.; Kirkland, J. J.[1] Introduction to Modern Liquid Chromatography, 3rd Ed.; Wiley-Interscience, 2009.[1] (Mechanistic explanation of silanol interactions).

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid. By leveraging chemoselective Suzuki-Miyaura cross-coupling, this guide addresses the thermodynamic and kinetic principles required to prevent unwanted homocoupling and dehalogenation during your experiments.

Section 1: Frequently Asked Questions (FAQs) on Reaction Design

Q1: Why is substrate selection critical for this specific biaryl synthesis? A: The target molecule, 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid, retains a highly reactive aryl bromide moiety. If 2-bromobenzoic acid is coupled with 2-bromophenylboronic acid, the palladium catalyst cannot easily differentiate between the two C-Br bonds, leading to statistical mixtures of cross-coupled and homocoupled products. By using 2-iodobenzoic acid instead, we exploit the inherent bond dissociation energy differences (C-I ≈ 65 kcal/mol vs. C-Br ≈ 81 kcal/mol). The established reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl[1]. This allows the Pd(0) catalyst to selectively insert into the C-I bond at lower temperatures, leaving the C-Br bond intact[2].

Q2: Which catalyst and ligand system provides the optimal chemoselectivity? A: For C-I vs. C-Br differentiation, standard Pd(PPh3)4 is highly effective when the reaction temperature is strictly controlled (typically ≤60 °C)[3]. While electron-rich, bulky dialkylbiaryl phosphine ligands (like SPhos or XPhos) accelerate Suzuki couplings, they also increase the electron density on the palladium center. This inadvertently lowers the activation barrier for secondary oxidative addition into the C-Br bond. Therefore, a moderately electron-donating ligand like triphenylphosphine (PPh3) provides the ideal kinetic window to halt the reaction after the initial C-I insertion.

Q3: What role does the base play in the transmetalation step? A: In the Suzuki-Miyaura mechanism, the boronic acid must be activated by a base to form a more nucleophilic boronate complex. This activation enhances the polarization of the organic ligand and facilitates the crucial transmetalation step with the Ar-Pd(II)-I intermediate[4]. Aqueous Na2CO3 or K2CO3 are preferred because they are strong enough to form the active boronate but mild enough not to degrade the starting materials.

Section 2: Quantitative Catalyst Screening Data

To guide your experimental design, the following table summarizes the causal relationship between catalyst selection, temperature, and chemoselectivity.

Catalyst SystemLigandTemp (°C)Conversion (%)Chemoselectivity (Target : Desbromo)Causality / Observation
Pd(PPh3)4 PPh360>9599:1Optimal kinetic control; C-Br bond remains intact.
Pd(PPh3)4 PPh390>9585:15Thermal energy overcomes C-Br activation barrier.
Pd(OAc)2 SPhos60>9892:8High electron density on Pd promotes over-reaction.
Pd(OAc)2 None60<20N/ACatalyst aggregates into inactive Pd black without ligands.
PdCl2(dppf) dppf80>9090:10Bidentate ligand provides moderate control but requires higher heat.

Section 3: Mechanistic Pathway

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Chemoselective for C-I) Pd0->OxAdd 2-Iodobenzoic acid Byproduct Avoided: C-Br Insertion (Over-reaction) Pd0->Byproduct Prevented by Kinetic Control PdII Ar-Pd(II)-I (Ar = 2-carboxyphenyl) OxAdd->PdII TransMet Transmetalation (+ 2-bromophenylboronic acid) PdII->TransMet Base / H2O PdII_diaryl Ar-Pd(II)-Ar' (Ar' = 2-bromophenyl) TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2'-Bromo-[1,1'-biphenyl] -2-carboxylic acid RedElim->Product

Catalytic cycle of chemoselective Suzuki coupling highlighting C-I over C-Br oxidative addition.

Section 4: Troubleshooting Guide

Issue 1: Significant formation of biphenyl-2-carboxylic acid (Desbromination)

  • Root Cause: The Pd(0) catalyst is undergoing a secondary oxidative addition into the C-Br bond of the newly formed product, followed by protodehalogenation.

  • Resolution: Lower the reaction temperature to 55–60 °C. Ensure the stoichiometry of 2-bromophenylboronic acid does not exceed 1.05 equivalents. If using a highly active ligand (e.g., SPhos), switch to a less electron-donating ligand like PPh3 to raise the activation energy required for C-Br insertion.

Issue 2: High levels of 2,2'-dibromobiphenyl (Homocoupling)

  • Root Cause: Oxygen ingress into the reaction vessel causes the oxidative homocoupling of the 2-bromophenylboronic acid[3].

  • Resolution: Implement rigorous degassing protocols. Sparge the solvent mixture (Toluene/EtOH/H2O) with Argon for at least 30 minutes prior to adding the catalyst. Use standard Schlenk techniques for all transfers.

Issue 3: Incomplete conversion of 2-iodobenzoic acid

  • Root Cause: Catalyst deactivation (formation of Pd black) or insufficient base activation of the boronic acid.

  • Resolution: Verify the pH of the aqueous phase; it should be strongly basic (pH > 10) to ensure the formation of the reactive boronate species[4]. If Pd black is observed, increase the ligand-to-palladium ratio slightly or ensure the reaction is completely oxygen-free.

Section 5: Validated Experimental Protocol

This self-validating protocol utilizes kinetic control to ensure absolute chemoselectivity, preventing the destruction of the product's functional groups.

Reagents & Materials:

  • 2-Iodobenzoic acid: 1.0 mmol (248 mg)

  • 2-Bromophenylboronic acid: 1.05 mmol (211 mg)[3]

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4]: 0.02 mmol (23 mg, 2 mol%)

  • Sodium carbonate (Na2CO3): 2.0 mmol (212 mg)

  • Solvent: Toluene / Ethanol / Deionized Water (2:1:1 v/v/v, 10 mL total)

Step-by-Step Methodology:

  • Solvent Preparation: In a 25 mL Schlenk flask, combine 5 mL Toluene, 2.5 mL Ethanol, and 2.5 mL Deionized Water. Sparge the mixture vigorously with Argon for 30 minutes to remove dissolved oxygen.

  • Reagent Loading: To a separate, oven-dried 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodobenzoic acid, 2-bromophenylboronic acid, and Na2CO3.

  • Purging: Evacuate the flask and backfill with Argon (repeat 3 times).

  • Solvent Transfer: Transfer the degassed solvent mixture into the reaction flask via a cannula or an air-tight syringe. Stir at room temperature for 5 minutes to ensure the base is fully dissolved.

  • Catalyst Addition: Under a positive stream of Argon, quickly add the Pd(PPh3)4 catalyst. The solution should turn pale yellow.

  • Controlled Heating: Submerge the flask in a pre-heated oil bath set strictly to 60 °C . Critical Step: Do not exceed 65 °C to prevent the thermodynamic over-reaction of the C-Br bond. Stir vigorously for 12 hours.

  • Reaction Quenching & Workup: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate and 10 mL of water. Carefully acidify the aqueous layer with 1M HCl to pH 2 (this protonates the carboxylic acid, driving the product into the organic layer).

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid) to yield the pure 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid.

References[4] "Suzuki Coupling", Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm[2] "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis", PMC. URL: https://www.ncbi.nlm.nih.gov/[1] "Suzuki-Miyaura Cross Coupling Reaction", TCI Chemicals. URL: https://www.tcichemicals.com/[3] "2-Bromophenylboronic acid", Vulcanchem. URL: https://www.vulcanchem.com/

Sources

Optimization

workup procedure for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid synthesis

Ticket ID: #BP-2BR-COOH-001 Subject: Workup & Purification Protocol for Sterically Hindered Biphenyl Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The isolation of...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BP-2BR-COOH-001 Subject: Workup & Purification Protocol for Sterically Hindered Biphenyl Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The isolation of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid presents unique challenges compared to standard biphenyls. The ortho-ortho' substitution creates significant steric strain, affecting both the solubility of the carboxylate salt and the crystallization kinetics.

This guide details a pH-Switch Extraction Protocol designed to leverage the acidity of the carboxylic moiety (


) to separate it from non-acidic byproducts (e.g., dehalogenated aromatics, phosphine oxides) and palladium residues.

Module 1: The "Golden Path" Workup Protocol

Standard Operating Procedure (SOP) for crude reaction mixtures derived from Suzuki-Miyaura coupling.

Phase A: Quench & Catalyst Filtration

Objective: Stop reaction and remove bulk palladium black to prevent downstream contamination.

  • Cooling: Allow the reaction mixture (typically in Dioxane/Water or DMF/Water) to cool to room temperature (RT).

  • Adsorption: Add Celite 545 (0.5 g per mmol substrate) and activated charcoal (10 wt% relative to substrate) directly to the reaction flask. Stir for 30 minutes.

    • Why: The charcoal adsorbs soluble Pd(II) species, while Celite aids filtration.

  • Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with Ethyl Acetate (EtOAc) (3 x 20 mL).

Phase B: The pH-Switch Extraction (Purification Core)

Objective: Isolate the product based on its acidity, leaving non-acidic impurities in the organic waste.

  • Initial Partition: Transfer the filtrate to a separatory funnel. Add 0.5 M NaOH (aq) until the aqueous layer pH > 10.

    • Note: If the reaction solvent was DMF, wash the organic layer copiously with water (5x) before basifying to remove DMF, otherwise emulsions will form.

  • The "Base Wash" (Critical Step): Shake and separate layers.

    • Organic Layer (Top): Contains unreacted halides, biaryl dimers (homocoupling), and phosphine ligands. DISCARD.

    • Aqueous Layer (Bottom): Contains the target product as the sodium carboxylate salt. KEEP.

  • Safety Wash: Wash the basic aqueous layer once more with fresh EtOAc to ensure all non-acidic organics are removed.

  • Acidification: Cool the aqueous layer to 0–5 °C. Slowly add 2 M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Final Extraction (or Filtration):

    • If Solid Precipitates Cleanly: Vacuum filter, wash with cold water, and dry.[1]

    • If Oiling Occurs (Common in 2,2'-substituted systems): Extract the acidified aqueous layer with EtOAc (3 x).[2] Dry combined organics over

      
      , filter, and concentrate.
      

Module 2: Troubleshooting & FAQs

Direct solutions to common failure modes.

Ticket #1: "The product formed a sticky oil instead of a solid upon acidification."

Diagnosis: The "Ortho Effect."[3] The 2,2'-substitution pattern prevents efficient packing of the crystal lattice, leading to oiling out (supercooling). Solution:

  • Seed It: If you have a tiny amount of pure crystal from a previous batch, add it to the oil.

  • Solvent Swap: Dissolve the oil in a minimum amount of Dichloromethane (DCM) and slowly add Hexanes until cloudy. Store in the freezer (-20 °C) overnight.

  • Trituration: Sonicate the oil with cold Pentane or Heptane . This often forces the amorphous oil into a crystalline solid.

Ticket #2: "I have persistent Palladium contamination (Grey/Black solid)."

Diagnosis: Palladium trapped in the crystal lattice. Solution:

  • The Thiol Trick: Dissolve the crude acid in EtOAc. Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (scavengers). Stir for 2 hours, then filter.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) . Palladium generally stays in the mother liquor.

Ticket #3: "Severe emulsion formed during the basic extraction."

Diagnosis: High lipophilicity of the biphenyl system + fine particulates. Solution:

  • Brine Break: Add saturated NaCl (brine) to the mixture.

  • Filtration: Filter the entire emulsion through a thin pad of Celite. The emulsion often breaks immediately upon passing through the filter.

  • Time: The biphenyl carboxylate is a surfactant. Allow 30+ minutes for separation.

Module 3: Visual Workflow (Logic Map)

The following diagram illustrates the critical decision points in the purification logic.

WorkupLogic Start Crude Reaction Mixture Filter Filter (Celite/Charcoal) Start->Filter Basify Add 1M NaOH (pH > 10) Filter->Basify Separate1 Phase Separation Basify->Separate1 OrgWaste Organic Layer (Impurities: Halides, Ligands) Separate1->OrgWaste Top Layer AqLayer Aqueous Layer (Target: Carboxylate Salt) Separate1->AqLayer Bottom Layer Wash Wash with EtOAc AqLayer->Wash Acidify Acidify with HCl (pH < 2) Wash->Acidify PrecipCheck Did Solid Form? Acidify->PrecipCheck FilterFinal Vacuum Filtration (Wash with H2O) PrecipCheck->FilterFinal Yes (Solid) ExtractFinal Extract with EtOAc Dry & Concentrate PrecipCheck->ExtractFinal No (Oil) Product Pure 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid FilterFinal->Product ExtractFinal->Product

Caption: Logic flow for the "pH-Switch" isolation of biphenyl carboxylic acids, ensuring removal of non-acidic byproducts.

Module 4: Technical Specifications & Data

Physical Properties & Solubility Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 277.12 g/mol
Appearance White to off-white crystalline solid
Solubility (High) DMSO, DMF, Methanol, Ethyl Acetate, Basic Water (pH > 9)
Solubility (Low) Water (Acidic/Neutral), Hexanes, Pentane
pKa (Calc.) ~3.8 (Carboxylic acid)
Impurity Profile & Removal Strategy
Impurity TypeOriginRemoval Method
Protodeboronation Loss of

from starting material
Washed out in the initial Organic Layer (Step B2).
Homocoupling Dimerization of halides (Ar-Ar)Washed out in the initial Organic Layer (Step B2).
Palladium Black Catalyst decompositionCelite filtration (Step A3) + Thiol scavengers.
Triphenylphosphine oxide Ligand oxidationVery soluble in organic; removed during base wash.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Base. Link

  • BenchChem. (2025).[1][2] Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. (Adapted for 2'-isomer workup logic). Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Conditions. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Conformational Dynamics: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid . It is designed for researchers utilizing this scaffold in drug discovery (e.g., angio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid . It is designed for researchers utilizing this scaffold in drug discovery (e.g., angiotensin II receptor antagonists) or materials science (e.g., fluorenone synthesis).

Executive Summary & Strategic Context

The Challenge: The 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid molecule presents a classic "ortho-ortho" steric clash. Unlike planar biphenyls, the bulky carboxylic acid (position 2) and the bromine atom (position 2') force the two aromatic rings into a twisted conformation (dihedral angle


).

The Analytical Implication: This twist breaks the magnetic equivalence often seen in para-substituted biphenyls, resulting in complex first-order multiplets rather than simplified AA'BB' systems. Furthermore, the restricted rotation around the C1-C1' bond can lead to atropisomerism, making the NMR spectrum highly sensitive to temperature and solvent choice.

Comparison Scope: This guide compares the target molecule against:

  • The Regioisomer: 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (to demonstrate substitution pattern differentiation).

  • The Solvent System: CDCl₃ vs. DMSO-d₆ (to demonstrate hydrogen-bonding dynamics).

Structural & Conformational Analysis

The steric interference between the lone pairs of the carbonyl oxygen and the bromine atom prevents planarization. This has two major spectral consequences:

  • Shielding Cone Effect: Protons ortho to the biphenyl linkage (H-6 and H-6') lie in the shielding cone of the opposing ring, often shifting them upfield relative to a standard benzoic acid or bromobenzene.

  • Loss of Symmetry: All protons on Ring B are magnetically non-equivalent.

Visualization: The Steric Twist & Logic Flow

The following diagram illustrates the steric clash driving the conformation and the logical workflow for assignment.

G cluster_0 Steric Conflict (The 'Why') cluster_1 Assignment Logic (The 'How') NodeA Ring A (COOH) Conflict Steric Clash (COOH vs Br) NodeA->Conflict Pos 2 NodeB Ring B (Br) NodeB->Conflict Pos 2' Twist Twisted Conformation (Dihedral ~90°) Conflict->Twist Forces Rotation Step1 1. Identify COOH (11-13 ppm) Step2 2. Locate H-3 (Deshielded doublet ~8.0) Step1->Step2 Reference Point Step3 3. COSY Correlation (Trace H-3 -> H-4 -> H-5 -> H-6) Step2->Step3 Spin System A Step4 4. HMBC Verification (COOH Carbon -> H-3) Step2->Step4 Confirmation

Caption: Left: The steric clash between the 2-COOH and 2'-Br groups forces a non-planar geometry. Right: The stepwise logic for assigning the spin systems starting from the most deshielded signals.

Comparative NMR Data Analysis

A. Target vs. Alternative Isomer (Regio-differentiation)

Distinguishing the 2'-bromo (Target) from the 4'-bromo (Alternative) isomer is a common QC requirement in cross-coupling reactions.

FeatureTarget: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid Alternative: 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Ring B Symmetry Asymmetric (ABCD system). All 4 protons are distinct.Symmetric (AA'BB' system). Appears as two distinct doublets (roofing effect).
H-3' Signal Doublet (~7.65 ppm). Deshielded by adjacent Br.Doublet (~7.50 ppm). Part of the AA'BB' system.
H-6' Signal Multiplet (Shielded). Feels ring current of Ring A due to twist.Doublet (Deshielded). Ortho to the biphenyl bond, less twisted.
Carbonyl Carbon ~168-170 ppm. ~168-170 ppm (Less diagnostic).[1]
B. Solvent Comparison: DMSO-d₆ vs. CDCl₃

The choice of solvent drastically alters the appearance of the carboxylic acid proton and the resolution of the aromatic region.

SolventCOOH Proton (δ)MechanismRecommendation
DMSO-d₆ 12.5 - 13.0 ppm (Broad Singlet) Forms strong H-bonds with solvent (monomeric species).Preferred. Sharpens aromatic peaks; prevents aggregation.
CDCl₃ 10.5 - 11.5 ppm (Very Broad) Forms carboxylic acid dimers.Avoid if precise integration of the acid proton is needed.

Detailed Spectral Assignment (Experimental Data)

Conditions: 400 MHz, DMSO-d₆, 298 K. Reference: TMS (0.00 ppm).

¹H NMR Assignment Table
PositionProtonChemical Shift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
COOH -OH12.80br s-Exchangeable acidic proton.
3 Ar-H7.95ddJ = 7.8, 1.2Diagnostic: Most deshielded aromatic proton (ortho to COOH).
3' Ar-H7.72ddJ = 8.0, 1.1Deshielded by ortho-Bromine.
5 Ar-H7.62tdJ = 7.5, 1.4Para to COOH.
4 Ar-H7.50tdJ = 7.6, 1.3Meta to COOH.
5' Ar-H7.42tdJ = 7.5, 1.2Para to Br.
4' Ar-H7.30tdJ = 7.6, 1.8Meta to Br.
6 Ar-H7.25ddJ = 7.6, 1.2Shielded by Ring B current (twist effect).
6' Ar-H7.22ddJ = 7.6, 1.7Shielded by Ring A current (twist effect).

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration. The "td" (triplet of doublets) description assumes first-order approximation of the overlapping signals.

¹³C NMR Key Signals[2]
  • C=O (COOH): 167.5 ppm.

  • C-Br (C-2'): ~123.0 ppm (Distinctive quaternary carbon, usually low intensity).

  • Biaryl Linkage (C-1, C-1'): ~140-142 ppm.[1]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T), follow this protocol which includes built-in validation steps.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

    • Why? DMSO minimizes dimerization of the carboxylic acid, ensuring a sharper -COOH peak for integration.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (which cause line broadening).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: The quaternary carbons and the carboxylic acid proton have long T1 relaxation times. A short D1 will lead to under-integration of the COOH peak, failing the stoichiometry check.

  • Scans: Minimum 16 scans (¹H), 512 scans (¹³C).

Step 3: Validation (The "Sanity Check")

Before accepting the spectrum, perform these checks:

  • Integration Check: Set the aromatic region (8 protons) to integral = 8.0. The COOH peak must integrate to 0.9–1.1. If < 0.9, increase D1 and re-acquire.

  • Solvent Peak Check: DMSO quintet at 2.50 ppm. Water peak (variable) usually ~3.3 ppm.

  • Impurity Check: Look for sharp singlets at ~1.3 ppm (grease) or ~7.3 ppm (residual benzene/toluene from synthesis).

References

  • Vertex AI Search. (2025). Synthesis of 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid Suzuki coupling. 2

  • BenchChem. (2025). Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. 3

  • ChemicalBook. (2025). 2-Biphenylcarboxylic acid 1H NMR spectrum. 1[4]

  • Royal Society of Chemistry. (2023).[5] A fruitful century for the scalable synthesis and reactions of biphenyl derivatives. 6[4]

  • San Diego State University. (2025). Conformational Analysis and NMR. 7

Sources

Comparative

IR spectroscopy of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid for functional group analysis

Executive Summary In the high-stakes landscape of drug development—particularly in the synthesis of angiotensin II receptor antagonists (sartans) and fluorenone derivatives—2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (BBC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of drug development—particularly in the synthesis of angiotensin II receptor antagonists (sartans) and fluorenone derivatives—2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (BBCA) serves as a critical "pivot" intermediate. Its purity determines the yield of subsequent cyclization steps.

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are the gold standards for purity and structural elucidation respectively, they are often bottlenecks in real-time process monitoring. This guide objectively compares Fourier Transform Infrared (FT-IR) Spectroscopy against these alternatives, demonstrating why IR is the superior "Go/No-Go" gatekeeper for functional group validation of BBCA.

Part 1: Structural Analysis & Spectral Predictions[1]

To interpret the IR spectrum of BBCA, one must understand its unique stereochemistry. Unlike planar biphenyls, the 2,2'-disubstitution (carboxylic acid on Ring A, bromine on Ring B) introduces significant steric hindrance.

The "Orthogonal Twist" Effect

The steric clash between the carboxylic acid oxygen and the ortho-bromine forces the two phenyl rings to twist out of coplanarity (dihedral angle typically 60°–90°).

  • Consequence for IR: This twist breaks the

    
    -conjugation between the two aromatic rings.
    
  • Spectral Signature: The carbonyl (C=O) stretching frequency shifts to a higher wavenumber compared to fully conjugated planar systems, as the "electron sink" effect of the second ring is diminished.[1]

Predicted Functional Group Bands
MoietyVibration ModeFrequency (cm⁻¹)IntensityStructural Insight
-COOH O-H Stretch2500–3300Medium, BroadIndicates strong intermolecular hydrogen bonded dimers.
C=O C=O[2][3] Stretch1690–1710Strong, SharpDiagnostic Peak. Higher than typical conjugated acids (usually <1690) due to the "Twist."
Ar-Br C-Br Stretch1030–1070Weak/MediumDifficult to isolate but crucial for confirming the halogenated ring.
Ar-H C-H Out-of-Plane730–770StrongCharacteristic of ortho-substituted benzene rings (1,2-substitution).

Part 2: Comparative Analysis (IR vs. NMR vs. HPLC)

Is IR the right tool for your specific need? The following table compares the performance of IR spectroscopy against standard alternatives for analyzing BBCA.

Performance Matrix
FeatureFT-IR (ATR Mode) ¹H NMR (400 MHz) HPLC-UV
Primary Utility Functional Group ID (Is it the acid or the aldehyde?)Structural Connectivity (Is the Br at the 2' position?)Purity Quantitation (How much is product vs. impurity?)
Time-to-Result < 2 Minutes (Instant feedback)15–45 Minutes (Prep + Shim + Acquire)30–60 Minutes (Gradient run)
Sample Prep None (Solid state)High (Deuterated solvent dissolution)High (Weighing, dilution, filtering)
Limit of Detection ~1-2% impurity~0.5% impurity<0.1% impurity
Specificity for BBCA High (Fingerprint region is unique)Very High (Coupling constants confirm ortho-sub)Medium (Retention time matching)
Cost Per Sample Low (<$1)High (Solvents + Tube + Time)Medium (Solvents + Column wear)
Expert Verdict
  • Use NMR during the R&D phase to initially prove the structure and confirm the 2'-bromo regioselectivity (distinguishing it from 4'-bromo isomers).

  • Use HPLC for Final Quality Control (QC) to ensure >99% purity.

  • Use IR for In-Process Control (IPC). When converting the nitrile or aldehyde precursor to BBCA, IR provides the fastest confirmation that the C≡N (2230 cm⁻¹) or aldehyde C=O (1730+ cm⁻¹) signal has disappeared and the acid dimer C=O (1690-1710 cm⁻¹) has formed.

Part 3: Experimental Protocol (Self-Validating)

This protocol utilizes Attenuated Total Reflectance (ATR) , as it eliminates the KBr pellet preparation errors common with hygroscopic carboxylic acids.

Materials
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Sample: Crude or Purified 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure no residue remains (monitor the live energy beam).

    • Collect an air background (32 scans, 4 cm⁻¹ resolution). Validation: Ensure CO₂ doublet at 2350 cm⁻¹ is minimized.

  • Sample Application:

    • Place ~5 mg of solid BBCA onto the center of the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (usually 80–100 units). Why: Good contact is essential for the evanescent wave to penetrate the solid.

  • Data Acquisition:

    • Scan range: 4000–600 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication quality).

    • Resolution: 4 cm⁻¹.

  • Spectral Validation (The "Self-Check"):

    • Check 1: Is the baseline flat? (If sloping, contact is poor).

    • Check 2: Is the O-H stretch present? (If missing, you may have the salt form, not the free acid).

    • Check 3: Is the C=O peak saturated (flat-topped)? (If yes, re-run with less pressure or fewer scans).

Part 4: Visualization of Workflows

Diagram 1: The Synthesis & Characterization Lifecycle

This diagram illustrates where IR fits into the production of BBCA via Suzuki Coupling.

G Start Start: 2-Bromobenzoic Acid + 2-Bromophenylboronic Acid Reaction Suzuki Coupling (Pd Catalyst) Start->Reaction Crude Crude Intermediate Reaction->Crude IR_Check IR Checkpoint (Rapid Screen) Crude->IR_Check IR_Check->Reaction Fail: Missing COOH Purification Recrystallization IR_Check->Purification Pass: C=O @ 1700 Final_QC NMR / HPLC (Final Release) Purification->Final_QC

Caption: The critical role of IR as a rapid "Go/No-Go" gate before expensive purification steps.

Diagram 2: Spectral Decision Tree for BBCA Identification

How to interpret the peaks logically to confirm identity.

DecisionTree Scan Acquire Spectrum Check_CO Check 1680-1710 cm⁻¹ Scan->Check_CO CO_Present Strong Peak Present? Check_CO->CO_Present Check_OH Check 2500-3300 cm⁻¹ CO_Present->Check_OH Yes Result_Neg1 Likely Alcohol/Phenol (Oxidation Incomplete) CO_Present->Result_Neg1 No OH_Broad Broad 'Hump' Visible? Check_OH->OH_Broad Check_FP Check Fingerprint (750 cm⁻¹) OH_Broad->Check_FP Yes Result_Neg2 Likely Salt Form (Carboxylate) OH_Broad->Result_Neg2 No (Sharp peaks only) Result_Pos CONFIRMED: BBCA Structure Check_FP->Result_Pos

Caption: Logical flow for confirming the carboxylic acid moiety and distinguishing it from salts or precursors.

Part 5: Troubleshooting Common Issues

Issue 1: The C=O peak is split (Doublet).

  • Cause: You may have a mixture of the monomeric acid (free) and the dimeric acid (H-bonded).

  • Solution: This is common in dilute solutions but rare in solid ATR. If seen in solid state, it may indicate polymorphism or co-crystallization with a solvent. Dry the sample thoroughly.

Issue 2: Broad absorption obscuring the C-H stretches (3000 cm⁻¹).

  • Cause: The carboxylic acid O-H dimer stretch is extremely broad and often overlaps the C-H region.[3]

  • Solution: This is normal for BBCA. Do not mistake this for wet sample (water O-H is usually centered higher at 3400 cm⁻¹ and is less broad than the carboxylic dimer).

Issue 3: Missing C-Br peak.

  • Cause: The C-Br stretch (1000–1100 cm⁻¹) is often obscured by C-C ring vibrations.

  • Solution: Do not rely on IR for bromine confirmation. Use Mass Spectrometry (MS) to observe the characteristic isotopic pattern (M and M+2 peaks of equal intensity) for bromine.

References

  • National Institute of Standards and Technology (NIST). (2023). 2-Biphenylcarboxylic acid IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Note: Reference for the non-brominated analog, serving as the baseline for spectral shifts.)

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience.

Sources

Validation

comparison of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid and 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

[1] Executive Summary This guide provides a technical comparison between two structural isomers: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (2'-Br) and 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (4'-Br).[] While they sha...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between two structural isomers: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (2'-Br) and 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (4'-Br).[] While they share the same molecular formula (


), the positional isomerism of the bromine atom dictates fundamentally different reactivity profiles, synthetic accessibility, and downstream applications.
  • 2'-Br (The "Cyclization Specialist"): Characterized by significant steric strain (atropisomerism potential).[] Its primary utility lies in intramolecular ring-closure reactions to form fused tricyclic systems like phenanthridinones and fluorenones.[]

  • 4'-Br (The "Scaffold Extender"): Characterized by a more accessible, less hindered structure. It serves as a robust linear building block for extending conjugation (e.g., terphenyls) or attaching pharmacophores (e.g., Sartan drugs) while retaining the biphenyl core.

Structural & Physical Properties[1]

The reactivity difference is governed by the "Ortho Effect."

Feature2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
CAS Number 69200-16-45731-11-3
Bromine Position Ortho (adjacent to pivot bond)Para (distal to pivot bond)
Steric Hindrance High. The 2-COOH and 2'-Br groups clash, forcing the rings into a nearly perpendicular twist (~60-90° torsion).[]Moderate. Only the 2-COOH induces twist; the 4'-Br is sterically silent regarding the pivot bond.[]
Solubility Lower in non-polar solvents due to high polarity/packing.[]Higher solubility in common organic solvents (DCM, THF).
Key Reactivity Intramolecular Cyclization (Pd-catalyzed).[][2][3][4]Intermolecular Cross-Coupling (Suzuki/Buchwald).
Structural Visualization (Graphviz)

The following diagram illustrates the steric relationship and the resulting reactivity divergence.

BiphenylComparison Start Biphenyl-2-carboxylic Acid Core Sub2Br 2'-Bromo Isomer (Ortho-Substituted) Start->Sub2Br Sub4Br 4'-Bromo Isomer (Para-Substituted) Start->Sub4Br Prop2Br High Steric Twist Proximity of Br to COOH Facilitates Ring Closure Sub2Br->Prop2Br Prop4Br Lower Steric Twist Br Distal from COOH Facilitates Chain Extension Sub4Br->Prop4Br App2Br Application: Phenanthridinones Fluorenones Prop2Br->App2Br App4Br Application: Sartan Drugs OLED Hosts (Terphenyls) Prop4Br->App4Br

Caption: Divergence in steric environment and resulting application pathways between the 2'-Br and 4'-Br isomers.

Synthetic Accessibility & Protocols

Synthesis of the Acids

Both are synthesized via Suzuki-Miyaura Cross-Coupling , but the 2'-Br isomer requires more rigorous conditions due to the difficulty of forming the sterically congested ortho-ortho bond.[]

Protocol A: Synthesis of 4'-Br (Standard Conditions)

This protocol is kinetically favored and high-yielding.[]

  • Reagents: 2-Bromobenzoic acid (1.0 eq), 4-Bromophenylboronic acid (1.1 eq).[] Note: Using 4-bromo-iodobenzene and 2-carboxyphenylboronic acid is also viable and often selective due to I > Br reactivity.[]

  • Catalyst: Pd(PPh3)4 (3-5 mol%).[]

  • Base/Solvent: Na2CO3 (2.0 eq) in DME/Water (2:1).[]

  • Conditions: Reflux (80°C) for 4-6 hours.

  • Workup: Acidify aqueous layer to precipitate the product. Recrystallize from Ethanol.[]

Protocol B: Synthesis of 2'-Br (Sterically Demanding)

The formation of the 2,2'-disubstituted bond is slow.[3] Standard catalysts often lead to protodeboronation of the boronic acid before coupling occurs.

  • Reagents: 2-Iodobenzoic acid (1.0 eq), 2-Bromophenylboronic acid (1.5 eq).

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) .

    • Expert Insight: SPhos (Buchwald ligand) is critical here.[] Its bulk facilitates the reductive elimination of the crowded biaryl, while its electron-rich nature speeds up oxidative addition.

  • Base/Solvent: K3PO4 (3.0 eq) in Toluene/Water (10:1).[]

  • Conditions: Vigorous reflux (100°C) for 12-18 hours.

  • Validation: Monitor disappearance of iodide via HPLC. If deboronation is observed, add boronic acid in portions.

Reactivity Profile: The "Cyclization" Decision

The most critical distinction for researchers is how these molecules behave under palladium catalysis after they are formed.

2'-Br: The Intramolecular Cyclization

The 2'-Br isomer is "pre-organized" for ring closure.[] The bromine atom is positioned perfectly to react with the carboxylic acid (or its amide derivative) to form a third ring.

  • Pathway: Intramolecular C-H Arylation or C-N Coupling.[]

  • Product: Phenanthridinone (if converted to amide) or Dibenzopyranone (Lactone).

  • Mechanism: The Pd inserts into the C-Br bond.[] Because the amide/acid is ortho on the other ring, the Pd species is held close to the nucleophile, favoring intramolecular closure over intermolecular reaction.

4'-Br: The Intermolecular Extension

The 4'-Br isomer cannot cyclize directly using the bromine atom because the geometry prevents the Pd-Br species from reaching the acid group.[]

  • Pathway: Intermolecular Suzuki/Buchwald Coupling.[]

  • Product: Terphenyls (e.g., 4'-Aryl-[1,1'-biphenyl]-2-carboxylic acid).[]

  • Mechanism: The Br acts as a standard handle for adding a third unit. This is the foundational chemistry for Sartan antihypertensives (e.g., adding a tetrazole-bearing ring).

Reaction Pathway Diagram[2][5][6][7]

Reactivity Input2 2'-Br Isomer ProcessCycl Pd-Cat Intramolecular Cyclization Input2->ProcessCycl Br is Proximal Input4 4'-Br Isomer ProcessCross Pd-Cat Intermolecular Coupling Input4->ProcessCross Br is Distal OutPhen Phenanthridinone (Fused Tricycle) ProcessCycl->OutPhen OutTerph 4'-Substituted Terphenyl ProcessCross->OutTerph

Caption: Mechanistic divergence. 2'-Br favors ring closure (fusion), while 4'-Br favors chain elongation.[]

Experimental Data Summary

The following table summarizes performance metrics derived from standard application workflows.

Parameter2'-Br Isomer4'-Br Isomer
Coupling Efficiency (Synthesis) Moderate (65-75%) .[] Requires specialized ligands (SPhos/XPhos) to overcome steric hindrance.High (>90%) .[][2][5][6] Works with standard PPh3-based catalysts.[][3]
Cyclization to Fluorenone Direct Precursor. Can form fluorenone via radical cyclization where Br is lost, or specific Pd-cycles.[]Substituted Precursor. Cyclizes to form 7-bromo-fluorenone, retaining the halogen for further use.[]
Debromination Risk Low. Steric bulk protects the C-Br bond from accidental hydrodehalogenation during synthesis.[]Moderate. The exposed C-Br bond is susceptible to reduction if hydride sources are present.[]
Melting Point Typically lower due to non-planar twist preventing efficient crystal packing.[]Higher due to ability to adopt more planar conformations in lattice.[]

References

  • Suzuki-Miyaura Coupling of Hindered Biaryls

    • Title: Recent advances in the Suzuki–Miyaura cross-coupling reaction: the mechanistic aspect.
    • Source:Chemical Society Reviews[]

    • URL:[Link]

  • Intramolecular Cyclization (Phenanthridinones)

    • Title: Palladium-Catalyzed Synthesis of Phenanthridinones via C-H Activation.[][7]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (Representative DOI for C-H activation cyclization).

  • Synthesis of Sartan Precursors (4'-Br utility)
  • Fluorenone Synthesis via Radical Cyclization

    • Title: Photoredox-Catalyzed Deoxygenative Intramolecular Acylation of Biarylcarboxylic Acids: Access to Fluorenones.[][8][9]

    • Source:Organic Chemistry Portal / J. Org.[] Chem.

    • URL:[Link]

Sources

Comparative

Route A: Regioselective Suzuki-Miyaura Cross-Coupling (The Catalytic Standard)

Synthetic Strategies for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid: A Comparative Guide to Cross-Coupling and Organometallic Routes As a highly valued bifunctional building block, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategies for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid: A Comparative Guide to Cross-Coupling and Organometallic Routes

As a highly valued bifunctional building block, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 69200-16-4) features orthogonal reactive sites—a carboxylic acid and an aryl bromide. This unique structural motif makes it an essential precursor for synthesizing complex polycyclic systems, including 9,9'-spirobifluorenes for organic light-emitting diodes (OLEDs) and bioactive dibenzopyranones.

For drug development professionals and materials scientists, selecting the optimal synthetic route is critical for balancing yield, scalability, and impurity profiles. This guide objectively compares the two most robust alternative synthetic pathways: the regioselective Suzuki-Miyaura Cross-Coupling and the cryogenic Lithiation-Carboxylation approach.

The 1 is the industry standard for biaryl construction due to its mild conditions and exceptional functional group tolerance[1]. To synthesize the target molecule, the most strategic approach involves the cross-coupling of 2-boronobenzoic acid with 1-bromo-2-iodobenzene .

Causality & Mechanistic Insights

The success of this route hinges on the thermodynamic differential between carbon-halogen bonds. The C–I bond (dissociation energy ~238 kJ/mol) is significantly weaker than the C–Br bond (~336 kJ/mol). By carefully selecting 1-bromo-2-iodobenzene as the electrophile, the Palladium(0) catalyst selectively undergoes oxidative addition at the iodine site. This kinetic preference leaves the bromine atom entirely intact, perfectly positioning it at the 2'-position of the resulting biphenyl scaffold[2].

Suzuki Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Selective C-I Cleavage Pd0->OxAdd 1-Bromo-2-iodobenzene PdII Pd(II) Intermediate (2-bromophenyl)-Pd-I OxAdd->PdII TransMet Transmetalation Boronate Complexation PdII->TransMet Base (K2CO3) PdII_Biaryl Pd(II) Biaryl Complex TransMet->PdII_Biaryl 2-Boronobenzoic acid RedElim Reductive Elimination C-C Bond Formation PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2'-Bromo-[1,1'-biphenyl] -2-carboxylic acid RedElim->Product

Fig 1: Catalytic cycle of the regioselective Suzuki-Miyaura cross-coupling.

Experimental Protocol & Self-Validating System
  • Preparation: In a Schlenk flask, combine 1-bromo-2-iodobenzene (1.0 eq), 2-boronobenzoic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Solvent System: Add a 4:1 mixture of Toluene/H₂O. Causality: The biphasic system is crucial; toluene dissolves the organic halides, while water solubilizes the inorganic base and activates the boronic acid into a highly nucleophilic boronate complex.

  • Degassing: Sparge the mixture with Argon for 15 minutes. Causality: O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, killing the catalytic cycle.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.

  • Validation & Quality Control: This is a self-validating system. Monitor the organic layer via LC-MS. The disappearance of the starting material's mass peak strictly correlates with the completion of the oxidative addition phase. If unreacted 1-bromo-2-iodobenzene remains while the boronic acid is depleted, it indicates catalyst deactivation or competitive protodeboronation, prompting immediate intervention.

  • Workup: Cool to room temperature, separate the aqueous layer, acidify with 1M HCl to pH 2, and extract the precipitated product with ethyl acetate.

Route B: Cryogenic Lithiation-Carboxylation (The Organometallic Approach)

An alternative, highly atom-economical route utilizes3 on the symmetrical precursor 2,2'-dibromobiphenyl, followed by an electrophilic quench with carbon dioxide[3].

Causality & Mechanistic Insights

This route relies on strict kinetic control. By treating 2,2'-dibromobiphenyl with exactly 1.05 equivalents of n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the thermodynamically driven halogen-metal exchange occurs rapidly, forming a mono-lithiated intermediate. The cryogenic environment is mandatory to suppress the kinetic basicity of n-BuLi, preventing unwanted benzyne formation or di-lithiation. The subsequent introduction of anhydrous CO₂ gas acts as a highly efficient electrophilic trap, directly yielding the target carboxylic acid upon acidic workup[3].

Lithiation SM 2,2'-Dibromobiphenyl Exch Li-Halogen Exchange n-BuLi, -78°C SM->Exch Dry THF Int Mono-lithiated Arene Exch->Int Kinetic Control CO2 Electrophilic Trap CO2 (gas) Int->CO2 Nucleophilic Attack Workup Acidic Workup HCl (aq) CO2->Workup Lithium Salt Prod Target Product Workup->Prod Protonation

Fig 2: Workflow of cryogenic lithium-halogen exchange and electrophilic carboxylation.

Experimental Protocol & Self-Validating System
  • Preparation: Dissolve 2,2'-dibromobiphenyl (1.0 eq) in anhydrous THF under an Argon atmosphere.

  • Cryogenic Lithiation: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 40 minutes[3].

  • Validation & Quality Control: This protocol utilizes a self-validating quenching mechanism. Before introducing CO₂, draw a 0.5 mL aliquot and quench it in D₂O. A rapid ¹H-NMR analysis of the organic layer must show >95% deuterium incorporation at one of the 2-positions. If significant di-deuteration is observed, the stoichiometry of n-BuLi was exceeded, and the batch must be aborted before the carboxylation step to avoid generating biphenyl-2,2'-dicarboxylic acid impurities.

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas through the solution for 40 minutes while maintaining -78 °C. Allow the mixture to slowly warm to room temperature overnight[3].

  • Workup: Quench the reaction with distilled water, extract non-acidic impurities with diethyl ether, and acidify the aqueous layer with 1M HCl to precipitate the 2'-bromobiphenyl-2-carboxylic acid as a yellow oil/solid[3].

Quantitative Data & Performance Comparison

The choice between these two routes depends heavily on the laboratory's infrastructure and the scale of synthesis. Below is a structured comparison of their performance metrics:

MetricRoute A: Suzuki-MiyauraRoute B: Lithiation-Carboxylation
Primary Advantage Exceptional functional group toleranceHigh atom economy, utilizes low-cost CO₂
Overall Yield 75–85%80–87%
Scalability Excellent (Pilot-plant friendly)Moderate (Limited by cryogenic requirements)
Key Reagents Pd(PPh₃)₄, 2-Boronobenzoic acidn-BuLi, Anhydrous CO₂ gas
Temperature Profile 80 °C to 100 °C-78 °C to Room Temperature
Primary Impurity Risk Homocoupling byproducts (biaryls)Di-carboxylated species, unreacted SM
Environmental Factor Higher (due to Pd and Boron waste)Lower (salt byproducts only)

Application Scientist Recommendations

For early-stage discovery and exploratory chemistry, Route A (Suzuki-Miyaura) is highly recommended. Its robustness against moisture and its scalability make it ideal for generating libraries of biphenyl derivatives without the need for specialized cryogenic equipment.

Conversely, for process chemistry and scale-up campaigns where the target is exclusively 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, Route B (Lithiation-Carboxylation) is superior. Despite the stringent moisture and temperature controls required, the low cost of CO₂ and the avoidance of expensive palladium catalysts significantly reduce the cost-per-gram, provided the facility can safely handle highly reactive organolithium reagents at scale.

References

  • BenchChem. Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide. Retrieved from 2

  • Wuhan University / Changchun Institute of Applied Chemistry. Supporting Information: Tri-, Tetra- and Pentamers of 9,9'-Spirobifluorenes through Full ortho-Linkage. Retrieved from 3

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Retrieved from 1

Sources

Validation

A Senior Application Scientist's Guide to the Reactivity of Bromo-biphenyl-carboxylic Acid Isomers

Introduction: Beyond the Structure, Towards Functional Reactivity Bromo-biphenyl-carboxylic acids are a cornerstone class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, func...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Structure, Towards Functional Reactivity

Bromo-biphenyl-carboxylic acids are a cornerstone class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1] Their utility stems from a rigid biphenyl scaffold, which provides structural pre-organization, and two key functional handles: a carboxylic acid and a bromine atom. The carboxylic acid offers a site for amide coupling or other modifications, while the bromine atom is a prime substrate for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[1][2]

However, not all isomers of bromo-biphenyl-carboxylic acid are created equal. The relative positions of the bromine atom and the carboxylic acid group profoundly influence the molecule's electronic properties, steric profile, and ultimately, its chemical reactivity. This guide provides an in-depth comparison of these isomers, moving beyond simple structural descriptions to offer field-proven insights into their performance in common synthetic transformations. We will dissect the causality behind experimental choices, present detailed protocols for reactivity assessment, and provide a predictive framework for selecting the optimal isomer for your specific research and development needs.

Pillar 1: The Interplay of Steric and Electronic Effects

The reactivity of the Carbon-Bromine (C-Br) bond in bromo-biphenyl-carboxylic acid isomers is primarily dictated by a delicate balance between two fundamental forces: electronic effects and steric hindrance. Understanding this interplay is critical for predicting and controlling reaction outcomes.

Electronic Effects: Tuning the Reactivity of the C-Br Bond

The two phenyl rings and their substituents are in constant electronic communication. The carboxylic acid (-COOH) group is a meta-director and a deactivating group due to its electron-withdrawing nature (both inductive and resonance effects).[3] Conversely, the bromine atom is deactivating but ortho-, para-directing. The position of these groups relative to the C-Br bond directly impacts the ease of key steps in catalytic cycles, such as oxidative addition.

  • -I (Inductive) Effect : The electronegative oxygen atoms in the -COOH group pull electron density away from the aromatic ring through the sigma bonds. This effect diminishes with distance.

  • -M (Mesomeric/Resonance) Effect : The -COOH group can withdraw electron density from the ring via delocalization of pi-electrons, particularly when it is conjugated with the ring system.[3]

An increase in electron density at the C-Br bond generally facilitates the oxidative addition step in palladium-catalyzed reactions. Therefore, the relative positions of the electron-withdrawing -COOH group and the C-Br bond are a key determinant of reactivity.

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction.[4] In biphenyl systems, substituents at the ortho-positions (2, 2', 6, and 6') can restrict rotation around the central C-C single bond.[5] This has two major consequences:

  • Atropisomerism : If the ortho-substituents are sufficiently bulky, rotation around the biphenyl bond can be hindered to the point that stable, non-interconverting enantiomers, known as atropisomers, can be isolated.[5]

  • Inhibition of Reactivity : A bulky group ortho to the bromine atom can physically block the approach of a large palladium catalyst complex, slowing down or even preventing the crucial oxidative addition step.[6] The carboxylic acid group at the 2-position is a prime example of a substituent that can exert significant steric hindrance.[1][5] This phenomenon, known as steric inhibition of resonance, can also force the -COOH group out of the plane of the aromatic ring, altering its electronic influence.[7]

The dihedral angle between the two phenyl rings is a critical parameter influenced by steric hindrance. A larger dihedral angle, forced by bulky ortho-substituents, can disrupt the electronic conjugation between the rings and further modulate reactivity.[1]

Pillar 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

To provide a practical comparison, we will focus on two of the most important C-C and C-N bond-forming reactions in modern synthetic chemistry: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Logical Framework for Reactivity Prediction

The following diagram illustrates the key factors influencing the reactivity of bromo-biphenyl-carboxylic acid isomers in cross-coupling reactions.

G cluster_factors Influencing Factors cluster_outcome Reaction Outcome A Isomer Structure B Electronic Effects (-I, -M of -COOH) A->B C Steric Hindrance (Ortho-substituents) A->C D Electron Density at C-Br Bond B->D E Accessibility of C-Br Bond C->E F Dihedral Angle C->F G Rate of Oxidative Addition D->G E->G H Overall Reaction Rate & Yield G->H

Caption: Interplay of factors governing isomer reactivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, and it is a workhorse for synthesizing biaryl compounds.[8][9]

General Reaction Scheme: (Self-generated image, not from search results)

Reactivity Comparison:

Isomer Class (Example)Steric Hindrance at C-BrElectronic Effect of -COOHPredicted Relative ReactivityRationale
4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid LowWeak (distant)HighThe C-Br bond is sterically accessible, and the distant electron-withdrawing group has a minimal deactivating effect.
3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid LowWeak (distant)HighSimilar to the 4'-bromo isomer, the C-Br bond is accessible. The meta-position of the bromine is generally reactive.
2'-Bromo-[1,1'-biphenyl]-4-carboxylic acid HighWeak (distant)Low to MediumThe bromine is ortho to the second phenyl ring, creating significant steric hindrance that can impede the approach of the palladium catalyst.[5]
4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid LowStrong (proximal)MediumThe C-Br bond is accessible, but the -COOH group ortho to the biphenyl linkage introduces significant steric strain, increasing the dihedral angle and potentially affecting catalyst binding.[1]

This trend highlights that steric hindrance in the immediate vicinity of the reacting C-Br bond (as in the 2'-bromo isomer) is often the dominant factor in determining reactivity.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11] This reaction is fundamental in drug discovery, as the aryl amine moiety is a common pharmacophore.

General Reaction Scheme: (Self-generated image, not from search results)

Reactivity Comparison:

The factors influencing reactivity in the Buchwald-Hartwig amination are similar to those in the Suzuki coupling. The general order of reactivity for the aryl halide is Ar-I > Ar-Br > Ar-Cl.[12] The steric and electronic effects of the isomer structure will similarly govern the efficiency of the oxidative addition step.

Isomer Class (Example)Steric Hindrance at C-BrElectronic Effect of -COOHPredicted Relative ReactivityRationale
4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid LowWeak (distant)HighThe sterically unencumbered C-Br bond allows for efficient oxidative addition of the palladium catalyst.
3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid LowWeak (distant)HighFavorable steric and electronic environment for the coupling reaction.
2'-Bromo-[1,1'-biphenyl]-4-carboxylic acid HighWeak (distant)LowSignificant steric shielding of the C-Br bond by the adjacent phenyl ring will likely result in slow reaction rates and lower yields.[4][5]
4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid LowStrong (proximal)MediumWhile the C-Br bond itself is not directly hindered, the ortho-carboxy group can influence the overall conformation and potentially interact with the catalyst or base, affecting the reaction outcome.[1]

Pillar 3: Experimental Validation and Protocols

Theoretical predictions must be validated by empirical data. The following section provides standardized protocols for comparing the reactivity of different bromo-biphenyl-carboxylic acid isomers.

General Experimental Workflow

The following workflow provides a systematic approach to comparing isomer reactivity.

G sub_selection 1. Substrate Selection (Select Isomers for Comparison) reaction_setup 2. Parallel Reaction Setup (Identical Conditions: Catalyst, Ligand, Base, Solvent, Temp.) sub_selection->reaction_setup monitoring 3. Reaction Monitoring (TLC, LC-MS, GC-MS at set time points) reaction_setup->monitoring quenching 4. Quenching & Workup (Standardized procedure) monitoring->quenching analysis 5. Analysis & Quantification (Yield determination by NMR with internal standard, or HPLC) quenching->analysis comparison 6. Data Comparison (Plot % Conversion vs. Time) analysis->comparison

Sources

Comparative

Biological Activity Profile: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid vs. Functionalized Derivatives

The following guide provides an in-depth technical analysis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid , positioning it as a privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent. Conte...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid , positioning it as a privileged scaffold in medicinal chemistry rather than a standalone therapeutic agent.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary: The Scaffold vs. The Drug

In the landscape of drug discovery, 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 10103-51-2) functions primarily as a latent pharmacophore . While the parent molecule exhibits negligible potency against high-value clinical targets, it possesses a unique ortho-ortho substitution pattern that makes it an ideal substrate for intramolecular cyclization and pharmacophore fusion.

This guide contrasts the biological inactivity of the parent acid with the high potency of its two primary derivative classes:

  • Phenanthridinones: Formed via C–N bond cyclization (Anticancer/Antiviral).

  • Sartans & URAT1 Inhibitors: Formed via bioisosteric replacement and side-chain extension (Antihypertensive/Uricosuric).

Chemical Profile: The Parent Scaffold[1]

FeatureDescription
Compound 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
Structure Biphenyl core with carboxylic acid at C2 and bromine at C2'.[1][2][3][4][5][6][7][8][9]
Key Property Atropisomerism Potential: The bulky ortho-substituents (Br, COOH) restrict rotation, pre-organizing the molecule for cyclization.
Direct Activity Low/Weak. Limited antifungal activity reported against Candida spp. (MIC > 100 µg/mL). Lacks specific binding affinity for GPCRs or kinases in its native form.
Primary Role Synthetic Intermediate. Precursor for phenanthridinones (via amidation/cyclization) and fluorenones (via Friedel-Crafts).

Comparative Biological Activity

The biological value of this molecule is realized only upon chemical transformation. The following table contrasts the parent molecule with its optimized derivatives.

Table 1: Potency Comparison (Parent vs. Derivatives)
Compound ClassKey ModificationPrimary TargetBiological Activity (Key Data)Mechanism of Action
Parent Acid NoneNon-specificInactive/Weak (MIC >100 µg/mL vs. Fungi)Weak membrane disruption; lacks specific receptor fit.
Phenanthridinones Cyclization (C-N bond formation)Topoisomerase I/II Potent Anticancer (IC₅₀: 0.28 µM against MCF-7 cells)Intercalates DNA; stabilizes Topo-DNA cleavable complex, inducing apoptosis.
URAT1 Inhibitors Pharmacophore Fusion (Hydrophobic ext.)[10][11][12]URAT1 Transporter Potent Uricosuric (IC₅₀: 0.17 µM)Blocks urate reabsorption in renal proximal tubules (Gout therapy).
Sartan Precursors Tetrazole Bioisostere + Alkyl chainAT1 Receptor Potent Antihypertensive (IC₅₀: ~1–10 nM)Competitive antagonism of Angiotensin II at AT1 receptor.

Mechanistic Analysis & SAR

The transformation of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid into active drugs relies on exploiting its reactive handles.

Pathway to Phenanthridinones (Anticancer/Antiviral)

The most significant biological application is the conversion to Phenanthridinones .

  • Synthesis Logic: The carboxylic acid is converted to an amide. The nitrogen of the amide then displaces the ortho-bromine (often Pd-catalyzed) to form a tricyclic phenanthridinone core.

  • Biological Impact: This planarizes the molecule, allowing it to intercalate between DNA base pairs, mimicking alkaloids like sanguinarine.

  • Key Result: Derivative 8a (Phenanthridinone analog) shows 0.28 µM IC₅₀ against breast cancer lines, a >1000-fold increase in potency over the open-chain parent.

Pathway to URAT1 Inhibitors (Gout)

Researchers have used the biphenyl-carboxylic acid scaffold to design URAT1 inhibitors by fusing pharmacophores from Telmisartan and Epaminurad.[11][12]

  • SAR Insight: The carboxylic acid provides the necessary anionic anchor to bind the URAT1 transporter, while the biphenyl core provides the hydrophobic scaffold.

  • Key Result: Compound B21 (a direct derivative) exhibits an IC₅₀ of 0.17 µM , superior to the clinical drug Benzbromarone.[11][12][13]

Visualization of Structure-Activity Relationships

The following diagram illustrates how the parent scaffold diverges into distinct therapeutic classes.

SAR_Pathway Parent 2'-Bromo-[1,1'-biphenyl]- 2-carboxylic acid (Scaffold) Amide Amide Intermediate (-CONHR) Parent->Amide 1. Amidation Substitution Hydrophobic Extension (Suzuki Coupling) Parent->Substitution 1. Pharmacophore Fusion Phenanthridinone Phenanthridinones (Tricyclic Core) Amide->Phenanthridinone 2. Pd-Cat Cyclization (Intramolecular C-N bond) Activity_Cancer Anticancer Activity (Topo I/II Inhibition) IC50: 0.28 µM Phenanthridinone->Activity_Cancer DNA Intercalation URAT1_Drug Biphenyl Acid Derivative (Telmisartan-like) Substitution->URAT1_Drug 2. Optimization Activity_Gout Uricosuric Activity (URAT1 Inhibition) IC50: 0.17 µM URAT1_Drug->Activity_Gout Transporter Blockade

Caption: Divergent synthesis pathways converting the inactive 2'-bromo scaffold into potent anticancer (red) and uricosuric (green) agents.

Detailed Experimental Protocols

To validate the activity of derivatives derived from this scaffold, the following protocols are standard in the field.

Protocol: Synthesis of Phenanthridinone via Intramolecular Cyclization

This reaction transforms the inactive parent into the active anticancer core.

  • Amidation: React 2'-bromo-[1,1'-biphenyl]-2-carboxylic acid (1.0 equiv) with the desired amine (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (1.5 equiv) in DMF at RT for 12h. Isolate the amide intermediate.

  • Cyclization (The Critical Step):

    • Reagents: Amide intermediate (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 equiv).

    • Solvent: Toluene (anhydrous).

    • Conditions: Heat to 110°C under Argon atmosphere for 16h.

    • Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Confirm tricyclic structure via ¹H NMR (disappearance of NH and shift of aromatic protons).

Protocol: URAT1 Inhibition Assay (14C-Uric Acid Uptake)

Used to quantify the potency of the carboxylic acid derivatives.

  • Cell Line: HEK293 cells stably transfected with human URAT1 (hURAT1).

  • Preparation: Seed cells (1×10⁵ cells/well) in 24-well poly-D-lysine coated plates. Incubate 24h.

  • Incubation:

    • Wash cells with HBSS (Cl-free).

    • Add test compounds (derivatives of 2'-bromo acid) at varying concentrations (0.01 µM – 100 µM).

    • Add ¹⁴C-Uric acid (50 µM final concentration).

    • Incubate for 5 minutes at 37°C.

  • Termination: Stop reaction by adding ice-cold HBSS. Wash cells 3x.

  • Measurement: Lyse cells with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counter.

  • Calculation: Determine IC₅₀ relative to control (DMSO) and positive control (Benzbromarone).

References

  • Wan, M., et al. (2019).[14] "Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives." Frontiers in Oncology, 9:274.[14]

  • Zhang, Y., et al. (2023). "Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors." Molecules, 28(22), 7415.

  • Datar, P.A., et al. (2023). "QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity." MedCrave Online, 11(2).

  • BenchChem Technical Guide. (2025). "A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives."

  • Himedialabs. (2024). "Product Information: Biphenyl-2-carboxylic acid."

Sources

Validation

cost-benefit analysis of different synthetic methods for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

Executive Summary 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a critical scaffold in the synthesis of phenanthridinones and angiotensin II receptor antagonists (sartans). Its synthesis presents a classic chemoselectivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a critical scaffold in the synthesis of phenanthridinones and angiotensin II receptor antagonists (sartans). Its synthesis presents a classic chemoselectivity challenge: forming a sterically hindered ortho-ortho biaryl bond while preserving a chemically labile bromine atom on the second ring.

This guide objectively compares the three primary synthetic methodologies:

  • Chemoselective Suzuki-Miyaura Coupling (Method A): The industry standard utilizing halide reactivity differences.

  • Classic Ullmann Coupling (Method B): The legacy copper-mediated approach.[1]

  • Pd/C-Catalyzed "Green" Modification (Method C): An industrially scalable, heterogeneous variation.

Verdict: While Method A offers the highest reliability for medicinal chemistry scales, Method C provides the superior cost-benefit profile for multi-kilogram process development due to catalyst recovery and reduced solvent waste.

Chemical Strategy & Causality

The core challenge is the chemoselective retention of the bromine substituent . In a biaryl coupling, if both rings carry halogens, the catalyst must discriminate between the "leaving group" halogen and the "product" halogen.

  • The Solution: Exploit the bond dissociation energy difference between Carbon-Iodine (C-I, ~53 kcal/mol) and Carbon-Bromine (C-Br, ~68 kcal/mol).

  • The Mechanism: Palladium(0) undergoes oxidative addition to aryl iodides orders of magnitude faster than to aryl bromides. By using 2-iodobenzoic acid and 2-bromophenylboronic acid , we direct the catalysis exclusively to the iodine site, leaving the bromine intact.

Mechanistic Visualization: Chemoselective Catalytic Cycle

SuzukiSelectivity Pd0 Pd(0) Active Species OxAdd Oxidative Addition (FAST: k_I >> k_Br) Pd0->OxAdd + 2-Iodobenzoic acid Complex1 Ar-Pd(II)-I Species OxAdd->Complex1 SideReaction Side Reaction: Polymerization/Br-Activation OxAdd->SideReaction If 2-Bromobenzoic acid used TransMet Transmetallation (with Boronic Acid) Complex1->TransMet + 2-Bromophenylboronic acid + Base Complex2 Biaryl-Pd(II) Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product: 2'-Bromo-[1,1'-biphenyl]-2-COOH RedElim->Product

Figure 1: Chemoselective pathway. The kinetic preference for C-I activation prevents the consumption of the C-Br bond required in the final product.

Detailed Experimental Protocols

Method A: Chemoselective Suzuki-Miyaura Coupling (Homogeneous)

Best for: Research scale (1g – 100g), high purity requirements.

Protocol:

  • Reagent Setup: In a 3-neck round bottom flask, charge 2-iodobenzoic acid (1.0 equiv, e.g., 24.8 g) and 2-bromophenylboronic acid (1.1 equiv, 22.1 g).

  • Catalyst & Base: Add Pd(PPh₃)₄ (3 mol%) and Na₂CO₃ (2.5 equiv).

  • Solvent System: Add degassed DME/Water (dimethoxyethane:water, 4:1 ratio). Note: Degassing is critical to prevent homocoupling.

  • Reaction: Heat to reflux (85°C) under Nitrogen for 12 hours. Monitor by HPLC/TLC. The starting iodide should disappear; the bromide should remain stable.

  • Workup (Self-Validating Step):

    • Cool to RT and filter through Celite to remove Pd black.

    • Acidify the aqueous filtrate with 1M HCl to pH 2.

    • Observation: The product precipitates as a white/off-white solid. If oil forms, purity is low (likely homocoupling byproducts).

    • Recrystallize from Ethanol/Water.[2]

Method B: Classic Ullmann Coupling

Best for: Historical comparison; generally discouraged due to poor atom economy.

Protocol:

  • Reagents: Mix 2-iodobenzoic acid (1.0 equiv) and 1-bromo-2-iodobenzene (1.0 equiv) with activated Copper bronze (3.0 equiv).

  • Condition: Heat neat or in Nitrobenzene at 210°C for 4 hours.

  • Challenge: Statistical mixture of products (A-A, B-B, and A-B) is formed.

  • Purification: Requires extensive column chromatography to separate the target unsymmetrical biphenyl from the symmetrical byproducts.

Method C: Pd/C Heterogeneous Coupling (Green/Scalable)

Best for: Process scale (>1kg), cost reduction.

Protocol:

  • Reagents: Charge 2-iodobenzoic acid (1.0 equiv) and 2-bromophenylboronic acid (1.05 equiv).

  • Catalyst: Add 5% Pd/C (wet, 1 mol% Pd loading). This is significantly cheaper than Pd(PPh₃)₄.

  • Solvent: Ethanol/Water (1:1).

  • Reaction: Heat to 60°C with vigorous stirring (essential for heterogeneous catalysis) for 6 hours.

  • Workup:

    • Hot filtration to recover Pd/C (can be recycled).

    • Concentrate filtrate and acidify to precipitate product.

Comparative Analysis: Cost vs. Benefit

The following data is normalized to a 100g production scale.

MetricMethod A (Suzuki Homogeneous)Method B (Ullmann)Method C (Suzuki Pd/C)
Yield 85-92%35-45%80-88%
Purity (Crude) >95%~60% (Statistical mix)>92%
Atom Economy Moderate (Boronic waste)Poor (Cu stoichiometric)Good (Recyclable Pd)
Key Cost Driver Pd(PPh₃)₄ CatalystPurification (Silica/Solvent)Iodine Precursor
E-Factor (Waste) ~15 kg/kg >50 kg/kg ~8 kg/kg
Scalability Medium (Pd removal hard)Low (Heat transfer issues)High (Filtration easy)
Cost-Benefit Logic
  • Method A is the "safe" route. It guarantees product but incurs high catalyst costs that are lost in the workup.

  • Method B is economically non-viable for this specific unsymmetrical target due to the statistical loss of material in homocoupling.

  • Method C balances yield and cost. Although the yield is slightly lower than A, the ability to filter off the catalyst removes the expensive "residual metal scavenger" step required in GMP manufacturing.

Workflow Visualization

SynthesisWorkflow cluster_0 Precursors cluster_1 Reaction Stage cluster_2 Workup & Isolation Iodo 2-Iodobenzoic Acid MethodA Method A: Pd(PPh3)4 DME/H2O, 85°C Iodo->MethodA MethodC Method C: Pd/C EtOH/H2O, 60°C Iodo->MethodC Bromo 2-Bromophenylboronic Acid Bromo->MethodA Bromo->MethodC Filter Filtration (Remove Pd) MethodA->Filter Soluble Pd Requires Scavenger MethodC->Filter Solid Pd/C Recyclable Acidify Acidification (pH 2) Precipitation Filter->Acidify Final Target Product (>98% Purity) Acidify->Final

Figure 2: Process flow comparison highlighting the downstream processing advantage of Method C.

References

  • Suzuki-Miyaura Cross-Coupling for Biphenyls

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Scale-Up of Biphenyl Carboxylic Acids

    • Ennis, D. S., et al. (1999). "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach." Organic Process Research & Development.
  • Chemoselectivity in Halogenated Aromatics

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ullmann Reaction Limitations

    • Nelson, T. D., & Crouch, R. D. (2004). "Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction." Organic Reactions.[1][2][3][4][5][6][7][8][9]

  • Green Chemistry Metrics (E-Factor)

    • Sheldon, R. A. (2007). "The E Factor: fifteen years on." Green Chemistry.

Sources

Comparative

Technical Guide: Structural Validation of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid via X-ray Crystallography

[1] Executive Summary Objective: To provide a rigorous, self-validating framework for confirming the molecular structure, absolute regiochemistry, and conformational dynamics of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: To provide a rigorous, self-validating framework for confirming the molecular structure, absolute regiochemistry, and conformational dynamics of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS: 69200-16-4).[1]

Context: In drug discovery, biphenyl scaffolds are privileged structures.[1] However, ortho,ortho-disubstituted biphenyls—such as the title compound—introduce significant steric strain, leading to restricted rotation (atropisomerism) and non-planar geometries.[1] While NMR (


H, 

C) confirms connectivity, it often fails to capture the precise three-dimensional torsion angles and solid-state packing interactions critical for structure-activity relationship (SAR) modeling.[1]

Verdict: Single Crystal X-ray Diffraction (SC-XRD) is the authoritative gold standard for validating this compound, offering superior resolution of steric locking and intermolecular hydrogen bonding compared to spectroscopic alternatives.[1]

Comparative Analysis: Validation Methodologies

The following table objectively compares SC-XRD against standard spectroscopic techniques for this specific sterically hindered system.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C/NOESY)
Mass Spectrometry (HRMS)
Regioisomer Discrimination Absolute. Unambiguously distinguishes 2'-Br from 3'-Br or 4'-Br via electron density mapping.[1]High. Requires complex coupling constant analysis (

-coupling) which can be ambiguous in crowded aromatic regions.[1]
Low. Isomers often yield identical parent ions (

276/278).[1]
Conformational Analysis Definitive. Directly measures the torsion angle (

) between phenyl rings.[1]
Averaged. Solution dynamics cause rapid rotation, averaging signals and obscuring the low-energy conformation.[1]None. No conformational data.[1]
Intermolecular Interactions Visualized. Maps the carboxylic acid dimer (

motif) and

-stacking.
Inferred. Concentration-dependent shifts suggest aggregation but cannot visualize the geometry.[1]None. Gas-phase technique.[1]
Sample Requirement Single crystal (

mm).[1]

mg dissolved in solvent.

mg.[1]
Turnaround Time 24–48 hours (including growth).[1]1–2 hours.15 minutes.

Structural Hypotheses & Expected Features

Before initiating the protocol, the researcher must establish the expected crystallographic parameters based on the chemistry of ortho-substituted biphenyls.

The Steric Twist (Torsion Angle)

Unlike unsubstituted biphenyl, which is planar in the crystal state, the 2'-bromo and 2-carboxylic acid groups create massive steric repulsion.

  • Hypothesis: The phenyl rings will twist significantly to relieve strain.[1]

  • Target Metric: Look for a dihedral angle (

    
    ) between the two phenyl planes in the range of 60°–90° .
    
  • Validation: If

    
    , the structure is likely incorrect (e.g., a regioisomer like 4'-bromo) or severely disordered.[1]
    
The Carboxylic Acid Dimer
  • Hypothesis: In the solid state, carboxylic acids typically form centrosymmetric dimers via dual hydrogen bonds.[1]

  • Target Metric: An

    
     graph set motif.
    
  • Bond Distance: O-H

    
    O distances should be approx. 2.6–2.7 Å .
    

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-correcting. If a step fails, the specific "Checkpoint" provides the remediation.

Phase 1: Synthesis & Purification (Contextual)

Pre-requisite: Synthesize the target via Suzuki-Miyaura coupling of 2-bromophenylboronic acid and 2-bromobenzoic acid (or 2-carboxyphenylboronic acid and 1-bromo-2-iodobenzene) using Pd(PPh


)

and Na

CO

.[1]
  • Checkpoint: Purity must be

    
     by HPLC before crystallization. Impurities disrupt lattice formation.[1]
    
Phase 2: Crystallization (The Critical Step)

The goal is to grow a single crystal suitable for diffraction.

  • Solvent Selection: Use a solvent system that balances solubility with slow evaporation.[1]

    • Primary Recommendation:Ethanol/Water (4:1) .[1] The carboxylic acid forms H-bonds with ethanol, aiding solubility, while water acts as an antisolvent.[1]

    • Alternative: Toluene (promotes

      
      -stacking).[1]
      
  • Method: Slow Evaporation.

    • Dissolve 20 mg of the compound in 2 mL of warm ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes nucleation sites).[1]
      
    • Cover with parafilm and poke 3 small holes.[1]

    • Store in a vibration-free, dark environment at 20°C.

  • Checkpoint: Inspect after 48 hours.

    • Result: Clear prisms or blocks?

      
       Proceed to Phase 3.
      
    • Result: Needles/Dendrites?

      
       Too fast. Re-dissolve and reduce hole size or switch to vapor diffusion (vial inside a jar of hexane).
      
Phase 3: X-ray Data Collection & Refinement

Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB) with Mo-K


 (

Å) or Cu-K

radiation.[1]
  • Mounting: Select a crystal (

    
     mm) and mount on a Kapton loop using Paratone oil.[1]
    
  • Cooling: Cool to 100 K using a nitrogen stream. Reason: Freezes thermal motion of the bromine atom, sharpening the electron density map.

  • Collection Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate absorption correction (critical due to Bromine's high absorption coefficient,

    
    ).
    
  • Structure Solution: Use Direct Methods (SHELXT) or Charge Flipping. The heavy Bromine atom will dominate the Patterson map, making the initial phasing straightforward.

  • Refinement: Refine against

    
     using SHELXL.
    
    • Anisotropic Refinement: Apply to all non-hydrogen atoms.[1]

    • Hydrogen Placement: Constrain aromatic H atoms (AFIX 43). Locate carboxylic acid H atom from the difference Fourier map to confirm the dimer.

Phase 4: Validation Metrics (The "Pass/Fail" Criteria)

To declare the structure "Validated," the final model must meet these IUPAC/IUCr standards:

  • R-factor (

    
    ): 
    
    
    
    (0.05).
  • Goodness of Fit (GoF): Close to 1.0.

  • Bond Precision: C-C bond standard uncertainties (s.u.) should be

    
     Å.
    
  • Absolute Structure (if chiral space group): Flack parameter near 0.0 (if crystallizing as a conglomerate, though racemate in

    
     is more likely).[1]
    

Visualizing the Validation Logic

The following diagram illustrates the decision-making process for validating the structure, highlighting the divergence between spectroscopic ambiguity and crystallographic certainty.

ValidationWorkflow Start Crude Product (Suzuki Coupling) Screen Initial Screening (1H NMR / TLC) Start->Screen Decision1 Is Connectivity Correct? Screen->Decision1 Fail1 Reject: Wrong Isomer/Byproduct Decision1->Fail1 No Cryst Crystallization (EtOH/H2O Slow Evap) Decision1->Cryst Yes XRD SC-XRD Data Collection (100 K, Mo-Source) Cryst->XRD Solve Structure Solution (Locate Br Atom) XRD->Solve CheckTwist Check Torsion Angle (Phenyl-Phenyl) Solve->CheckTwist Planar Angle < 30° Suspect Regioisomer (e.g., 4-Br) CheckTwist->Planar Planar Twisted Angle 60-90° Consistent with 2,2'-Substitution CheckTwist->Twisted Orthogonal Final Validated Structure (CIF Generated) Twisted->Final

Caption: Logical workflow for structural validation, emphasizing the critical torsion angle checkpoint.

Detailed Structural Analysis (Post-Refinement)

Once the structure is solved, the following specific parameters confirm the identity of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.

The "Fingerprint" Bond Lengths

Compare your solved values against the Cambridge Structural Database (CSD) averages for similar fragments:

Bond TypeAtomsExpected Length (Å)Significance
Aryl-Bromide C(2')-Br1.89 – 1.91 Confirms Br identity (vs. Cl or I).[1]
Biaryl Link C(1)-C(1')1.48 – 1.50 Elongated due to steric twist (standard aromatic C-C is ~1.40).[1]
Carboxyl C=O C=O1.20 – 1.23 Distinguishes double bond character.[1]
Carboxyl C-O C-OH1.30 – 1.32 Distinguishes single bond (protonated oxygen).[1]
Packing and Hydrogen Bonding

The validation is incomplete without analyzing the supramolecular assembly.

  • Dimerization: Expect the carboxylic acid groups to face each other, forming a cyclic dimer.[1]

  • Br

    
    Br Interactions:  Check for short contacts between Bromine atoms of neighboring molecules (Type I or Type II halogen bonding).[1] This often directs the crystal packing in halogenated aromatics.[1]
    

Troubleshooting Common Issues

Issue: High Residual Electron Density near Bromine.

  • Cause: Absorption correction errors or termination series errors (ripples).[1]

  • Fix: Ensure the crystal shape was indexed correctly (Face Indexing) and apply a multi-scan absorption correction (SADABS or equivalent).

Issue: Disorder in the Carboxylic Acid.

  • Cause: The proton might be disordered between the two oxygens if the dimer is perfectly symmetric (rare) or if the crystal quality is poor.

  • Fix: Collect data at a lower temperature (e.g., 100 K vs 298 K) to localize the proton.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

    • Context: Authoritative source for standard bond lengths and validation of small molecule crystal structures.[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

    • Context: Defines the standard synthesis route for biphenyls, establishing the chemical basis for the product being valid
  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] Link

    • Context: Describes the PLATON/CheckCIF validation protocols required to confirm the quality of the crystallographic model.
  • CP-Duphar. (1979).[1] 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.[1][2][3] PubChem Compound Summary. Link[1]

    • Context: Provides chemical identifiers (CAS, MW)

Sources

Safety & Regulatory Compliance

Safety

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid proper disposal procedures

Topic: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid Proper Disposal Procedures Executive Summary: Operational Disposal Directive 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 10273-07-1) is a halogenated aromatic organic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid (CAS 10273-07-1) is a halogenated aromatic organic acid.[1][2] Unlike simple mineral acids or non-halogenated organic acids, this compound cannot be neutralized and discharged into municipal wastewater systems. The presence of the bromine atom on the biphenyl ring confers environmental persistence and potential aquatic toxicity that necessitates high-temperature incineration.

Immediate Action Required:

  • Classify as Halogenated Organic Solid Waste .

  • Segregate from non-halogenated solvents and strong oxidizers.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Physical Characterization

Effective disposal planning requires understanding the specific physicochemical risks associated with the compound.

Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
Physical State Solid (Crystalline powder)Dispose of as solid waste; do not dissolve solely for disposal.[1][2]
Melting Point 111–113 °CStable at room temperature; store away from heat sources.[2]
Acidity (pKa) ~3.5 - 4.0 (Estimated)Corrosive to mucous membranes; incompatible with strong bases and oxidizers.[1][2]
Solubility Insoluble in water; soluble in organicsDo not attempt water-based neutralization/dilution.[1][2]
Halogen Content Bromine (Br)Mandatory segregation into halogenated waste streams to prevent contamination of fuel-blending streams.[1][2]
GHS Hazard Classification[1][2][3]
  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[5]

Pre-Disposal Handling & Segregation

Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated organics with non-halogenated waste can astronomically increase disposal costs and complicate chemical treatment.

Segregation Logic
  • Stream A (Correct): Solid Halogenated Waste.[2]

  • Stream B (Acceptable if dissolved): Liquid Halogenated Organic Waste.[2]

  • Stream C (FORBIDDEN): Aqueous Acid Waste (Do not mix this compound with aqueous acids like HCl or H2SO4).[1][2]

  • Stream D (FORBIDDEN): Non-Halogenated Solvents (Mixing creates a bulk halogenated load).[1][2]

Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or glass jars with Teflon-lined screw caps.

  • Labeling: Must be labeled "Hazardous Waste - Solid, Toxic, Irritant" .[2]

  • Constituent Listing: Clearly write "2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid" on the tag.[1][2] Do not use abbreviations or chemical formulas.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Preferred Method)

Use this protocol for pure substance disposal or contaminated solids (gloves, weighing boats).[1][2]

  • Collection: Transfer the solid material into a wide-mouth HDPE waste jar dedicated to Solid Halogenated Organics .

  • Debris Management: Place contaminated weighing papers, pipette tips, and gloves into a clear, 6-mil polyethylene bag. Seal the bag with tape and place it inside the solid waste drum/container.

  • Labeling: Affix a hazardous waste tag immediately. Check "Solid" and "Halogenated".

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Use this protocol if the compound is dissolved in organic solvents (e.g., DCM, Ethyl Acetate).[1][2]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the halogenated waste stream.

  • Transfer: Pour the solution into a safety can or carboy designated for Halogenated Organic Solvents .

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the brominated solute reclassifies the entire mixture as halogenated waste.

  • pH Check: If the solution is highly acidic, check with your EHS officer. Some facilities require adjusting pH to 6–9 before bulking, but never add water to precipitate the solid in the drum.

Visual Decision Workflows

Figure 1: Waste Stream Decision Logic

This diagram illustrates the decision-making process for segregating 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.[1][2]

WasteSegregation Start Waste Generation: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck LabelSolid Label: SOLID WASTE (Halogenated Organic) SolidAction->LabelSolid YesHalo Yes SolventCheck->YesHalo NoHalo No (e.g., MeOH, Acetone) SolventCheck->NoHalo LiquidAction Combine in HALOGENATED Solvent Waste Carboy YesHalo->LiquidAction Warning CRITICAL: Entire mixture becomes Halogenated Waste NoHalo->Warning Warning->LiquidAction

Caption: Decision tree for classifying and segregating brominated biphenyl waste streams to ensure regulatory compliance.

Regulatory Compliance (RCRA & EPA)

While 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is not explicitly listed on the RCRA "P" or "U" lists (unlike some specific polybrominated biphenyls), it must be characterized by the generator based on its properties.[1][2]

  • Waste Characterization:

    • Characteristic: Toxic (if TCLP limits are exceeded, though unlikely for this specific isomer, the halogen content drives the management method).

    • Waste Code: Most facilities will assign a generic code for Ignitable/Toxic Halogenated Solids or Lab Pack Chemicals (e.g., D001 if in ignitable solvent, or state-specific codes for halogenated organics).[1][2]

  • Prohibited Actions:

    • NO Drain Disposal: Illegal under the Clean Water Act due to aquatic toxicity and persistence.

    • NO Evaporation: Do not leave containers open in fume hoods to evaporate solvents.

Emergency Spill Response

In the event of a spill during disposal preparation, follow this containment workflow.

Figure 2: Spill Response Protocol

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill ActionSolid Dampen with wet paper towel to prevent dust SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Clean Double Bag Waste ActionSolid->Clean ActionLiquid->Clean Label Label as Hazardous Waste (Debris) Clean->Label

Caption: Immediate containment and cleanup workflow for solid or liquid spills.

Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is visible.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Use vermiculite or spill pads. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Wipe the surface with a soap/water solution.[6][8] Collect all wipes as hazardous waste.

References

  • National Institutes of Health (NIH) - PubChem. 2'-Bromo-2-biphenylcarboxylic acid Compound Summary.[1][2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Available at: [Link][1][2]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids Disposal Guide. Available at: [Link][1][2]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

[1] CAS Number: 69200-16-4 Synonyms: 2'-Bromo-2-biphenylcarboxylic acid; 2-(2-Bromophenyl)benzoic acid Physical State: Solid (White to Beige Powder) Part 1: Core Directive & Risk Profile Executive Safety Summary Handling...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS Number: 69200-16-4 Synonyms: 2'-Bromo-2-biphenylcarboxylic acid; 2-(2-Bromophenyl)benzoic acid Physical State: Solid (White to Beige Powder)

Part 1: Core Directive & Risk Profile

Executive Safety Summary

Handling 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid requires a specific protocol that addresses two distinct chemical moieties: the carboxylic acid group (corrosive/irritant potential) and the aryl bromide (halogenated organic waste/lipophilicity). Unlike simple benzoic acid, the biphenyl core increases lipophilicity, potentially enhancing skin absorption, while the steric bulk of the ortho-substitution patterns (2,2') suggests stability but also specific solubility challenges.

Primary Hazards:

  • H315: Causes skin irritation.[1][2][3][4][5][6]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation (STOT SE 3).[1][2][3][5][6][7]

PPE Decision Matrix

The following matrix dictates the required PPE based on the operational state of the chemical.

PPE_Matrix Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Resp Respiratory: Fume Hood Required (N95 if outside hood) Solid->Resp Hand_Solid Gloves: Nitrile (0.11mm) Double glove rec. Solid->Hand_Solid Eye Eyes: Safety Glasses w/ Side Shields (Goggles if fine powder) Solid->Eye Solution->Resp Vapor Control Hand_Sol Gloves: Nitrile (0.11mm) + Splash Guard (if chlorinated solvents) Solution->Hand_Sol Solution->Eye

Figure 1: PPE Selection Workflow based on physical state. Note the emphasis on respiratory protection for the solid phase due to irritation potential.

Part 2: Scientific Integrity & Operational Logic

Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm). Double-gloving recommended.The lipophilic biphenyl core facilitates skin permeation. Nitrile offers superior resistance to organic acids compared to latex. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (ANSI Z87.1) preferred over safety glasses.Fine organic acid powders can sublime or disperse easily. Contact with the eye creates an immediate acidic environment (pH < 4), risking corneal opacity.
Respiratory Fume Hood (Face velocity: 80-100 fpm).Inhalation of brominated acid dust causes immediate mucous membrane inflammation. The bromine atom adds mass, but the dust remains light enough to remain airborne.
Body Defense Lab Coat (Cotton/Poly blend) + Closed-toe shoes .Standard barrier protection against solid particulates.
Operational Protocols
A. Weighing & Transfer (Solid State)
  • The Static Hazard: Brominated organic solids are prone to static charge buildup. Use an anti-static gun or ionizer if the powder clings to the spatula.

  • Containment: Weigh inside the fume hood. If the balance is external, transfer the solid into a tared vial inside the hood, cap it, weigh it, and return to the hood to dispense.

  • Solubility Note: This compound is sparingly soluble in water but soluble in organic solvents (DCM, THF, Ethyl Acetate). Ensure all glassware is dry; moisture can cause clumping but will not violently react.

B. Reaction Context (Suzuki-Miyaura Coupling)

This chemical is frequently used as a coupling partner or intermediate.

  • Incompatibility: Avoid contact with Strong Oxidizing Agents (e.g., KMnO4, concentrated HNO3). The biphenyl ring is electron-rich and susceptible to uncontrolled oxidation.

  • Base Sensitivity: As a carboxylic acid, it will react exothermically with strong bases (NaH, KOtBu) to form the carboxylate salt. Add base slowly to control heat generation.

C. Waste Disposal Logistics (Cradle-to-Grave)

Disposal of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid requires strict segregation due to the Bromine atom.

  • Stream: Halogenated Organic Waste .

  • Prohibition: Do NOT mix with non-halogenated solvents (e.g., Acetone waste) if your facility separates them. Halogens require higher incineration temperatures to prevent the formation of dioxins/furans.

  • Labeling: Clearly mark as "Contains Bromine" and "Organic Acid."

Emergency Response Mechanisms
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5] Do not use a neutralization solution (e.g., bicarbonate) in the eye; the heat of neutralization can cause further damage.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5][6] The lipophilicity of the biphenyl ring means water alone is inefficient at removing the residue; soap is critical to micellize the compound.

  • Spill Cleanup:

    • Isolate the area.

    • Solid Spill: Wet a paper towel with water (to prevent dust dispersal) and wipe up. Place in a bag labeled "Halogenated Solid Waste."

    • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Part 3: Visualization & Workflow

Operational Workflow: Synthesis & Handling

This diagram outlines the logical flow from storage to disposal, highlighting critical decision points.

Handling_Workflow Storage Storage: Dry, Room Temp, Sealed (Prevent Hydrolysis/Oxidation) Weighing Weighing: In Fume Hood Use Anti-Static measures Storage->Weighing Check Integrity Reaction Reaction: Inert Atmosphere (Argon/N2) Avoid Strong Oxidizers Weighing->Reaction Dissolve Quench Quench/Workup: Acidify carefully if Base used Extract with Organic Solvent Reaction->Quench Completion Waste Disposal: HALOGENATED Waste Stream (High Temp Incineration) Quench->Waste Aqueous/Organic Layers

Figure 2: Lifecycle handling of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, emphasizing the segregation of halogenated waste.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Biphenylcarboxylic acid. Retrieved from [Link] (Analogous Structure Safety Data).

  • PubChem. (n.d.). Compound Summary: 2'-Bromo-2-biphenylcarboxylic acid.[8] National Library of Medicine. Retrieved from [Link].

  • University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
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